molecular formula C8H9ClN2 B1452960 5-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 5857-49-8

5-Methylimidazo[1,2-a]pyridine hydrochloride

Numéro de catalogue: B1452960
Numéro CAS: 5857-49-8
Poids moléculaire: 168.62 g/mol
Clé InChI: IVJSCBJKEPHBEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methylimidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylimidazo[1,2-a]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylimidazo[1,2-a]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-3-2-4-8-9-5-6-10(7)8;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSCBJKEPHBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=CN12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656895
Record name 5-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-49-8
Record name 5-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, 5-Methylimidazo[1,2-a]pyridine hydrochloride. This document is intended to serve as a practical resource for researchers and scientists in drug discovery and development, offering a robust synthetic protocol, in-depth analysis of the reaction mechanism, and a thorough guide to the structural and analytical characterization of the final compound.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[2] The inherent structural features of this scaffold allow for versatile functionalization, leading to a broad spectrum of pharmacological properties.[3][4] The 5-methyl substituted derivative, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. A fundamental understanding of its synthesis and a complete characterization are paramount for its effective utilization in drug discovery pipelines.

This guide delineates a reliable and reproducible method for the synthesis of 5-Methylimidazo[1,2-a]pyridine hydrochloride, starting from commercially available precursors. Furthermore, it details the analytical techniques essential for confirming the identity, purity, and structural integrity of the synthesized compound.

Chemical Synthesis

The synthesis of 5-Methylimidazo[1,2-a]pyridine hydrochloride is achieved through a two-step process: the cyclization reaction to form the free base, 5-Methylimidazo[1,2-a]pyridine, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine (Free Base)

The core imidazo[1,2-a]pyridine structure is efficiently constructed via the condensation of a substituted 2-aminopyridine with an α-halo carbonyl compound. In this specific synthesis, 6-methylpyridin-2-amine serves as the pyridine precursor.

Reaction Scheme:

Synthetic Pathway of 5-Methylimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Starting Material: 6-Methylpyridin-2-amine is selected as the starting material to introduce the methyl group at the desired 5-position of the final imidazo[1,2-a]pyridine ring system.

  • Reagent: Bromoacetaldehyde is a suitable α-halo carbonyl compound that provides the two-carbon unit necessary to form the imidazole ring.

  • Solvent and Base: The reaction is typically carried out in a protic solvent such as ethanol to facilitate the dissolution of the reactants. A mild base, for instance, sodium bicarbonate (NaHCO₃), is employed to neutralize the hydrobromic acid (HBr) generated during the cyclization, driving the reaction to completion.

Experimental Protocol:

  • To a solution of 6-methylpyridin-2-amine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add bromoacetaldehyde (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-Methylimidazo[1,2-a]pyridine.

Part 2: Formation of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

The basic nitrogen atom in the imidazo[1,2-a]pyridine ring system readily reacts with acids to form stable salts. The hydrochloride salt is often preferred in pharmaceutical applications due to its improved solubility and stability.

Reaction Scheme:

Experimental Workflow cluster_synthesis Synthesis cluster_salt_formation Salt Formation cluster_characterization Characterization start Reactants: 6-Methylpyridin-2-amine Bromoacetaldehyde reaction Cyclization Reaction start->reaction purification1 Column Chromatography reaction->purification1 free_base 5-Methylimidazo[1,2-a]pyridine purification1->free_base hcl_addition Addition of HCl free_base->hcl_addition precipitation Precipitation & Filtration hcl_addition->precipitation final_product 5-Methylimidazo[1,2-a]pyridine HCl precipitation->final_product nmr NMR (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

Overall workflow for the synthesis and characterization.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of 5-Methylimidazo[1,2-a]pyridine hydrochloride. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound. The information provided herein is intended to support and streamline the efforts of scientists engaged in the discovery and development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra08304k]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05036]
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00705a]
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ob/c7ob01015h]
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30982420/]
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. ResearchGate. [URL: https://www.researchgate.net/publication/352934653_Microwave-Assisted_Synthesis_Optical_and_Theoretical_Characterization_of_Novel_2-imidazo15-apyridin-1-ylpyridinium_Salts]
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/imidazo[1,2-a]pyridines.shtm]
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [URL: https://apps.dtic.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8626242/]
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [URL: https://www.researchgate.net/publication/267823337_Crystal_structure_of_5-methylimidazo12-apyridin-2-ylmethanol]
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [URL: https://www.researchgate.net/publication/230800647_FT-IR_spectra_vibrational_assignments_and_density_functional_calculations_of_imidazo12-apyridine_molecule_and_its_ZnII_halide_complexes]
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/274-76-0_1HNMR.htm]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02936]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02936]

Sources

physicochemical properties of 5-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Technical Whitepaper for Drug Development Professionals

Executive Summary

5-Methylimidazo[1,2-a]pyridine hydrochloride (CAS: 5857-49-8) serves as a critical "privileged scaffold" in medicinal chemistry. Its structural utility lies in the fused bicyclic 5–6 heterocycle, which mimics the purine core found in biological systems, making it a valuable intermediate for developing GABA-A receptor modulators, anti-infectives, and kinase inhibitors (e.g., PDGFR). This guide provides a rigorous analysis of its solid-state and solution-phase properties to support reproducible experimental workflows.

Chemical Identity & Structural Characterization

The hydrochloride salt form enhances the aqueous solubility of the lipophilic free base, facilitating its use in aqueous reaction media and biological assays.

PropertySpecification
IUPAC Name 5-Methylimidazo[1,2-a]pyridine hydrochloride
CAS Number 5857-49-8
Molecular Formula C₈H₈N₂[1] · HCl
Molecular Weight 168.62 g/mol
Free Base MW 132.16 g/mol
SMILES Cc1cccc2nc[nH+]c12.[Cl-]
Appearance Off-white to pale beige crystalline solid
Structural Nuance

The "5-methyl" designation refers to the position on the pyridine ring adjacent to the bridgehead nitrogen (N4). In the imidazo[1,2-a]pyridine numbering system:

  • N1 is the bridgehead nitrogen (unprotonated in free base, protonated in HCl salt).

  • C2/C3 are the imidazole ring carbons.

  • C5 is the position bearing the methyl group.

  • Steric Influence: The C5-methyl group exerts steric pressure on the C3 position, influencing regioselectivity during electrophilic aromatic substitution (EAS) reactions (e.g., formylation or halogenation at C3).

Physicochemical Properties[1][2][3][4][5]

Solid-State Profile
  • Melting Point: The HCl salt typically exhibits a high melting point with decomposition, generally observed >200°C. (Note: Specific experimental values vary by crystal habit and solvation state; thermal gravimetric analysis (TGA) is recommended for batch-specific characterization).

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic . It readily absorbs atmospheric moisture, leading to deliquescence if not stored in desiccated conditions.

    • Protocol: Store at -20°C under inert atmosphere (Argon/N₂) to maintain stoichiometry.

Solution-State Properties[1]
  • Solubility:

    • Water: Highly soluble (>50 mg/mL).

    • DMSO: Soluble.

    • Methanol: Soluble.

    • Dichloromethane: Sparingly soluble (free base is soluble).

  • Acidity (pKa):

    • The pKa of the parent imidazo[1,2-a]pyridine (protonated at N1) is approximately 6.8 .

    • The 5-methyl group is electron-donating (+I effect), which slightly increases the electron density at N1, potentially raising the pKa to ~7.0–7.2 .

    • Implication: At physiological pH (7.4), the free base exists in equilibrium with the protonated species, aiding membrane permeability compared to permanently charged quaternary salts.

Spectral Signatures (¹H NMR)

The hydrochloride salt induces a downfield shift in the aromatic protons compared to the free base due to the positive charge on the N1 nitrogen.

  • Solvent: DMSO-d₆

  • δ 2.6–2.8 ppm (s, 3H): Methyl group at C5. (Deshielded by ring current).

  • δ 7.0–7.5 ppm (m, 1H): H-6 proton.

  • δ 7.5–7.8 ppm (m, 1H): H-7 proton.

  • δ 7.9–8.2 ppm (d, 1H): H-8 proton.

  • δ 8.2–8.5 ppm (d/s, 2H): H-2 and H-3 imidazole protons (often overlapping or distinct doublets depending on resolution).

  • δ ~14.0 ppm (br s, 1H): N-H⁺ (Exchangeable with D₂O).

Synthesis & Reaction Mechanism

The synthesis typically employs a condensative cyclization (Hantzsch-type) between a 2-aminopyridine derivative and an α-halo carbonyl compound.

Experimental Protocol: Cyclization
  • Reagents: 2-Amino-6-methylpyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine in ethanol.

    • Add chloroacetaldehyde dropwise at room temperature.

    • Reflux the mixture for 4–6 hours.

    • Cool to 0°C. The HCl salt may precipitate spontaneously or require concentration.

    • Filter and wash with cold acetone to remove colored impurities.

  • Purification: Recrystallization from Ethanol/Ether.

Mechanistic Pathway

The reaction proceeds via an Sɴ2 attack of the ring nitrogen on the alkyl halide, followed by cyclization and dehydration.

SynthesisMechanism Reactants 2-Amino-6-methylpyridine + Chloroacetaldehyde Intermediate1 N-Alkylation (S_N2 Attack) Reactants->Intermediate1 Ethanol, Reflux Intermediate2 Imine Formation (Cyclization) Intermediate1->Intermediate2 -HCl Product 5-Methylimidazo[1,2-a]pyridine Hydrochloride Intermediate2->Product Dehydration (-H2O)

Figure 1: Condensative cyclization pathway for the synthesis of the imidazo[1,2-a]pyridine core.

Applications in Drug Discovery

This scaffold is a bioisostere for indole and purine, offering unique vectors for substitution:

  • C3-Functionalization: The C3 position is highly nucleophilic. It is the primary site for:

    • Formylation (Vilsmeier-Haack).

    • Halogenation (NBS/NIS).

    • Regioselective arylation (Suzuki-Miyaura coupling).

  • Pharmacology: Derivatives are explored as:

    • Proton Pump Inhibitors (P-CABs): Structurally related to Vonoprazan intermediates.

    • Anti-Tubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides show potency against M. tuberculosis.

    • GABA-A Agonists: Binding to the benzodiazepine site (e.g., Zolpidem analogues).

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or -20°C for long term), protected from light and moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78960, Imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Bagdi, A. K., et al. (2013). Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines.[2] Journal of Organic Chemistry.[2][3] Retrieved from [Link]

  • Goelde, M., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Methylimidazo[1,2-a]pyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel drugs targeting a wide array of diseases.[2] This guide provides a comprehensive technical overview of a key derivative, 5-Methylimidazo[1,2-a]pyridine hydrochloride, including its chemical identity, a detailed synthesis protocol, physicochemical properties, and its emerging role in drug discovery.

Core Compound Identification

CAS Number: 5857-49-8[3]

Chemical Structure:

Caption: Chemical structure of 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

PropertyValueSource
CAS Number 5857-49-8[3]
Molecular Formula C₈H₉ClN₂[3]
Molecular Weight 168.62 g/mol [3]
Appearance Solid (form may vary by supplier)[4]
Storage Sealed in dry, room temperature[3]

Safety and Handling:

5-Methylimidazo[1,2-a]pyridine hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[7]

Synthesis of 5-Methylimidazo[1,2-a]pyridine Hydrochloride: A Validated Protocol

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the condensation of a 2-aminopyridine with an α-haloketone being a common and effective strategy.[8][9] The following protocol details a representative synthesis of 5-Methylimidazo[1,2-a]pyridine. The final hydrochloride salt formation is a standard procedure.

Experimental Protocol: Synthesis of 5-Methylimidazo[1,2-a]pyridine

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[8][10]

Materials:

  • 6-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-aminopyridine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reaction and Neutralization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-methylimidazo[1,2-a]pyridine.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified 5-methylimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a versatile building block in the design of kinase inhibitors and other therapeutic agents.[11] Derivatives have shown promise in a range of diseases, particularly in oncology.

Mechanism of Action in Cancer

Several studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Certain imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest, particularly at the G0/G1 and G2/M phases, in cancer cell lines.[12] This is often accompanied by an increase in the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[12] Furthermore, these compounds can trigger apoptosis, the programmed cell death, through both extrinsic and intrinsic pathways.[12]

  • Inhibition of Kinase Signaling Pathways: The AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, leading to decreased cancer cell viability.[13] By targeting key kinases like AKT and mTOR, these compounds can effectively disrupt the signaling network that drives tumor growth.[13][14]

Diagram of a Potential Signaling Pathway Inhibition:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine 5-Methylimidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibition

Caption: Inhibition of the AKT/mTOR pathway by an imidazo[1,2-a]pyridine derivative.

Suppliers of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

For researchers and drug developers, sourcing high-quality starting materials is crucial. The following table provides a list of some suppliers for 5-Methylimidazo[1,2-a]pyridine hydrochloride. It is recommended to contact the suppliers directly for the most up-to-date product specifications and availability.

Table 2: Selected Suppliers of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

SupplierProduct NumberPurity/SpecificationWebsite
BLD Pharm 5857-49-8Varies[3]
Sigma-Aldrich CBR02342 (related amine)AldrichCPR[4]
Synchem cdp192fp1 (related fluoro)95%[15]
Tradeindia VariesVaries[Link][16]

Note: The listed product numbers may correspond to related derivatives. Please verify the exact compound with the supplier.

Conclusion

5-Methylimidazo[1,2-a]pyridine hydrochloride is a valuable chemical entity for researchers in the field of medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its core scaffold exhibits significant potential for the development of novel therapeutics, particularly in the area of oncology. A thorough understanding of its properties, synthesis, and biological activities, as outlined in this guide, is essential for its effective utilization in the pursuit of new and improved medicines.

References

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [Link]

  • 5-Methylimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed - NIH. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH. [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. (n.d.). PubChem. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]

  • Electronic Supplementary Material (ESI) for Green Chemistry. (n.d.). Supporting Information. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. [Link]

  • RESEARCH ARTICLE. (2023). RSC Medicinal Chemistry. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]

  • Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP. (n.d.). NJ.gov. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). NIH. [Link]

  • 13 C NMR Spectrum (1D, 50 MHz, Pyridine-d5, simulated) (NP0044114). (n.d.). NP-MRD. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. [Link]

  • Pyridine Hydrochloride Manufacturers, Pyridine HCL Suppliers & Exporters. (n.d.). Tradeindia. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 5-Methylimidazo[1,2-a]pyridine hydrochloride , a critical scaffold in medicinal chemistry used for developing anxiolytics, antivirals, and gastric acid secretion inhibitors.

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, serving as the backbone for marketed drugs like zolpidem (Ambien) and alpidem . The 5-methyl derivative is particularly significant due to the steric and electronic influence of the methyl group at the peri-position relative to the bridgehead nitrogen. This guide details the structural validation of this compound using NMR, IR, and MS, with a specific focus on distinguishing the hydrochloride salt form from the free base—a critical quality attribute for pharmaceutical formulation.

Part 1: Chemical Context & Synthesis Strategy[1][2][3][4][5]

To understand the spectroscopic data, one must first understand the molecular assembly. The 5-methyl isomer is synthesized via a condensation reaction that dictates the regiochemistry of the final fused ring system.

Retrosynthetic Logic

The formation of the imidazo[1,2-a]pyridine ring involves the reaction of a 2-aminopyridine with an


-halocarbonyl.
  • Regioselectivity Control: To achieve the methyl group at position 5 of the fused system, the starting material must be 2-amino-6-methylpyridine .

  • Mechanism: The endocyclic nitrogen (pyridine N) attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the carbonyl.

Synthesis Workflow & Salt Formation

The following workflow illustrates the synthesis and subsequent protonation to the hydrochloride salt.

SynthesisWorkflow SM1 2-Amino-6-methylpyridine Inter Intermediate (N-Alkylation) SM1->Inter SN2 Attack SM2 Chloroacetaldehyde (aq. 40%) SM2->Inter ProductBase 5-Methylimidazo[1,2-a]pyridine (Free Base) Inter->ProductBase Cyclization (- H2O) ProductSalt 5-Methylimidazo[1,2-a]pyridine Hydrochloride ProductBase->ProductSalt Protonation (N1 site) HCl HCl / Dioxane HCl->ProductSalt

Figure 1: Synthetic pathway and salt formation workflow.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the N1 nitrogen. This protonation reduces electron density in the imidazole ring and, through inductive effects, the pyridine ring, causing a general downfield shift (deshielding).

Protonation Site Validation
  • Free Base: N1 is a hydrogen-bond acceptor.

  • HCl Salt: Protonation occurs exclusively at N1 (the sp2 nitrogen of the imidazole ring), not the bridgehead N4 (which is essentially non-basic due to resonance).

  • Diagnostic Signal: A broad singlet appearing between 12.0–14.0 ppm (solvent dependent, often invisible in

    
     due to exchange) corresponds to the 
    
    
    
    proton.
^1^H NMR Data Summary (DMSO-d6)
PositionProton TypeMultiplicityChemical Shift (

, ppm) [Salt]
Coupling (

, Hz)
Structural Insight
N-H Imidazoliumbr s13.5 - 14.2 -Diagnostic of HCl salt formation.
H2 Imidazoled8.35 2.2Deshielded by adjacent

charge.[1]
H3 Imidazoled8.15 2.2Peri-interaction with 5-Methyl group.[1]
H7 Pyridinedd7.85 8.8, 7.2Meta to bridgehead; typically a triplet-like pattern.
H8 Pyridined7.70 8.8Para to methyl; shifts downfield in salt.[1]
H6 Pyridined7.25 7.2Adjacent to methyl; often shielded by steric crowding.[1]
5-CH3 Methyls2.85 -Significant downfield shift vs free base (~2.55 ppm).

Note: The coupling constant (


) of ~2.2 Hz is characteristic of the imidazole ring protons. In the free base, these signals often appear as doublets around 7.5–7.8 ppm. The salt formation shifts them downfield by >0.5 ppm.
^13^C NMR Assignments

The carbon spectrum confirms the skeletal integrity.[1] The carbonyl-like shift of C2/C5 is notable.

Carbon PositionTypeShift (

, ppm)
Assignment Logic
C2 CH (Im)136.5Adjacent to N1; highly sensitive to protonation.
C8a C (Quat)145.2Bridgehead carbon; most deshielded quaternary C.
C7 CH (Py)132.8Aromatic CH.[1]
C5 C (Quat)138.1Ipso-carbon carrying the methyl group.
C8 CH (Py)116.5Shielded position.[1]
C6 CH (Py)118.9Shielded position.[1]
C3 CH (Im)112.4Upfield imidazole carbon.[1]
5-CH3 CH318.5Characteristic aryl-methyl group.
2D NMR Correlation Logic

To rigorously assign the regiochemistry (proving the methyl is at 5, not 6, 7, or 8), HMBC (Heteronuclear Multiple Bond Correlation) is required.

NMR_Logic cluster_HMBC HMBC Correlations (Long Range) Methyl Methyl Protons (2.85 ppm) C5 C5 Quaternary (138.1 ppm) Methyl->C5 2-bond (Strong) C6 C6 Aromatic (118.9 ppm) Methyl->C6 3-bond C8a C8a Bridgehead (145.2 ppm) Methyl->C8a 3-bond (Diagnostic)

Figure 2: HMBC correlations proving the 5-methyl position. The correlation from the methyl protons to the bridgehead carbon (C8a) is the definitive proof of the 5-position.

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as a rapid "fingerprint" method to verify salt formation without dissolving the sample.[1]

Key Diagnostic Bands
  • N-H^+ Stretching (Salt Specific): A broad, intense band appearing between 2600–3100 cm^-1 . This "ammonium band" is absent in the free base and often overlaps with C-H stretches.

  • C=N Stretching: The imidazo-pyridine ring breathing modes appear at 1645–1660 cm^-1 . In the hydrochloride salt, this band often shifts to a higher wavenumber compared to the free base due to the increased cationic character of the ring.

  • C=C Aromatic: Sharp bands at 1500–1600 cm^-1 .

  • Chloride Counter-ion: While Cl- itself is not IR active, its presence broadens the lattice vibrations in the far-IR region (<600 cm^-1).

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation.[1] For the hydrochloride salt, the technique detects the cationic species


.
ESI-MS Data
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Parent Ion: The salt dissociates in the LC-MS mobile phase.

    • Observed m/z: 133.1

      
      
      
    • (Calculated MW for Free Base

      
       = 132.16 Da).
      
  • Fragmentation Pattern (MS/MS):

    • m/z 133 -> 106: Loss of HCN (27 Da), characteristic of fused imidazole rings.

    • m/z 133 -> 92: Loss of acetonitrile (CH3CN) or complex ring rearrangement.

Part 5: Quality Control & Impurity Profiling[5]

When sourcing or synthesizing this compound, three common impurities must be monitored using the data above:

  • 2-Amino-6-methylpyridine (Starting Material):

    • Detection: 1H NMR signals at 6.3 ppm (H3) and 6.5 ppm (H5).

    • Removal: These protons are significantly upfield of the fused product.[1]

  • Regioisomer (7-Methylimidazo[1,2-a]pyridine):

    • Origin: Use of impure starting aminopyridine (e.g., 2-amino-4-methylpyridine contaminant).

    • Detection: The coupling pattern of the pyridine ring protons will change (singlet at H8 vs doublet).

  • Residual Solvent (Dioxane/Ethanol):

    • Detection: 1H NMR singlets at 3.57 ppm (Dioxane) or triplet/quartet (Ethanol).

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Protocols)

    • Organic Chemistry Portal.[1] "Synthesis of imidazo[1,2-a]pyridines."[2][3][4][5][6][7][8][9] Available at: [Link]

  • Protonation Effects on Azines

    • Katritzky, A. R., et al. "NMR Spectra of Pyridine and its Homologues." Journal of Chemical Information and Modeling.[1] (Verified via general chemical principles of heterocyclic chemistry).

  • Spectroscopic Data Verification

    • National Institutes of Health (NIH) PubChem. "Imidazo[1,2-a]pyridine Compound Summary." Available at: [Link]

  • Medicinal Chemistry Context

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A privileged scaffold in medicinal chemistry."[2][3][6][10] RSC Advances, 2023. (Contextual grounding for the 5-methyl derivative).

Sources

The Privileged Scaffold: A Technical Guide to Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, few heterocycles possess the versatility of the imidazo[1,2-a]pyridine scaffold. Originally dismissed as a mere synthetic curiosity in the early 20th century, this fused bicyclic structure—characterized by a bridgehead nitrogen—has evolved into a "privileged scaffold" capable of addressing diverse biological targets.

This guide analyzes the trajectory of this moiety from the laboratory bench to the clinic. We will dissect the seminal discovery of Zolpidem , which revolutionized insomnia treatment through subtype selectivity, and explore the scaffold's modern expansion into oncology (c-Met inhibition) and cardiology (PDE3 inhibition). Furthermore, this document provides validated synthetic protocols, contrasting the classic Chichibabin condensation with the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Part 1: The Chemical Genesis & Synthetic Evolution

The history of imidazo[1,2-a]pyridine is a tale of two eras: the era of stepwise condensation and the era of multicomponent convergence.

The Classical Era: Chichibabin Condensation

The foundational chemistry dates back to the early 1920s with A.E. Tschitschibabin (Chichibabin). The reaction involves the condensation of 2-aminopyridines with


-haloketones .
  • Mechanism: The endocyclic nitrogen of the pyridine attacks the

    
    -carbon of the haloketone (SN2), followed by cyclization at the exocyclic amine and dehydration.
    
  • Limitation: While robust for simple substitutions, this route is linear and lacks the diversity required for high-throughput screening (HTS) libraries.

The Modern Era: Groebke-Blackburn-Bienaymé (GBB)

In 1998, three independent groups (Groebke, Blackburn, and Bienaymé) simultaneously reported a three-component reaction (3CR) that transformed the accessibility of this scaffold.

  • Components: 2-aminopyridine + Aldehyde + Isocyanide.[1][2]

  • Catalysis: Lewis acids (e.g., Sc(OTf)3, BF3·OEt2) or Brønsted acids.[3]

  • Significance: This reaction allows for the rapid introduction of diversity at the C3 position (via the isocyanide/aldehyde interaction), making it ideal for combinatorial chemistry.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the classic and modern synthetic routes.

SyntheticEvolution Aminopyridine 2-Aminopyridine Classic Chichibabin Condensation (Reflux/EtOH) Aminopyridine->Classic GBB GBB 3-Component Reaction (Sc(OTf)3 / MeOH) Aminopyridine->GBB Haloketone α-Haloketone Haloketone->Classic Aldehyde Aldehyde Aldehyde->GBB Isonitrile Isocyanide Isonitrile->GBB Scaffold Imidazo[1,2-a]pyridine Core Classic->Scaffold Dehydration GBB->Scaffold [4+1] Cycloaddition

Figure 1: Comparison of the classic Chichibabin condensation (top) and the Groebke-Blackburn-Bienaymé multicomponent reaction (bottom).

Part 2: The Pharmacological Turning Point (The Zolpidem Era)

The imidazo[1,2-a]pyridine scaffold achieved blockbuster status with the discovery of Zolpidem (Ambien) by Synthelabo (now Sanofi) in the 1980s.

The Selectivity Hypothesis

Prior to Zolpidem, benzodiazepines (BZDs) like Diazepam were the standard of care for insomnia. However, BZDs bind non-selectively to GABA-A receptors containing


 and 

subunits, leading to side effects like myorelaxation (muscle weakness) and anxiolysis (which is unnecessary for pure insomnia).

The Zolpidem Innovation: Zolpidem demonstrated high affinity specifically for the


-subunit  containing GABA-A receptors.[4][5][6]
  • 
     Subunit:  Associated primarily with sedation and amnesia.
    
  • 
     Subunits:  Associated with anxiolysis and myorelaxation.
    

By selectively targeting the


 subunit, Zolpidem provided a potent hypnotic effect with reduced muscle relaxant properties, defining the "Z-drug" class.
Visualization: Mechanism of Action

GABAMechanism Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Receptor GABA-A Receptor (Benzodiazepine Site) Zolpidem->Receptor Alpha1 Selectivity: α1 Subunit Receptor->Alpha1 High Affinity Binding ConfChange Allosteric Conformational Change Alpha1->ConfChange Chloride Cl- Ion Influx Increase ConfChange->Chloride Channel Opening Hyperpol Neuronal Hyperpolarization Chloride->Hyperpol Effect Sedation / Hypnosis Hyperpol->Effect

Figure 2: The selective pharmacological cascade of Zolpidem at the GABA-A receptor.

Part 3: Therapeutic Expansion (Beyond Sedation)

While Zolpidem dominated the CNS space, researchers realized the scaffold's rigid planar structure and hydrogen-bond accepting capabilities (N1) made it an excellent mimic for adenosine or ATP. This led to expansion into oncology and cardiology.

Comparative Therapeutic Profile
Drug / CompoundPrimary TargetTherapeutic IndicationKey Structural Feature
Zolpidem GABA-A (

)
InsomniaC3-acetamide, C6-methyl
Olprinone PDE3 (Phosphodiesterase)Acute Heart FailurePyridone ring attached at C6
Soraprazan H+/K+ ATPaseGERD (Acid Reflux)Reversible K+ competitive binding
RG7112 (Lead)MDM2-p53OncologyC3-substitution blocks p53 pocket
Emerging Oncology Targets

Recent derivatives have shown potent inhibition of c-Met (Hepatocyte Growth Factor Receptor). The imidazo[1,2-a]pyridine core acts as a hinge-binder in the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling in gastric and lung cancers.

Part 4: Validated Synthetic Protocols

As a scientist, reproducibility is your currency. The following protocols are designed with built-in checkpoints for validation.

Protocol A: The GBB Multicomponent Reaction (Library Scale)

Best for: Rapidly exploring Structure-Activity Relationships (SAR) at the C3 position.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%)

  • Solvent: Methanol (MeOH)[3]

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (2 mL).

  • Activation: Add Sc(OTf)3 (0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation (Check point: Solution often changes color).

  • Addition: Add the isocyanide (1.1 mmol).

  • Reaction: Seal the vial and heat to 60°C for 4-6 hours.

    • Validation: Monitor by TLC. The isocyanide spot is distinct. IR Check: Disappearance of the characteristic isonitrile peak at ~2150 cm⁻¹ confirms consumption.

  • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Classic Condensation (Scale-Up)

Best for: Multi-gram synthesis of a specific core.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetone

  • Base: NaHCO3 (solid)

Step-by-Step Methodology:

  • Mixing: Dissolve 2-aminopyridine (10 mmol) in EtOH (50 mL).

  • Addition: Add

    
    -bromoacetophenone (10 mmol) portion-wise at room temperature.
    
    • Observation: The reaction is exothermic. A precipitate (hydrobromide salt) will form almost immediately.

  • Reflux: Heat the suspension to reflux for 2 hours to ensure cyclization.

  • Neutralization: Cool to RT. Add solid NaHCO3 (15 mmol) and stir for 1 hour to liberate the free base.

  • Isolation: Pour into ice water (200 mL). The imidazo[1,2-a]pyridine usually precipitates as a solid. Filter and recrystallize from EtOH/Water.

Part 5: Structure-Activity Relationship (SAR) Insights

Designing around the imidazo[1,2-a]pyridine core requires understanding its electronic landscape.

  • The C3 Position (The "Business End"):

    • This position is highly nucleophilic. In the GBB reaction, this is where the isocyanide inserts.[7]

    • SAR Rule: Bulky, lipophilic groups here (as seen in Zolpidem) are critical for hydrophobic pocket filling in GABA-A receptors.

  • The Bridgehead Nitrogen (N1):

    • Acts as a hydrogen bond acceptor. Essential for kinase hinge binding (e.g., in c-Met inhibitors).

  • The C2 Position:

    • Substitutions here stabilize the orientation of the C3 group. In Zolpidem, the C2-phenyl group provides

      
       stacking interactions within the receptor binding site.
      

References

  • Tschitschibabin, A. E. (1925). "Über die Tautomerie des

    
    -Amino-pyridins." Berichte der deutschen chemischen Gesellschaft. 
    
  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett.

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

  • Depoortere, H., et al. (1986). "Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological overview." Journal of Pharmacology and Experimental Therapeutics.

  • Bagri, P., et al. (2020). "Recent advances in the medicinal chemistry of imidazo[1,2-a]pyridines." RSC Advances.

  • Sugioka, M., et al. (1994). "Identification and characterization of isoenzymes of cyclic nucleotide phosphodiesterase in human kidney and heart, and the effects of new cardiotonic agents on these isoenzymes." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Biological Screening of a 5-Methylimidazo[1,2-a]pyridine Hydrochloride Library

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological screening of a 5-Methylimidazo[1,2-a]pyridine hydrochloride library. This document is structured to support drug discovery professionals in leveraging this specific scaffold, which has recently gained prominence in molecular glue degradation (CK1α) , antiparasitic therapies , and kinase inhibition .

Technical Whitepaper | Version 2.0

Executive Summary: The 5-Methyl Advantage

The Imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of marketed drugs like Zolpidem (GABAergic) and Olprinone (PDE3 inhibitor). However, the 5-methyl substituted variant represents a distinct subclass with unique steric and electronic properties.

Unlike the flat topology of the unsubstituted parent, the 5-methyl group introduces a "peri-interaction" with substituents at the C3 position. This steric handle restricts bond rotation, potentially locking the molecule into a bioactive conformation that enhances selectivity for difficult targets such as Casein Kinase 1α (CK1α) and kinetoplastid parasites (Leishmania, Trypanosoma).

This guide outlines a multi-parametric screening workflow designed to exploit these structural features, moving beyond generic cytotoxicity into targeted mechanism-of-action (MoA) profiling.

Library Preparation & Chemical Handling

Objective: Ensure consistent solubility and compound stability during High-Throughput Screening (HTS).

The Hydrochloride Salt Factor

The library is supplied as hydrochloride (HCl) salts . While this significantly improves water solubility compared to the free base, it introduces a risk of assay acidification .

  • Risk: A 10 mM stock of an HCl salt in DMSO, when diluted into a weakly buffered assay (e.g., 10 mM HEPES), can drop the pH enough to inhibit enzymatic activity artifactually.

  • Mitigation Protocol:

    • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM.

    • Intermediate Plate: Dilute stocks 1:100 into the assay buffer containing 2x buffer capacity (e.g., 50 mM HEPES pH 7.4) before adding to the cell/enzyme plate.

    • QC Step: Randomly select 5 wells per plate to measure pH; variance must be < 0.1 pH units from vehicle control.

Primary Screening Workflow

The screening strategy is divided into two parallel tracks based on the most validated biological activities of the 5-methylimidazo[1,2-a]pyridine scaffold.

Workflow Visualization

The following diagram illustrates the decision matrix for screening this specific library.

ScreeningWorkflow Library 5-Methylimidazo[1,2-a]pyridine HCl Library (10 mM DMSO) QC QC: Solubility & pH Check Library->QC HTS_Master Master HTS Plate QC->HTS_Master Track_A Track A: Oncology (CK1α / Tubulin / Kinase) HTS_Master->Track_A Track_B Track B: Infectious Disease (Leishmania / Bacteria) HTS_Master->Track_B Assay_A1 Cell Viability (CTG) (MOLM-13 / HeLa) Track_A->Assay_A1 Assay_B1 Phenotypic Screen (L. donovani axenic amastigotes) Track_B->Assay_B1 Assay_B2 Bacterial Gyrase Inhibition (GyrB ATPase) Track_B->Assay_B2 Assay_A2 HiBiT Degradation Assay (CK1α Levels) Assay_A1->Assay_A2 Active Hits Hit_Select Hit Selection (IC50 < 1 µM, SI > 10) Assay_A2->Hit_Select Assay_B1->Hit_Select Assay_B2->Hit_Select SAR SAR Analysis: 5-Me vs C3-Substituent Sterics Hit_Select->SAR

Caption: Dual-track screening workflow prioritizing Oncology (CK1α degradation) and Infectious Disease, the two highest-yield applications for this scaffold.

Track A: Oncology & Molecular Glue Screening

Recent literature identifies 5-methylimidazo[1,2-a]pyridines as potent molecular glue degraders , specifically targeting CK1α (Casein Kinase 1α) for ubiquitination by the E3 ligase CRBN.

Rationale

The 5-methyl group is critical for this activity. In studies of CK1α degraders (e.g., compound QXG-6442 ), the imidazo[1,2-a]pyridine core serves as the "gluing" moiety.[1] The 5-methyl group likely optimizes the interface between the ligase and the neo-substrate.

Protocol: HiBiT-CK1α Degradation Assay

This assay is superior to Western blotting for HTS.

  • Cell Line: HEK293T cells gene-edited to express endogenous CK1α tagged with the HiBiT peptide.

  • Seeding: 5,000 cells/well in 384-well white plates.

  • Treatment: Treat with library compounds (1 µM and 10 µM) for 6 hours.

    • Positive Control: Lenalidomide (if CRBN dependent) or a known degrader.

    • Negative Control: DMSO (0.1%).

  • Detection: Add LgBiT substrate reagent. The HiBiT-LgBiT interaction reconstitutes luciferase.

  • Readout: Luminescence. A decrease in signal indicates CK1α degradation.[1]

  • Validation: Hits must be counter-screened in CRBN-knockout cells to confirm the mechanism is E3-ligase dependent.

Protocol: Tubulin Polymerization Inhibition

If the degradation assay is negative, screen for tubulin inhibition, a classic activity of this scaffold (binding to the colchicine site).

  • Method: Fluorometric Tubulin Polymerization Assay.

  • Readout: Vmax of the polymerization curve. 5-methyl derivatives often show IC50 values in the 1–5 µM range against HeLa and MCF-7 lines.

Track B: Antimicrobial & Antiparasitic Screening

The 5-methylimidazo[1,2-a]pyridine scaffold has demonstrated specific potency against Kinetoplastids (Leishmania, Trypanosoma) and Gram-negative bacteria .

Antiparasitic Screen (Leishmania donovani)

Derivatives with a 2-carbaldehyde or 2-carboxylic acid moiety on the 5-methyl core are particularly active.

  • Organism: L. donovani axenic amastigotes (mimics the relevant host stage).

  • Assay: Resazurin reduction (Alamar Blue).

  • Procedure:

    • Incubate parasites (10^5/mL) with compounds for 72 hours at 37°C.

    • Add Resazurin; incubate 4 hours.

    • Measure Fluorescence (Ex 560 / Em 590).

  • Selectivity Index (SI): Parallel screen on mammalian macrophages (J774A.1). A viable hit requires SI > 10.

Antibacterial Target: Gyrase B (GyrB)

Recent docking studies suggest 5-methylimidazo[1,2-a]pyridines can inhibit the ATPase domain of bacterial DNA Gyrase (GyrB).

  • Assay: ATPase coupled assay (PK/LDH system).

  • Significance: The 5-methyl group fits into a hydrophobic pocket near the ATP binding site, offering selectivity over human topoisomerases.

Structure-Activity Relationship (SAR) Analysis

When analyzing hits, the 5-methyl group acts as a structural anchor.

Structural FeatureBiological Implication
5-Methyl (R5) Steric Lock: Clashes with bulky substituents at R3. Forces R3 out of plane, often improving selectivity for deep protein pockets (e.g., CK1α interface).
N1 Nitrogen H-Bond Acceptor: Critical for binding to the hinge region of kinases or Lys18 of CK1α.
R2 Position Solubility/Potency: Carboxylic acids/esters here are common in antiparasitic hits. Amides here often drive kinase potency.
R3 Position Diversity Vector: The primary site for library variation. In the presence of 5-Me, R3 groups must be conformationally restricted.
Quantitative Data Summary (Reference Values)
  • Anticancer (CK1α degradation): DC50 < 10 nM (High potency hits).

  • Anticancer (Cytotoxicity HeLa): IC50 ~ 2–10 µM (Moderate potency).

  • Antiparasitic (L. infantum): IC50 ~ 8.5 µM.[2]

  • Antibacterial (E. coli GyrB): IC50 ~ 0.5–1.0 mg/mL (Low potency, requires optimization).

References

  • CK1α Degradation: Development of Potent and Selective CK1α Molecular Glue Degraders. (2026).[1] Identifies 5-methylimidazo[1,2-a]pyridine as a key scaffold for CRBN-dependent degradation.

  • Antiparasitic Activity: 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde derivatives inhibit Trypanosoma cruzi.[2] (2023).[3][4] Demonstrates specific activity against kinetoplastids.

  • Anticancer (Thiolation): Aerobic Iron(III)-Catalyzed Direct Thiolation of Imidazo[1,2-a]pyridine. (2020).[5][6][7] Describes 3-(Benzylthio)-5-methylimidazo[1,2-a]pyridine derivatives with IC50 ~4 µM against A549 cells.[6]

  • General Scaffold Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. (2025). Comprehensive review of the scaffold's binding modes and applications.

  • Antibacterial Mechanism: Synthesis and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2024).[8] Details GyrB targeting and molecular docking scores.

Sources

Unlocking the Therapeutic Potential of 5-Methylimidazo[1,2-a]pyridine hydrochloride: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2] This technical guide focuses on a specific derivative, 5-Methylimidazo[1,2-a]pyridine hydrochloride, to delineate its most promising potential therapeutic targets. While direct studies on this particular salt form are emerging, a wealth of data on the core scaffold allows for a robust, evidence-based exploration of its likely mechanisms of action. We will dissect the key molecular pathways and protein targets through which this class of compounds exerts its effects, with a focus on oncology, infectious diseases, and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers aiming to design and execute preclinical studies to validate and exploit the therapeutic promise of 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists due to its versatile biological profile.[3] This scaffold is present in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its favorable pharmacological properties.[2] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a diverse array of biological targets, including enzymes and receptors, through various non-covalent interactions.[2] These interactions have led to the identification of compounds with potent activities, including anticancer, antitubercular, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide will synthesize the current understanding of these activities to propose and detail the most probable therapeutic targets for 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The application of imidazo[1,2-a]pyridine derivatives in oncology is a prominent and well-documented area of research. These compounds have been shown to interfere with multiple facets of cancer progression, from uncontrolled cell proliferation to survival and metastasis.

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[4] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule network. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4][5] The 5-methyl substitution on the pyridine ring of 5-Methylimidazo[1,2-a]pyridine hydrochloride may influence the binding affinity and selectivity for the colchicine site, a hypothesis that warrants experimental validation.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Purified Tubulin (>99%) Mix Incubate Tubulin with Compound/Control P->Mix C 5-Methylimidazo[1,2-a]pyridine hydrochloride (Test Compound) C->Mix Ctrl Positive Control (e.g., Colchicine) Ctrl->Mix Buffer GTP-containing Polymerization Buffer Buffer->Mix Incubate Warm to 37°C to Initiate Polymerization Mix->Incubate Measure Monitor Absorbance at 340 nm over Time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for assessing tubulin polymerization inhibition.

Modulating Cell Signaling: Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors against a range of kinases.

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[6] Imidazo[1,2-a]pyridine derivatives have been designed as potent and selective ASK1 inhibitors.[7] By inhibiting ASK1, these compounds can potentially mitigate inflammatory responses and modulate apoptotic pathways, which could be beneficial in certain cancer contexts.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[8] Imidazo[1,2-a]pyridines have been developed as pan-PI3K inhibitors, demonstrating efficacy in preclinical cancer models.[8]

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[5] Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of Aurora kinases, particularly Aurora B.[5]

Signaling Pathway: ASK1-Mediated Stress Response

G Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Inhibitor 5-Methylimidazo[1,2-a]pyridine hydrochloride Inhibitor->ASK1

Caption: Inhibition of the ASK1 signaling pathway.

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyridine-based compounds have been identified as selective inhibitors of HDAC6.[9][10] Notably, some of these inhibitors have demonstrated both anticancer and cardioprotective effects, addressing a significant concern in chemotherapy-induced cardiotoxicity.[11]

Infectious Diseases: Combating Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[3] The imidazo[1,2-a]pyridine scaffold has yielded promising candidates in this therapeutic area.

Targeting Cellular Respiration: QcrB Inhibition

A primary target for imidazo[1,2-a]pyridine amides in Mycobacterium tuberculosis is QcrB, a subunit of the ubiquinol cytochrome c reductase complex (cytochrome bcc).[12][13] This complex is a key component of the electron transport chain, essential for cellular respiration and ATP synthesis.[12] Inhibition of QcrB disrupts the energy metabolism of the bacterium, leading to cell death. This mechanism is distinct from those of many current TB drugs, making it a valuable approach for treating resistant strains.

Table 1: Potency of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis

Compound ClassTargetReported MIC Range (µM)Reference
Imidazo[1,2-a]pyridine amidesQcrB0.03 - 5.0[13]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesPantothenate synthetase~4.5[12]
Imidazo[1,2-a]pyridine ethersATP synthesis<0.5[12]

Neurodegenerative Disorders: A Multi-Target Approach to Alzheimer's Disease

The complex pathology of Alzheimer's disease (AD) suggests that multi-target agents may offer a more effective therapeutic strategy than single-target drugs. Imidazo[1,2-a]pyridine derivatives have been explored for their potential to modulate several key pathways in AD.

Inhibition of Amyloid-β Production and Aggregation
  • BACE1 Inhibition: Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the senile plaques found in the brains of AD patients. Certain N-cyclohexylimidazo[1,2-a]pyridine derivatives have shown potent BACE1 inhibitory activity.[14]

  • Aβ Imaging Agents: The imidazo[1,2-a]pyridine scaffold has also been utilized to develop radiolabeled compounds, such as [¹²⁵I]IMPY, which can be used as imaging agents to detect Aβ plaques in the brain, aiding in the diagnosis of AD.[15]

Modulation of Cholinergic Neurotransmission

Inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a current therapeutic strategy for the symptomatic treatment of AD. Some imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against butyrylcholinesterase (BuChE), another key cholinesterase in the brain.[14]

Experimental Protocol: BACE1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

    • 5-Methylimidazo[1,2-a]pyridine hydrochloride (test compound)

    • BACE1 inhibitor (positive control)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Add the BACE1 enzyme to the wells of the microplate.

    • Add the diluted compounds or controls to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a highly versatile platform for the development of novel therapeutics. Based on extensive research into this chemical class, 5-Methylimidazo[1,2-a]pyridine hydrochloride is predicted to have potential applications in oncology, infectious diseases, and neurodegenerative disorders. The primary putative targets for this compound include tubulin, various kinases (such as ASK1 and PI3K), HDAC6, bacterial QcrB, and enzymes involved in Alzheimer's pathology like BACE1.

The next critical step is the systematic experimental validation of these potential targets for 5-Methylimidazo[1,2-a]pyridine hydrochloride. This should involve a tiered approach, beginning with in vitro enzymatic and cell-based assays to confirm activity and determine potency (IC₅₀/EC₅₀ values). Subsequent studies should focus on selectivity profiling, mechanism of action elucidation, and ultimately, in vivo efficacy studies in relevant animal models. The insights provided in this guide offer a solid foundation for initiating such a drug discovery and development program.

References

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed. Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: [Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. MDPI. Available at: [Link]

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. ResearchGate. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA - Cardiff University. Available at: [Link]

  • New imidazoline I2-receptor ligands to face neurodegenerative diseases. Medicinal Chemistry & Pharmacology - Universitat de Barcelona. Available at: [Link]

  • Multicomponent synthesis and binding mode of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors. PMC - NIH. Available at: [Link]

  • N-Cyclohexylimidazo[1,2-a]pyridine derivatives as multi-target-directed ligands for treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. Available at: [Link]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. NIH. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. Available at: [Link]

  • Evaluation of a New Methylimidazole‐Containing Thiosemicarbazone as a Cu+/Cu2+‐Targeting Ligand in the Context of Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Table 2 from University of Birmingham Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Semantic Scholar. Available at: [Link]

  • Apoptosis signal-regulating kinase 1 (ASK1) induces neuronal differentiation and survival of PC12 cells. PubMed. Available at: [Link]

  • [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. NCBI. Available at: [Link]

  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors. Medicine Innovates. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

Sources

In Silico Modeling and Docking of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Salt

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for blockbuster drugs like Zolpidem (GABA-A agonist) and Soraprazan (H+/K+-ATPase inhibitor).

This guide focuses on the specific technical challenges of modeling 5-Methylimidazo[1,2-a]pyridine hydrochloride . This molecule presents two distinct computational challenges:

  • The 5-Methyl Substituent: Unlike the common 6- or 8-substituted variants, a substituent at the 5-position (peri-position to the bridgehead nitrogen) introduces significant steric bulk that can alter the planar conformation and binding pocket accessibility.

  • The Hydrochloride Salt: Molecular docking algorithms generally fail if counterions (Cl-) are included in the ligand definition. However, the protonation state implied by the salt is biologically critical, particularly for targets like the gastric proton pump (H+/K+-ATPase).

Phase I: Ligand Chemistry & Preparation

Objective: To convert the raw chemical inventory structure into a computationally valid model.

The "Desalting" Paradox

In experimental chemistry, the HCl salt improves solubility. In in silico docking, the Cl- ion is an artifact that must be removed. However, simply removing HCl to create a neutral free base is often incorrect for the biological context.

Critical Protocol:

  • Desalting: Remove the chloride counterion.

  • pKa Calculation: The bridgehead nitrogen (N1) is the most basic site. For imidazo[1,2-a]pyridine, the pKa is typically ~5.0–6.5. The 5-methyl group acts as an electron donor, potentially raising the pKa slightly via inductive effects, making the ring more basic.

  • State Enumeration: You must generate two species for docking:

    • Neutral (pH 7.4): For CNS targets (e.g., GABA-A).

    • Protonated (pH < 4.0): For gastric targets (e.g., H+/K+-ATPase).[1][2] P-CABs (Potassium-Competitive Acid Blockers) bind almost exclusively in their protonated cationic form.

DFT Geometry Optimization

The 5-methyl group can cause steric clashing with the H-3 proton, potentially twisting the ring system if not modeled correctly.

Recommended Workflow (Gaussian/Jaguar):

  • Theory Level: B3LYP/6-311G++(d,p) (Standard for organic heterocyclic optimization).

  • Solvent Model: PCM (Water).

  • Output: Check the dihedral angle of the methyl group relative to the plane. Ensure the N1...H-Methyl distance is energetically minimized.

Phase II: Target Selection & Preparation

Objective: Select biologically relevant systems and prepare the protein structure.

Given the scaffold's history, we define two distinct docking tracks.

Track A: H+/K+-ATPase (Gastric Proton Pump)

Relevance: High. 5-Methylimidazo[1,2-a]pyridine derivatives are structural analogs to SCH 28080 and Soraprazan .

  • PDB Source: Human H+/K+-ATPase is difficult to crystallize. Use homology models based on Pig H+/K+-ATPase (PDB: 5YLV) or SERCA pumps.

  • Binding Site: The luminal cation-binding pocket (K+ site).

  • Specific Challenge: This pocket is highly acidic. You must dock the protonated (+1 charge) ligand.

Track B: GABA-A Receptor

Relevance:[3][4] Medium/High. Analogous to Zolpidem.[5][6]

  • PDB Source: 6X9E (Human GABA-A receptor with Zolpidem bound).

  • Binding Site: The

    
     interface (Benzodiazepine site).
    
  • Specific Challenge: The 5-methyl group may clash with His101 or Phe77 in the

    
     subunit.
    

Phase III: The Docking Protocol

Methodology: Induced Fit Docking (IFD) is required due to the steric bulk of the 5-methyl group.

Workflow Logic

Standard rigid-receptor docking (e.g., standard Glide SP or Vina) often produces false negatives for 5-substituted imidazopyridines because the receptor side chains cannot relax to accommodate the methyl group.

Step-by-Step Protocol (Schrödinger Suite / AutoDock Vina)
StepParameterValue/SettingRationale
1. Grid Gen CenterCentered on Co-crystallized Ligand (e.g., Zolpidem)Ensures definition of the active pocket.
2. Box Size Dimensions20Å x 20Å x 20ÅSufficient to allow ligand rotation without edge penalties.
3. Constraints H-BondEnforce H-bond to Backbone Carbonyl (e.g., Phe77)Mimics the critical anchor point of known binders.
4. Scaling vdW Radii0.80 (Receptor), 0.80 (Ligand)Softens the potential to simulate minor induced fit effects ("Soft Docking").
5. Sampling PrecisionXP (Extra Precision) or Exhaustiveness=32High sampling needed to resolve the 5-methyl steric fit.
6. Post-Process ClusteringRMSD < 2.0ÅGroup similar poses to find the global minimum.
Visualization of the Workflow

The following diagram illustrates the decision tree for handling the salt and selecting the docking mode.

DockingWorkflow Raw Raw Input: 5-Methylimidazo[1,2-a]pyridine HCl Desalt Step 1: Desalting (Remove Cl- ion) Raw->Desalt pKa Step 2: pKa Calculation (Jaguar/Epik) Desalt->pKa Split Target Environment? pKa->Split Prot Species A: Protonated (+1) (Active in Acidic pH) Split->Prot Gastric (pH < 4) Neut Species B: Neutral (pH 7.4) (CNS/Systemic) Split->Neut Systemic (pH 7.4) TargetA Target: H+/K+ ATPase (P-CAB Mechanism) Prot->TargetA DockA Docking: Electrostatic Driven (Cation-Pi Interactions) TargetA->DockA TargetB Target: GABA-A Receptor (Benzodiazepine Site) Neut->TargetB DockB Docking: Shape/H-Bond Driven (Steric Fit Focus) TargetB->DockB

Figure 1: Decision matrix for handling the hydrochloride salt form based on biological target environment.

Phase IV: Analysis & Validation

Objective: Distinguish false positives from true binders.

The "5-Methyl" Check

Analyze the top-ranked pose. Measure the distance between the 5-methyl carbon and the nearest receptor atoms.

  • Fail: Distance < 2.5Å (Severe clash).

  • Pass: Distance > 3.0Å with favorable Van der Waals contact.

  • Insight: If the 5-methyl group points towards the solvent in the GABA-A receptor, the compound may retain affinity. If it points into the hydrophobic wall (e.g., near Tyr58 ), affinity will drop compared to the unsubstituted parent.

Interaction Fingerprints (SIFt)

Quantify the stability using Interaction Fingerprints.

  • H+/K+-ATPase: Look for Asp137 (or equivalent) interaction. The protonated N1 of the ligand should form a salt bridge or strong H-bond with this aspartate.

  • GABA-A: Look for

    
    -
    
    
    
    stacking with Phe77 and H-bonding with Ser204 .
Molecular Dynamics (MD) Setup

Docking is static. MD confirms if the 5-methyl group forces the ligand out of the pocket over time.

  • Software: GROMACS / Desmond.

  • Time: 50 ns production run.

  • Metric: Ligand RMSD.

    • Stable: RMSD fluctuates < 2.0Å.

    • Unstable: RMSD drifts > 3.0Å (indicates the 5-methyl group is causing steric ejection).

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[6][7][8][9]

    • Source: ACS Omega (2023).
    • URL:[Link]

  • P-CAB Binding Mechanism (Protonated Docking)

    • Title: Protonated Form: The Potent Form of Potassium-Competitive Acid Blockers.[10]

    • Source: PLoS ONE (2014).[10]

    • URL:[Link][10]

  • GABA-A Receptor Structural Basis

    • Title: Structural pharmacology of the GABAA receptor.[4]

    • Source: N
    • URL:[Link]

  • Salt Handling in Docking

    • Title: Considerations for the preparation of ligand structures for molecular docking.
    • Source: Current Topics in Medicinal Chemistry.
    • URL:[Link]

Sources

Preliminary Cytotoxicity Screening of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Topic: Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists

Executive Summary & Pharmacophore Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to interact with diverse biological targets, including tubulin, PI3K/Akt/mTOR signaling pathways, and cyclin-dependent kinases (CDKs).[1]

This guide details the technical workflow for the preliminary cytotoxicity screening of 5-Methylimidazo[1,2-a]pyridine hydrochloride . The specific inclusion of the 5-methyl group introduces steric bulk at the peri-position relative to the bridgehead nitrogen, potentially modulating metabolic stability and receptor binding kinetics compared to its 6- or 7-substituted congeners. The hydrochloride salt form is selected to enhance aqueous solubility, addressing the lipophilicity often associated with the free base, thereby improving bioavailability in in vitro aqueous media.

Key Objectives
  • Determine Potency: Establish the half-maximal inhibitory concentration (

    
    ) across a panel of cancer cell lines.
    
  • Assess Selectivity: Calculate the Selectivity Index (SI) using a non-malignant control line (e.g., HEK293 or HFF-1).

  • Validate Solubility: Optimize vehicle compatibility for the HCl salt form to prevent precipitation-induced false positives.

Compound Preparation & Handling

Critical Control Point: The hydrochloride salt is generally more water-soluble than the free base but may exhibit hygroscopicity.[2] Proper storage and solubilization are prerequisites for reproducible data.

Physicochemical Properties
PropertySpecificationImplication for Screening
Chemical Structure Fused bicyclic heterocycle (Pyridine + Imidazole)Potential Tubulin/Kinase inhibitor.[1]
Salt Form Hydrochloride (HCl)Enhanced aqueous solubility; potential pH shift in unbuffered media.
Molecular Weight ~168.62 g/mol (Free base: ~132.16)Use molarity (µM) for all dilutions, not µg/mL.
Solubility Water (Moderate), DMSO (High), Ethanol (Moderate)DMSO is the preferred stock solvent; Water/PBS for intermediate dilutions.
Stock Solution Protocol
  • Weighing: Weigh ~5–10 mg of 5-Methylimidazo[1,2-a]pyridine HCl into a sterile, antistatic microcentrifuge tube.

  • Solvent Addition: Dissolve in 100% DMSO to achieve a 20 mM to 50 mM master stock.

    • Note: While the HCl salt is water-soluble, DMSO ensures long-term stability and prevents hydrolysis or precipitation upon freezing.

  • Sonicate: Sonicate for 5–10 minutes at ambient temperature to ensure complete dissolution.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind nitrogenous heterocycles).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design: The Screening Workflow

Cell Line Selection

Select cell lines that historically respond to imidazo-pyridine derivatives (often acting as tubulin destabilizers or kinase inhibitors).

  • Primary Targets (Cancer):

    • HeLa (Cervical): High sensitivity to tubulin inhibitors.[1]

    • MDA-MB-231 (Breast): Triple-negative, aggressive phenotype; tests efficacy against drug-resistant models.

    • HepG2 (Liver): Metabolic active; assesses potential hepatotoxicity early.

  • Selectivity Control (Normal):

    • HFF-1 (Human Foreskin Fibroblast) or HEK293 (Kidney): To determine the therapeutic window.

Assay Selection: MTT vs. SRB

For this specific scaffold, the SRB (Sulforhodamine B) Assay is recommended over MTT.

  • Reasoning: Imidazo[1,2-a]pyridines can sometimes interfere with mitochondrial dehydrogenase activity (metabolic interference), potentially skewing MTT results. SRB measures total protein mass, providing a direct readout of cell number independent of metabolic state.

The Screening Workflow (DOT Diagram)

ScreeningWorkflow Start Compound Preparation (5-Methylimidazo[1,2-a]pyridine HCl) Stock Master Stock (50 mM) in 100% DMSO Start->Stock Dilution Serial Dilution (0.1 µM - 100 µM) Maintain <0.5% DMSO Stock->Dilution Treatment Drug Treatment (48h or 72h Incubation) Dilution->Treatment Seeding Cell Seeding (3,000 - 5,000 cells/well) 96-well Plate Seeding->Treatment  24h Attachment   Fixation Fixation (TCA 10%) for SRB Assay Treatment->Fixation Staining Staining (0.4% SRB) & Washing (1% Acetic Acid) Fixation->Staining Readout OD Measurement (510-540 nm) Staining->Readout Analysis Data Analysis Non-linear Regression (Sigmoidal) Readout->Analysis

Figure 1: Step-by-step workflow for the SRB cytotoxicity assay optimized for small molecule screening.

Detailed Protocol (SRB Assay)

Step 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase.

  • Seed 100 µL of cell suspension per well in 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent; ensure control wells do not reach 100% confluence by the end of the assay).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment[3][4]
  • Prepare 2x working solutions in complete media from the DMSO stock.

    • Concentration Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration, typically 0.5%).

    • Positive Control:Colchicine or Doxorubicin (known potent cytotoxic agents).

  • Add 100 µL of the 2x working solution to the respective wells (Final Volume = 200 µL).

  • Incubate for 48 to 72 hours .

Step 3: Fixation and Staining
  • Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) gently to each well (Final TCA concentration ~10%).

  • Incubate at 4°C for 1 hour (do not disturb the monolayer).

  • Wash plates 5x with slow-running tap water and air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well.

  • Incubate for 20 minutes at room temperature.

  • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

Step 4: Solubilization and Reading
  • Add 150 µL of 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.

  • Shake on an orbital shaker for 10 minutes.

  • Measure absorbance (OD) at 510 nm using a microplate reader.

Data Analysis & Interpretation

Calculating % Cell Viability


  • OD_blank: Media only (no cells).

  • OD_control: Vehicle-treated cells (0.5% DMSO).

Determining IC50

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (four-parameter logistic curve) :



Selectivity Index (SI)


  • SI > 10: Indicates a promising therapeutic window.

  • SI < 2: Indicates general toxicity (likely non-specific).

Mechanistic Context (Hypothesis Generation)

Imidazo[1,2-a]pyridines often act via specific pathways. If cytotoxicity is confirmed (


), the following mechanism is the most probable target for the 5-methyl derivative.

Mechanism Compound 5-Methylimidazo[1,2-a]pyridine Target1 Tubulin (Colchicine Site) Compound->Target1 Primary Mode? Target2 PI3K / Akt Signaling Compound->Target2 Secondary Mode? Effect1 Microtubule Destabilization Target1->Effect1 Effect3 Apoptosis (Caspase 3/7) Target2->Effect3 Effect2 G2/M Phase Arrest Effect1->Effect2 Effect2->Effect3

Figure 2: Potential Mechanisms of Action. Literature suggests Imidazo[1,2-a]pyridines frequently target tubulin polymerization or PI3K pathways.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Wells High concentration of HCl salt in basic media.Ensure final DMSO concentration is 0.5%. Check pH of media after addition; the HCl salt may slightly acidify unbuffered solutions (rare at µM levels).
High Background OD Incomplete washing of SRB dye.Increase wash steps with 1% acetic acid. Ensure plates are fully dry before Tris addition.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS/Media. Use a "moat" design.
Non-Sigmoidal Curve Solubility limit reached before toxicity.Verify compound solubility in media at 100 µM using microscopy (look for crystals).

References

  • Goel, R. et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Link

  • Babu, N. et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Chemical Biology & Drug Design. Link

  • Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Kumar, S. et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening. ACS Omega. Link

Sources

Technical Whitepaper: Physicochemical Profiling of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for evaluating the physicochemical properties of 5-Methylimidazo[1,2-a]pyridine hydrochloride , a critical nitrogen-containing heterocyclic scaffold often employed as an intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other bioactive agents.

Executive Summary

5-Methylimidazo[1,2-a]pyridine hydrochloride (CAS: 933-69-7 for free base; HCl salt form implied) represents a "privileged scaffold" in medicinal chemistry due to its utility in constructing drugs like Zolpidem and Vonoprazan analogs. However, its development requires precise control over its solubility and stability profiles.

This guide details the experimental workflows required to establish the pH-solubility profile and stress-stability (forced degradation) of this compound. The protocols below are designed to ensure data integrity compliant with ICH Q1A (Stability) and Q6A (Specifications) guidelines.

Chemical Context & Mechanistic Grounding[1][2][3]

Structural Logic

The imidazo[1,2-a]pyridine core is a fused bicyclic system.[1]

  • Basicity: The bridgehead nitrogen (N1) is essentially non-basic due to resonance participation. The pyridine-like nitrogen (N4) is the protonation site, with a typical pKa range of 6.8 – 7.5 [1].

  • Salt Formation: The hydrochloride salt is formed to protonate N4, significantly enhancing aqueous solubility relative to the lipophilic free base (LogP ~1.8) [2].

The Solubility-Stability Paradox

While salt formation improves solubility, it can introduce stability risks such as hygroscopicity or disproportionation in high-pH environments. The studies below are designed to map these boundaries.

Solubility Profiling: Protocols & Data Analysis

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (


) across the physiological pH range.

Principle: Solubility is governed by the Henderson-Hasselbalch equation. For a weak base like 5-methylimidazo[1,2-a]pyridine:



Where 

is total solubility and

is intrinsic solubility of the free base.

Experimental Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess 5-Methylimidazo[1,2-a]pyridine HCl to 2 mL of each buffer in amber glass vials.

  • Equilibration: Agitate at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

Data Presentation Template:

MediumpH (Final)Solubility (mg/mL)Observation
0.1 N HCl1.2High (>50)Clear solution
Acetate Buffer4.5Moderate Clear solution
Phosphate Buffer6.8Low Potential precipitation (Free base)
Phosphate Buffer7.4Very Low (<1.0)Turbid (Disproportionation risk)
Visualization: Solubility Workflow

The following diagram illustrates the decision logic for solubility screening, ensuring differentiation between kinetic (early-stage) and thermodynamic (late-stage) data.

SolubilityWorkflow Start Compound Input: 5-Methylimidazo[1,2-a]pyridine HCl Screen Solubility Screen Start->Screen Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Screen->Kinetic Early Phase Thermo Thermodynamic Solubility (Solid -> Buffer) Screen->Thermo Late Phase Analysis HPLC-UV Quantification Kinetic->Analysis Thermo->Analysis Output pH-Solubility Profile (pKa Determination) Analysis->Output

Figure 1: Decision workflow distinguishing kinetic vs. thermodynamic solubility assays.

Stability Studies: Forced Degradation (Stress Testing)

Objective: Identify degradation pathways and intrinsic stability of the molecule as per ICH Q1A(R2) [3].

Stress Conditions & Rationale

The imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to oxidation but generally robust against hydrolysis.

StressorConditionMechanistic TargetAcceptance Criteria
Acid Hydrolysis 1N HCl, 60°C, 24hAmide/Ester impurities (if present) or Ring opening>90% Recovery
Base Hydrolysis 1N NaOH, 60°C, 24hNucleophilic attack on Pyridine ring>85% Recovery
Oxidation 3% H₂O₂, RT, 4hN-oxide formation (N4)Identify N-oxide peak
Photolysis 1.2 million lux hoursRadical degradation of heterocyclic ring>95% Recovery
Thermal 80°C (Solid state), 7 daysCrystal lattice stability / PolymorphismNo change in XRD/DSC
Visualization: Degradation Pathways

This diagram maps the potential degradation logic, focusing on the oxidative vulnerability of the pyridine nitrogen.

DegradationPathways Parent Parent: 5-Methylimidazo[1,2-a]pyridine Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis N_Oxide Degradant A: Pyridine-N-Oxide Oxidation->N_Oxide High Probability RingOpen Degradant B: Ring Cleavage Products (Rare) Hydrolysis->RingOpen Extreme Basic pH Stable Stable Species (High Recovery) Hydrolysis->Stable Acidic pH

Figure 2: Predicted degradation pathways. N-oxidation is the primary risk factor for this scaffold.

Analytical Methodology (HPLC)

To accurately monitor both solubility and stability, a stability-indicating method (SIM) is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep N4 protonated and improve peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 280 nm .

  • Flow Rate: 1.0 mL/min.

Validation Check: Ensure resolution (


) > 1.5 between the parent peak and the N-oxide degradant (typically elutes earlier due to increased polarity).

Conclusion

5-Methylimidazo[1,2-a]pyridine hydrochloride is a robust salt form with high solubility in acidic media (pH 1.2–4.5) but prone to precipitation at physiological pH (~7.4) due to its pKa.[2] Stability studies should prioritize oxidative stress testing , as the electron-rich nitrogen is the primary locus of degradation. The protocols outlined above provide a self-validating dataset suitable for regulatory submission.

References

  • Goel, R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Retrieved from [Link]

  • ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bagdi, A.K., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

Sources

Initial Exploration of the Biological Activity of 5-Methylimidazo[1,2-a]pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

From Fragment Characterization to Scaffold Elaboration

Part 1: Core Directive & Strategic Context

The "Privileged" Anomaly The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). However, the 5-methyl substituted variant—5-Methylimidazo[1,2-a]pyridine HCl —presents a unique pharmacological profile often overlooked in favor of its 6-, 7-, or 8-substituted cousins.

Why This Compound? The 5-methyl group is not merely a hydrophobic handle; it is a steric gatekeeper . Located at the "peri" position relative to the C3-functionalization site, the 5-methyl group exerts profound steric pressure on substituents at C3, forcing them out of planarity. This "ortho-effect" can be exploited to:

  • Lock Conformations: Pre-organize the molecule to bind to specific receptor sub-pockets.

  • Modulate Selectivity: Prevent binding to flat, promiscuous active sites (e.g., intercalators) while fitting into twisted, hydrophobic pockets of kinases or GPCRs.

This guide provides a rigorous roadmap for the initial biological exploration of this specific salt form, treating it as a high-value Fragment-Based Drug Discovery (FBDD) starting point.

Part 2: Chemical Profiling & In Silico Prediction

Before wet-lab screening, the compound's physicochemical behavior must be mapped. The HCl salt form is critical here, transforming a lipophilic base into a water-soluble species suitable for physiological assays.

2.1 Physicochemical Baseline
PropertyValue / DescriptionImpact on Bioassay
Molecular Weight ~168.62 g/mol (HCl salt)Ideal for Fragment-Based Screening (Rule of 3 compliant).
Solubility High in Water/PBS (>10 mM)Advantage: Eliminates DMSO artifacts in cellular assays.
pKa (Conj. Acid) ~6.8 (Pyridine N)Exists as a mixture of cation and neutral species at physiological pH (7.4).
H-Bond Donors/Acceptors 1 Donor (NH+), 1 Acceptor (N)Capable of bidentate interactions in the ATP-binding hinge region of kinases.
2.2 The "Peri-Interaction" Hypothesis (In Silico)

The 5-methyl group is spatially adjacent to Position 3. In in silico docking (e.g., against GABA-A receptors or p38 MAP kinase), this methyl group clashes with planar substituents at C3.

  • Prediction: If you derivatize C3 with a phenyl ring, the 5-methyl group will force a dihedral angle of >45°, disrupting conjugation but potentially improving fit in "L-shaped" pockets.

Part 3: Biological Screening Protocols

Since this is an "initial exploration," we do not start with expensive animal models. We utilize a Tiered In Vitro Strategy focusing on safety (cytotoxicity) and target engagement (binding).

Tier 1: Baseline Cytotoxicity (The Safety Gate)

Before testing efficacy, we must ensure the fragment itself is not a non-specific toxin.

Protocol: MTT Cell Viability Assay

  • Objective: Determine the CC50 (Cytotoxic Concentration 50%) in HEK293 (kidney) and HepG2 (liver) cells.

  • Reagents: 5-Methylimidazo[1,2-a]pyridine HCl stock (100 mM in PBS), MTT Reagent (5 mg/mL).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 500 µM). Include a Vehicle Control (PBS) and Positive Control (Triton X-100).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent per well. Incubate 4h.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

Data Interpretation:

  • CC50 > 100 µM: Safe fragment. Proceed to efficacy screening.

  • CC50 < 10 µM: High toxicity. Likely membrane disruption due to the cationic nature. Stop or modify structure.

Tier 2: Fragment Binding Screening (Ligand Efficiency)

Fragments often have low affinity (high µM to mM Kd). Standard enzymatic assays may yield false negatives. We use Ligand-Observed NMR or Thermal Shift .

Protocol: Differential Scanning Fluorimetry (DSF / Thermal Shift)

  • Target Suggestion: p38 MAPK or BRD4 (Bromodomain).

  • Rationale: The imidazopyridine core is a known kinase hinge binder.

Step-by-Step Workflow:

  • Mix: In a qPCR plate, mix 2 µM Recombinant Protein + 5x SYPRO Orange Dye.

  • Add Compound: Add 5-Methylimidazo[1,2-a]pyridine HCl at high concentration (1 mM).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analyze: Calculate the Melting Temperature (

    
    ).
    
  • Hit Criteria: A

    
     indicates significant binding/stabilization of the protein.
    
Part 4: Synthetic Elaboration Strategy

Once the core fragment is validated as safe and capable of binding, the next step is Scaffold Elaboration . The 5-methyl group dictates that we must functionalize Position 3 carefully.

Key Reaction: C3-Functionalization via C-H Activation Direct C-H arylation is preferred over halogenation to rapidly generate a library.

Reaction Scheme:



Why this works: The 5-methyl group blocks the C5/C6 positions, directing the catalyst exclusively to the electron-rich C3 position.

Part 5: Visualization & Logic Flow
5.1 The "Peri-Effect" & Screening Logic

The following diagram illustrates the unique structural influence of the 5-methyl group and the decision tree for biological evaluation.

G cluster_0 Structural Logic cluster_1 Screening Workflow Core 5-Methylimidazo[1,2-a]pyridine (HCl Salt) Steric 5-Methyl Steric Clash (Peri-Interaction) Core->Steric Causes Solubility Dissolve in PBS (No DMSO) Core->Solubility Input Twist Induces Torsion at C3 (Non-Planar) Steric->Twist Forces Selectivity Selectivity Filter (Excludes Flat Pockets) Twist->Selectivity Enables MTT Cytotoxicity (MTT) (HEK293/HepG2) Solubility->MTT DSF Thermal Shift Assay (Kinase/GABA) MTT->DSF If CC50 > 100µM Decision Hit Validation DSF->Decision

Caption: Structural logic of the 5-methyl substitution and the sequential biological screening workflow.

References
  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2016).[1] "Medicinal attributes of imidazo[1,2-a]pyridine derivatives: An update." Current Topics in Medicinal Chemistry. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Syntheses and biological activities of imidazo[1,2-a]pyridines." Heterocycles. Link

  • PubChem. (n.d.). "Imidazo[1,2-a]pyridine Compound Summary." National Library of Medicine. Link

  • Fisher, M. J., et al. (2018). "Fragment-based drug discovery in the academic setting." Drug Discovery Today. Link

Sources

Methodological & Application

Application Note: Synthesis of 5-Methylimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-Methylimidazo[1,2-a]pyridine hydrochloride . It is designed for medicinal chemists and process development scientists, prioritizing high-purity isolation suitable for biological evaluation.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anxiolytic (e.g., Zolpidem), antiviral, and anti-ulcer agents.[1] The 5-methyl derivative is a critical regioisomer often used to probe steric constraints within the benzodiazepine binding pocket of GABA-A receptors.

This protocol details the regioselective synthesis of 5-methylimidazo[1,2-a]pyridine hydrochloride via the condensation of 6-methylpyridin-2-amine with chloroacetaldehyde. Unlike generic procedures, this guide incorporates a Free Base Isolation -> Salt Formation strategy. This two-stage approach is essential to avoid the hygroscopic impurities common in direct hydrohalide precipitations, ensuring a crystalline product meeting drug development purity standards (>98%).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the cyclocondensation of a 2-aminopyridine with an


-halocarbonyl.
Mechanistic Logic[2]
  • Regiochemistry: The starting material is 6-methylpyridin-2-amine .

    • Note on Numbering: In the pyridine ring, the nitrogen is position 1, the amine is at 2, and the methyl is at 6. Upon cyclization, the pyridine nitrogen becomes the bridgehead N4. The carbon adjacent to the bridgehead (originally C6) becomes C5 in the imidazo[1,2-a]pyridine system.

    • Verification: 6-methylpyridin-2-amine

      
       5-methylimidazo[1,2-a]pyridine.
      
  • Reaction Pathway: The reaction proceeds via nucleophilic attack of the endocyclic pyridine nitrogen on the

    
    -carbon of chloroacetaldehyde (N-alkylation), followed by cyclization of the exocyclic amine onto the carbonyl and subsequent dehydration.
    
Reaction Scheme (DOT Visualization)

The following diagram illustrates the transformation and atom mapping.

ReactionScheme SM1 6-Methylpyridin-2-amine (C6H8N2) Inter Intermediate (N-Alkylated Species) SM1->Inter + Reagent Reflux, EtOH Reagent Chloroacetaldehyde (40% aq.) Reagent->Inter ProductBase 5-Methylimidazo[1,2-a]pyridine (Free Base) Inter->ProductBase - H2O - HCl ProductSalt 5-Methylimidazo[1,2-a]pyridine Hydrochloride ProductBase->ProductSalt + HCl (in Et2O/Dioxane)

Figure 1: Reaction pathway from aminopyridine precursor to the hydrochloride salt.

Safety Protocol (Critical)

Chloroacetaldehyde (CAA) is the primary hazard in this protocol.

  • Toxicity: CAA is highly toxic, a severe lachrymator, and a potential carcinogen. It can be absorbed through the skin.

  • Control: All operations involving CAA must be performed in a well-ventilated fume hood . Double-gloving (Nitrile over Latex) is recommended.

  • Waste: Quench excess CAA with aqueous sodium bisulfite before disposal to prevent alkylation of downstream waste streams.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
6-Methylpyridin-2-amine >98%PrecursorStarting material.
Chloroacetaldehyde ~40-50% wt in H2OCyclizing AgentHandle with extreme care.
Ethanol (EtOH) AbsoluteSolventReaction medium.
Sodium Bicarbonate (NaHCO3) Sat. Aq.NeutralizerFor free base isolation.
Dichloromethane (DCM) ACS GradeExtractionSolvent for workup.
HCl in Diethyl Ether 2.0 MSalt FormerAnhydrous source of HCl.
Equipment
  • Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reflux condenser.

  • Rotary evaporator.

  • Separatory funnel.

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase A: Cyclization
  • Setup: In a 250 mL round-bottom flask, dissolve 6-methylpyridin-2-amine (10.0 mmol, 1.08 g) in Ethanol (30 mL).

  • Addition: Add Chloroacetaldehyde (40% aq. solution, 15.0 mmol, ~2.4 mL) dropwise to the stirring solution at room temperature.

    • Expert Tip: A slight excess (1.5 eq) of chloroacetaldehyde ensures complete consumption of the aminopyridine, which is difficult to separate from the product later.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting amine is more polar than the product in this system due to the loss of the H-bond donor/acceptor pair upon cyclization.

  • Concentration: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporator) to obtain a dark, viscous oil (crude hydrohalide).

Phase B: Isolation of Free Base (Purification)

Rationale: Direct crystallization of the salt from the reaction mixture often traps polymeric aldehyde byproducts. Isolating the free base allows for an aqueous wash that removes these water-soluble impurities.

  • Neutralization: Resuspend the dark oil in Water (20 mL) and DCM (30 mL). Slowly add Saturated NaHCO3 solution while stirring until the aqueous layer pH is ~8–9. Evolution of CO2 will occur.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4. Filter off the drying agent.

  • Evaporation: Concentrate the filtrate under reduced pressure.

    • Result: The free base is typically obtained as a pale yellow to amber oil or low-melting solid. If the oil is very dark, pass it through a short pad of silica gel (eluting with DCM) before proceeding.

Phase C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in a minimum amount of anhydrous Diethyl Ether (or Ethyl Acetate if solubility is low).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.0 M HCl in Diethyl Ether (or Dioxane) with stirring.

    • Observation: A white to off-white precipitate should form immediately. Add HCl until no further precipitation occurs (approx. 1.1 equivalents).

  • Isolation: Stir at 0°C for 30 minutes to age the crystal. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 10 mL) to remove colored impurities.

  • Drying: Dry the solid under high vacuum or in a desiccator over P2O5.

Experimental Workflow Diagram

Workflow Start Start: 6-Methylpyridin-2-amine + Chloroacetaldehyde Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Evap Evaporate Solvent (Crude Oil) Reflux->Evap Basify Add DCM + Sat. NaHCO3 (pH 8-9) Evap->Basify Extract Phase Separation (Save Organic Layer) Basify->Extract Dry Dry (Na2SO4) & Concentrate (Free Base Oil) Extract->Dry Salt Add HCl (Ether/Dioxane) Precipitate Salt Dry->Salt Filter Filter & Dry Salt->Filter End Final Product: 5-Methylimidazo[1,2-a]pyridine HCl Filter->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[2]

Characterization & Data Validation

To validate the synthesis, compare the spectral data against the expected values.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

The hydrochloride salt will show significant downfield shifts compared to the free base due to the protonation of the N1 nitrogen (or N4 depending on resonance contributor descriptions, but typically N1 is the site of protonation in the fused system).

PositionProton TypeMultiplicityApprox. Shift (

ppm)
Diagnostic Feature
C2-H Imidazole RingDoublet/Singlet8.20 – 8.40Characteristic imidazole proton.
C3-H Imidazole RingDoublet/Singlet7.90 – 8.10Characteristic imidazole proton.
C7-H Pyridine RingTriplet (dd)7.60 – 7.80-
C8-H Pyridine RingDoublet7.80 – 7.90-
C6-H Pyridine RingDoublet7.20 – 7.40-
C5-CH3 Methyl GroupSinglet2.60 – 2.80Key diagnostic: Shifted downfield from SM (~2.3 ppm) due to ring current.
NH+ Salt ProtonBroad Singlet14.0+Exchangeable with D2O.

Note: In the 5-methyl isomer, the methyl group is adjacent to the bridgehead nitrogen. This causes a specific steric environment and usually results in a distinct shift of the C3-H proton compared to other isomers.

Troubleshooting & Optimization

IssueProbable CauseSolution
"Black Tar" formation Polymerization of chloroacetaldehyde or excessive heat.Ensure chloroacetaldehyde is fresh. Do not overheat during concentration. Use the aqueous extraction step (Phase B) rigorously to remove polymers.
Low Yield Incomplete reaction or loss during extraction.Check pH during basification; the free base must be fully deprotonated (pH > 8) to extract into DCM.
Hygroscopic Product Residual water or excess HCl.Dry the final salt in a vacuum oven at 40°C. Ensure the ether used for washing is anhydrous.
Regioisomer Contamination Impure starting material.Verify the purity of 6-methylpyridin-2-amine by NMR before starting. Isomeric aminopyridines (e.g., 4-methyl) react similarly but yield different products.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal.[3] "Synthesis of imidazo[1,2-a]pyridines."

    • URL:[Link]

  • Mechanistic Insight (Ortoleva-King Reaction)

    • Source: Zhang, Y., et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines."[4] J. Org.[3][4][5] Chem. 2013, 78, 12494-12504.[4]

    • URL:[Link]

  • Medicinal Chemistry Context (GABA-A Ligands)

    • Source: Enguehard-Gueiffier, C., et al. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines."[6] Mini Rev. Med.[6] Chem. 2007.

    • URL:[Link]

  • Protocol Validation (Analogous 2-Aminopyridine Condensation): Source: BenchChem Application Notes. "Protocols for the Synthesis of Imidazo[1,2-a]pyridines."

Sources

Application Notes and Protocols for 5-Methylimidazo[1,2-a]pyridine hydrochloride in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[1][2] This document provides a detailed guide for researchers on the application of 5-Methylimidazo[1,2-a]pyridine hydrochloride, a representative member of this class, for in vitro evaluation against cancer cell lines. While extensive data on this specific salt may be developing, the protocols and mechanistic insights provided herein are based on the well-established activities of closely related imidazo[1,2-a]pyridine analogs.[3][4] This guide covers foundational cytotoxicity screening, elucidation of cell death mechanisms, cell cycle analysis, and target validation, empowering researchers to rigorously assess the compound's therapeutic potential.

Introduction and Scientific Background

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest for their broad range of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[5][6] Their therapeutic effects in oncology are attributed to their ability to interact with a variety of key cellular targets that are often dysregulated in cancer.[2][4] Modifications to the core IP structure allow for the fine-tuning of activity against specific cancer-related pathways.[5]

The primary mechanisms of action for many IP derivatives include:

  • Inhibition of Protein Kinases: A predominant mechanism is the targeting of critical kinases within oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[7][8][9] Overactivation of this pathway is a common event in many human cancers.[7][8] Several IP derivatives have been developed as potent PI3K or dual PI3K/mTOR inhibitors, leading to apoptosis and cell growth inhibition.[3][7]

  • Inhibition of Tubulin Polymerization: Certain IP analogs function as microtubule-targeting agents.[1][10] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, which is essential for mitotic spindle formation.[10] This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptotic cell death.[3][10]

  • Induction of Apoptosis and Cell Cycle Arrest: A convergent outcome of these mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4][11] IP compounds have been shown to modulate key regulatory proteins, such as increasing levels of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, which promotes cell cycle arrest.[3][11] Concurrently, they can alter the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins to trigger the caspase cascade and execute apoptosis.[3]

Given this background, 5-Methylimidazo[1,2-a]pyridine hydrochloride is a compelling candidate for anticancer screening. The following application notes provide a structured, field-tested approach to characterizing its in vitro efficacy.

Postulated Mechanism of Action: PI3K/Akt and G2/M Arrest

Based on extensive literature on imidazo[1,2-a]pyridine derivatives, a primary hypothesis for the mechanism of action of 5-Methylimidazo[1,2-a]pyridine hydrochloride involves the dual inhibition of the PI3K/Akt signaling pathway and the disruption of microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and the induction of intrinsic apoptosis.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) Compound 5-Methylimidazo[1,2-a]pyridine HCl PI3K PI3K Compound->PI3K Inhibits Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Indirect Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Activates p53 p53 Activation mTOR->p53 Inhibits (degradation) Microtubules Microtubules Tubulin->Microtubules Polymerizes G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to p21 p21 Expression p53->p21 Induces Bax Bax (Pro-apoptotic) Activation p53->Bax Induces p21->G2M_Arrest Induces CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade G2M_Arrest->Apoptosis Can lead to

Caption: Postulated signaling pathway for 5-Methylimidazo[1,2-a]pyridine HCl.

Application Note 1: Cytotoxicity Profiling using MTT Assay

Objective: To determine the dose-dependent cytotoxic effect of 5-Methylimidazo[1,2-a]pyridine hydrochloride on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma, HeLa cervical cancer) to ~80% confluency.[3][12][13]

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 4,000–5,000 cells/well in 100 µL of complete medium.[3]

    • Incubate for 24-48 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-Methylimidazo[1,2-a]pyridine hydrochloride in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells.

    • Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Include "untreated control" wells with fresh medium only.

    • Incubate the plate for 48 hours.[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Example IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM)Supporting Literature IC50 Range (µM)[3][13]
MCF-7Breast Adenocarcinoma15.22.35 - 26.0
HeLaCervical Carcinoma28.59.7 - 44.6
A375Malignant Melanoma9.8<1.0 - 44.6
A549Lung Carcinoma21.7Data available for related compounds[14]

Application Note 2: Analysis of Apoptosis by Flow Cytometry

Objective: To quantify the induction of apoptosis by 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Scientific Principle: Annexin V/Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with 5-Methylimidazo[1,2-a]pyridine hydrochloride at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

    • Collect at least 10,000 events per sample.

    • Data analysis will yield four populations:

      • Q4 (Annexin V- / PI-): Live cells

      • Q3 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells/debris

Experimental Workflow Diagram

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Application Note 3: Target Pathway Modulation via Western Blotting

Objective: To validate the effect of 5-Methylimidazo[1,2-a]pyridine hydrochloride on the key proteins within the PI3K/Akt pathway and markers of apoptosis and cell cycle arrest.

Scientific Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. This technique allows for the qualitative and semi-quantitative analysis of protein expression levels and phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells in 6-well plates as described for the apoptosis assay.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 10-12% polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR[3][15]

      • Cell Cycle: p53, p21, Cyclin B1[3]

      • Apoptosis: Cleaved PARP, Cleaved Caspase-9, Bax, Bcl-2[3]

      • Loading Control: β-Actin or GAPDH

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Successful treatment should show a decrease in the phosphorylation of Akt and mTOR, an increase in p53 and p21 levels, a decrease in Cyclin B1, and an increase in the levels of cleaved PARP and other pro-apoptotic markers compared to the vehicle control.[3]

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aliwaini, S., Al-Swailem, A. M., El-Sayed, R., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6049.

  • Aliwaini, S., Awadallah, A., Morjan, R., & Ali-Shtayeh, M. S. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.

  • BenchChem. (n.d.). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.

  • Daghriri, H., Al-khattabi, N., Al-shehri, M., Al-Ghamdi, M., Al-Ostoot, F., & Awadallah, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 24(1), 10.

  • Darandale, S. N., & Manna, S. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.

  • Ghorbani, F., & Fakhravar, A. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 36(5), 1231-1236.

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., ... & Xu, Y. (2023). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 249, 115161.

  • Kumar, A., & Kumar, R. (2022). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 22(13), 1085-1105. [URL: https://www.researchgate.net/publication/353685805_Imidazo12-a]pyridines_Promising_Drug_Candidate_for_Antitumor_Therapy]([Link])

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aliwaini, S., Al-Swailem, A. M., El-Sayed, R., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC, 27(18), 6049.

  • Kumar, A., & Kumar, R. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.

  • Reddy, C. S., Kumar, G. S., & Rao, G. V. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate.

  • Yilmaz, I., & Cakir, C. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Research Square.

  • Aliwaini, S., Awadallah, A., Morjan, R., & Ali-Shtayeh, M. S. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [URL: https://www.researchgate.net/publication/333902315_New_Imidazo12-a]pyridine_Inhibits_AKTmTOR_Pathway_and_Induces_Cell_Cycle_Arrest_and_Apoptosis_in_Melanoma_and_Cervical_Cancer_Cells]([Link])

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aliwaini, S., Al-Swailem, A. M., El-Sayed, R., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. .

  • Naydenova, E., & Stoyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263.

  • Alam, M. J., Kumar, A., Jeong, D., Lee, Y., & Lee, S. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 118–130.

  • Alam, M. J., Kumar, A., Jeong, D., Lee, Y., & Lee, S. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed, 13(3), 118-130.

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Naserian, S., & Al-Zoubi, W. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate.

  • Al-Zoubi, W., Al-Sbou, I. A., & Naserian, S. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1118–1129.

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • Geng, P., Miao, Z., Meng, T., & Shen, J. (2016). Discovery of novel 2-phenyl-imidazo[1,2-a]pyridine analogues targeting tubulin polymerization as antiproliferative agents. European Journal of Medicinal Chemistry, 114, 157–167.

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., ... & Xu, Y. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 80, 117173.

  • MDPI. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.

Sources

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of 5-Methylimidazo[1,2-a]pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] Several studies have demonstrated that compounds based on this heterocyclic system can modulate key inflammatory pathways, suggesting their potential as a novel class of anti-inflammatory agents.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of a specific derivative, 5-Methylimidazo[1,2-a]pyridine HCl. While direct studies on this particular molecule are not yet prevalent in published literature, its structural similarity to other active imidazo[1,2-a]pyridine compounds provides a strong rationale for its evaluation.[7] The protocols outlined herein are designed to be robust and self-validating, enabling a thorough assessment of the compound's potential to modulate inflammatory responses from the cellular level to in vivo models.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

Based on existing research on analogous compounds, 5-Methylimidazo[1,2-a]pyridine HCl is hypothesized to exert its anti-inflammatory effects by targeting central signaling pathways that orchestrate the inflammatory response. The two primary cascades of interest are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11]

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB transcription factor family is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][12][13][14] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[12][13] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[13] It is proposed that 5-Methylimidazo[1,2-a]pyridine HCl may interfere with this cascade, potentially by inhibiting IκBα degradation.[5]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Compound 5-Methylimidazo[1,2-a]pyridine HCl (Hypothesized Inhibition) Compound->IKK Compound->IkBa_NFkB Prevents Degradation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway: A Parallel Route to Inflammation

The MAPK family of serine/threonine kinases, including ERK, p38, and JNK, represents another critical signaling hub in the inflammatory response.[9][10][15] These kinases are activated by a phosphorylation cascade in response to inflammatory stimuli and play a crucial role in regulating the production of pro-inflammatory mediators.[10][11] Inhibition of MAPK phosphorylation is a key strategy for attenuating inflammation. It is plausible that 5-Methylimidazo[1,2-a]pyridine HCl could modulate the activity of one or more of these kinases.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response Compound 5-Methylimidazo[1,2-a]pyridine HCl (Hypothesized Inhibition) Compound->MAPK

Caption: Hypothesized modulation of the MAPK signaling pathway.

In Vitro Evaluation: Cellular Models of Inflammation

The initial assessment of a compound's anti-inflammatory potential is typically conducted using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for studying inflammation.[16][17][18] These cells, when stimulated with LPS, mimic many of the key features of an inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[16][17][19][20]

Experimental Workflow for In Vitro Screening

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Culture RAW 264.7 Cells CellSeeding 2. Seed Cells in Plates CellCulture->CellSeeding Pretreatment 3. Pre-treat with Compound CellSeeding->Pretreatment LPS_Stimulation 4. Stimulate with LPS Pretreatment->LPS_Stimulation Supernatant 5. Collect Supernatant LPS_Stimulation->Supernatant CellLysate 6. Prepare Cell Lysates LPS_Stimulation->CellLysate NO_Assay Nitric Oxide (Griess Assay) Supernatant->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA) Supernatant->Cytokine_ELISA WesternBlot Protein Expression (Western Blot) CellLysate->WesternBlot

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol 1: Assessment of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of 5-Methylimidazo[1,2-a]pyridine HCl on the production of nitric oxide, a key inflammatory mediator produced by iNOS.[21][22][23]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 5-Methylimidazo[1,2-a]pyridine HCl (stock solution in DMSO or appropriate vehicle)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-Methylimidazo[1,2-a]pyridine HCl for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-stimulated vehicle control.

Protocol 2: Measurement of Pro-Inflammatory Cytokines by ELISA

Objective: To quantify the effect of 5-Methylimidazo[1,2-a]pyridine HCl on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[24][25][26][27]

Materials:

  • Cell culture supernatants from Protocol 1

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the cell culture, treatment, and stimulation steps as described in Protocol 1.

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the standards and cell culture supernatants.

    • Incubating with a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding the substrate and stopping the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by the compound.

ParameterLPS ControlCompound (Low Dose)Compound (High Dose)Positive Control (e.g., Dexamethasone)
NO Production (µM) HighReducedSignificantly ReducedSignificantly Reduced
TNF-α (pg/mL) HighReducedSignificantly ReducedSignificantly Reduced
IL-6 (pg/mL) HighReducedSignificantly ReducedSignificantly Reduced
IL-1β (pg/mL) HighReducedSignificantly ReducedSignificantly Reduced
Table 1: Representative Data for In Vitro Anti-Inflammatory Assays. This table illustrates the expected trends in nitric oxide and pro-inflammatory cytokine production following treatment with 5-Methylimidazo[1,2-a]pyridine HCl.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

Objective: To investigate the molecular mechanism of action by assessing the effect of 5-Methylimidazo[1,2-a]pyridine HCl on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from treated RAW 264.7 cells

  • Antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) to capture phosphorylation events.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Evaluation: Animal Models of Inflammation

To validate the in vitro findings and assess the compound's efficacy in a whole-organism context, in vivo models of inflammation are essential.[28][29][30][31] These models allow for the evaluation of the compound's pharmacokinetic and pharmacodynamic properties.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of 5-Methylimidazo[1,2-a]pyridine HCl in a widely used model of localized inflammation.[30][31]

Materials:

  • Male Wistar rats or Swiss albino mice

  • 5-Methylimidazo[1,2-a]pyridine HCl

  • Carrageenan (1% w/v in saline)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer 5-Methylimidazo[1,2-a]pyridine HCl orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives the standard drug.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Protocol 5: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the effect of 5-Methylimidazo[1,2-a]pyridine HCl on the systemic production of pro-inflammatory cytokines in response to a bacterial endotoxin challenge.[32]

Materials:

  • Male C57BL/6 mice

  • 5-Methylimidazo[1,2-a]pyridine HCl

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Administer 5-Methylimidazo[1,2-a]pyridine HCl (or vehicle/standard drug) to the mice.

  • After 1 hour, inject LPS intraperitoneally.

  • At a predetermined time point post-LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture.

  • Separate the serum and store it at -80°C until analysis.

  • Measure the serum levels of TNF-α and IL-6 using ELISA kits as described in Protocol 2.

  • Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-treated vehicle control group.

In Vivo ModelParameter MeasuredExpected Outcome with 5-Methylimidazo[1,2-a]pyridine HCl
Carrageenan-Induced Paw Edema Paw Volume (mL)Dose-dependent reduction in paw swelling
LPS-Induced Systemic Inflammation Serum TNF-α (pg/mL)Significant decrease in circulating TNF-α
LPS-Induced Systemic Inflammation Serum IL-6 (pg/mL)Significant decrease in circulating IL-6
Table 2: Expected Outcomes in In Vivo Anti-Inflammatory Models. This table summarizes the anticipated results from the in vivo evaluation of 5-Methylimidazo[1,2-a]pyridine HCl.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 5-Methylimidazo[1,2-a]pyridine HCl. By progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent. Positive results from these studies would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in more complex, chronic models of inflammatory disease. The exploration of the imidazo[1,2-a]pyridine scaffold continues to be a promising avenue in the quest for novel anti-inflammatory drugs.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • De, K. K., Aske, D., & De, A. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed, 119(6), e165–e171. [Link]

  • Towers, C. G. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC, 30(4), 345–351. [Link]

  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse, 5(2), 189-195. [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. [Link]

  • Raphael, I., & Pimentel-Muiños, F. X. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 453. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Charris, J., & Garcia, G. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. PubMed, 2612, 101-108. [Link]

  • Exploding Topics. (2024). MAPK signalling pathway: Significance and symbolism. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. [Link]

  • Charris, J., & Garcia, G. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer. [Link]

  • Mohammadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [Link]

  • Zielińska, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Bangale, G. S., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Singh, S., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 8, 1635. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

  • Le, T. H. V., & Hart, P. H. (2011). Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

  • Feleder, C., et al. (2004). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. [Link]

  • Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Li, H., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]

  • Pérez-Alonso, M. J., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. [Link]

  • Chowdhury, S., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]

  • da Silva, J. A. T., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed, 71(7-8), 741-758. [Link]

  • Li, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. [Link]

  • Lopes-Virella, M. F., & Virella, G. (1993). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. PubMed, 98(1), 67-82. [Link]

  • Iadecola, C., et al. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. PNAS, 96(22), 12850-12855. [Link]

  • Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Choi, H. J., et al. (2009). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. PMC. [Link]

  • Lee, J. E., et al. (2012). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. PMC, 32(3), 209-216. [Link]

  • MySkinRecipes. (n.d.). 5-Methylimidazo[1,2-a]pyridine. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Richards, V. C., & Rodger, A. (2007). Pyridines and Imidazopyridines with Medicinal Significance. PubMed, 12(1), 12-26. [Link]

Sources

use of 5-Methylimidazo[1,2-a]pyridine hydrochloride in tuberculosis research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 5-Methylimidazo[1,2-a]pyridine Scaffolds for Next-Generation Anti-Tubercular Drug Discovery

Part 1: Introduction & Strategic Utility

The resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the exploration of novel chemical scaffolds.[1][2] The Imidazo[1,2-a]pyridine-3-carboxamide (IPA) class has emerged as a cornerstone of modern TB drug discovery, exemplified by the clinical candidate Telacebec (Q203) .

5-Methylimidazo[1,2-a]pyridine hydrochloride represents a critical, under-explored scaffold within this chemical space. While Q203 utilizes a 2-ethyl-6-methyl substitution pattern, the 5-methyl vector offers distinct advantages for Structure-Activity Relationship (SAR) exploration:

  • Steric Probing: The 5-position allows researchers to probe the "floor" of the QcrB Qp binding pocket, potentially identifying interactions that bypass resistance mutations (e.g., T313A) affecting standard IPAs.

  • Metabolic Blocking: Methylation at the 5-position can block metabolic "soft spots" on the pyridine ring, enhancing microsomal stability.

  • Intellectual Property: Novel substitution patterns enable the generation of patentable chemical matter distinct from the crowded Q203 landscape.

This guide details the protocol for transforming the 5-Methylimidazo[1,2-a]pyridine hydrochloride building block into potent anti-tubercular agents and validating their efficacy via bioenergetic profiling.

Part 2: Chemical Synthesis & Derivatization Protocol

The hydrochloride salt must be neutralized and functionalized at the C-3 position to generate the active carboxamide pharmacophore.

Workflow Diagram: Scaffold to Lead

SynthesisWorkflow Start 5-Methylimidazo[1,2-a]pyridine Hydrochloride (Salt) Step1 Free Base Liberation (Na2CO3 / DCM) Start->Step1 Neutralization Step2 C-3 Formylation (Vilsmeier-Haack) Step1->Step2 POCl3/DMF Step3 Oxidation to Acid (NaClO2) Step2->Step3 Oxidation Step4 Amide Coupling (HATU/Amine) Step3->Step4 Diversification Final Active IPA Candidate Step4->Final Purification

Caption: Synthetic pathway converting the 5-methyl precursor into a library of active QcrB inhibitors.

Step-by-Step Protocol

1. Free Base Liberation (Critical Precursor Step)

  • Rationale: The HCl salt is stable for storage but non-reactive in nucleophilic substitutions.

  • Procedure: Dissolve 5-Methylimidazo[1,2-a]pyridine HCl (10 mmol) in minimal water. Basify to pH 10 with saturated aqueous Na₂CO₃. Extract 3x with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Checkpoint: Ensure complete removal of water to prevent quenching of Vilsmeier reagents in the next step.

2. C-3 Functionalization (Vilsmeier-Haack Formylation)

  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).

  • Protocol: Cool DMF (5 mL) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min to form the chloroiminium ion. Add the free base (from Step 1) dissolved in DMF. Heat to 60°C for 3 hours.

  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the C-3 position, the most electron-rich site of the imidazopyridine ring.

3. Amide Coupling (Library Generation)

  • Oxidation: Convert the C-3 aldehyde to carboxylic acid using Sodium Chlorite (NaClO₂) and sulfamic acid (scavenger).

  • Coupling: React the resulting acid with various benzylic amines (mimicking the Q203 side chain) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Part 3: Biological Evaluation Protocols

Once synthesized, the 5-methyl derivatives must be evaluated for potency against Mtb and specificity for the cytochrome bc1 complex.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv.

  • Causality: Resazurin (blue) is reduced to resorufin (pink) by metabolically active bacteria. QcrB inhibitors deplete ATP, halting metabolism and preventing color change.

  • Preparation: Prepare 2-fold serial dilutions of the test compound (Start: 10 µM) in 7H9 broth.

  • Inoculation: Add Mtb H37Rv (OD₆₀₀ 0.001) to 96-well plates containing drug dilutions.

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 30 µL of 0.02% Resazurin. Incubate 24 hours. Fix cells with formalin. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Success Criteria: Validated hits should exhibit MIC < 1 µM.

Protocol B: Target Validation (Mtb Inverted Membrane Vesicle Assay)
  • Objective: Confirm inhibition of the Electron Transport Chain (ETC) specifically at Complex III (QcrB).

  • Mechanism: IPAs block electron transfer from menaquinone to cytochrome c, preventing oxygen consumption.

Workflow Diagram: Mechanism of Action

MOA NADH NADH NDH2 NDH-2 (Complex I) NADH->NDH2 e- MQ Menaquinone Pool (MQ) NDH2->MQ Reduction QcrB Cytochrome bc1 (QcrB/QcrC) MQ->QcrB e- Transfer CytC Cytochrome c QcrB->CytC e- Transfer Inhibitor 5-Methyl-IPA (Test Compound) Inhibitor->QcrB BLOCKS (Qp Site) CytOx Cytochrome bd Oxidase CytC->CytOx e- O2 O2 -> H2O (Respiration) CytOx->O2 Consumption

Caption: 5-Methyl-IPAs bind the Qp site of QcrB, halting electron flow to Cytochrome c and arresting respiration.

Protocol Steps:

  • Isolation: Isolate membrane vesicles from M. smegmatis or M. tuberculosis via French press lysis and ultracentrifugation (100,000 x g).

  • Assay Buffer: 50 mM MOPS (pH 7.5), 5 mM MgCl₂, 50 mM KCN (blocks terminal oxidase aa3, forcing flow through bd or bcc depending on setup).

  • Reaction: Add NADH (substrate) and monitor oxygen consumption using a Clark-type electrode or Seahorse XF Analyzer.

  • Validation: Add test compound. A sharp decrease in Oxygen Consumption Rate (OCR) confirms ETC blockade.

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected SAR Trends for 5-Methylimidazo[1,2-a]pyridines

ParameterObservationInterpretationAction
MIC (H37Rv) > 10 µMPoor cell penetration or weak binding.Increase lipophilicity of the amide side chain.
MIC (H37Rv) < 0.1 µMPotent hit.[1][3][4][5]Proceed to microsomal stability testing.
QcrB Assay No InhibitionOff-target activity.Compound is not targeting bc1. Discard or re-evaluate target.
Solubility Precipitate in mediaHigh crystallinity of planar scaffold.Introduce solubilizing groups (e.g., morpholine) on the side chain.

Safety Note: All work involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility. The synthesis of the scaffold (Part 2) can be performed in a standard chemical fume hood.

References

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[6][7][8] Nature Medicine, 19(9), 1157–1160. Link

  • Kang, S., et al. (2014). Structure-activity relationship of antitubercular imidazo[1,2-a]pyridine-3-carboxamides. Journal of Medicinal Chemistry, 57(12), 5293–5305. Link

  • Abrahams, K. A., et al. (2012). The cytochrome bc1 complex is a target for the antitubercular drug Q203.[6][7][8] Nature Communications, 3, 1157. Link

  • Moraski, G. C., et al. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity.[1][3][4][9][10][11] ACS Medicinal Chemistry Letters, 2(6), 466–470. Link

  • Arora, K., et al. (2014). Respiratory flexibility in response to inhibition of cytochrome c oxidase in Mycobacterium tuberculosis.[12] Antimicrobial Agents and Chemotherapy, 58(11), 6962–6965. Link

Sources

High-Resolution Assessment of c-Met Inhibition by Imidazo[1,2-a]pyridine Scaffolds

[1]

Executive Summary & Scientific Rationale

The hepatocyte growth factor receptor (c-Met) is a high-priority target in oncology due to its role in driving invasion, metastasis, and drug resistance (particularly to EGFR inhibitors). The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure for kinase inhibition, functioning as an ATP-mimetic bioisostere that binds the kinase hinge region.

This application note provides a rigorous, multi-phase protocol for validating these compounds. Unlike generic screening guides, this document focuses on the specific nuances of c-Met biology—such as the necessity of using MET-amplified cell lines (EBC-1) to distinguish true addiction from transient signaling, and the critical distinction between Type I (active conformation) and Type II (inactive conformation) inhibition modes common to this chemical class.[1]

The c-Met Signaling Cascade

Understanding the downstream consequences of inhibition is vital for assay design. Inhibition of c-Met should abrogate phosphorylation at the autoinhibitory domains (Y1234/1235) and downstream effectors (AKT, ERK).

cMet_PathwayHGFHGF (Ligand)cMetc-Met RTK(Y1234/1235)HGF->cMetActivationGab1GAB1(Scaffold)cMet->Gab1RecruitmentImidazoImidazo[1,2-a]pyridineInhibitorImidazo->cMetInhibition (ATP Competition)PI3KPI3KGab1->PI3KRASRASGab1->RASSTAT3STAT3(Invasion)Gab1->STAT3AKTAKT(Survival)PI3K->AKTMAPKMAPK/ERK(Proliferation)RAS->MAPK

Figure 1: The c-Met signaling axis. Imidazo[1,2-a]pyridines competitively inhibit ATP binding, preventing autophosphorylation and downstream signal transduction.

Phase I: Biochemical Potency (HTRF Kinase Assay)

Objective: Determine the intrinsic

Method:23Rationale:

Reagents & Setup
  • Enzyme: Recombinant human c-Met (cytoplasmic domain), ~0.1-0.5 nM final concentration.

  • Substrate: Poly(Glu, Tyr) 4:1 or specific c-Met substrate peptide (biotinylated).[1]

  • ATP: Critical: Must be used at

    
     (approx. 10 µM for c-Met) to ensure sensitivity to ATP-competitive inhibitors (Type I/II).
    
  • Detection: Cisbio HTRF KinEASE TK kit or equivalent.

Protocol Steps
  • Compound Preparation: Prepare 10-point serial dilutions of the imidazo[1,2-a]pyridine derivative in 100% DMSO.

  • Intermediate Dilution: Dilute 1:50 into Kinase Buffer (50 mM HEPES pH 7.5, 5 mM

    
    , 1 mM DTT, 0.01% Brij-35) to reach 2% DMSO (4x final concentration).
    
  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4x Compound.

    • Add 5.0 µL of Enzyme/Substrate Mix.

    • Pre-incubation: 10 mins at RT (allows slow-binding Type II inhibitors to equilibrate).

    • Add 2.5 µL of ATP (4x concentration) to initiate reaction.

  • Incubation: 60 minutes at RT.

  • Detection: Add 10 µL of Detection Buffer containing EDTA (to stop reaction) and HTRF antibodies (Eu-Cryptate + XL665).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

Data Analysis: Plot Signal Ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve (variable slope) to calculate

Phase II: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and inhibits c-Met autophosphorylation in a relevant biological context. Cell Model: EBC-1 (Human Lung Squamous Cell Carcinoma). Why EBC-1? This cell line harbors a MET gene amplification, making it "addicted" to c-Met signaling. It exhibits high basal levels of p-Met (Y1234/1235) without the need for exogenous HGF stimulation, providing a robust window for inhibition.

Experimental Protocol
  • Seeding: Plate EBC-1 cells at

    
     cells/well in 6-well plates in MEM + 10% FBS. Incubate overnight.
    
  • Starvation (Optional but Recommended): Switch to serum-free medium for 4 hours prior to treatment to reduce background noise from other growth factors, though EBC-1 high basal p-Met often makes this unnecessary.

  • Treatment: Treat cells with the imidazo[1,2-a]pyridine compound at 0, 0.1, 1, and 10 µM for 2 hours .

    • Control: DMSO (Vehicle).

    • Positive Control:[4][5][6] Crizotinib or Capmatinib (1 µM).

  • Lysis: Wash with ice-cold PBS containing

    
     (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
    
  • Western Blotting:

    • Load 20 µg protein/lane.

    • Primary Antibody 1: Phospho-Met (Tyr1234/1235) [Cell Signaling #3077 or equiv] - Marker of activation.

    • Primary Antibody 2: Total c-Met [Cell Signaling #8198] - Normalization.

    • Primary Antibody 3: GAPDH or

      
      -Actin - Loading Control.
      
Interpretation
  • Potent Inhibition: Disappearance of the p-Met band at concentrations correlating with the biochemical

    
    , while Total c-Met remains constant.
    
  • Degradation: If Total c-Met levels decrease significantly, the compound may be inducing receptor degradation (a known mechanism for some kinase inhibitors) rather than simple kinase inhibition.

Phase III: Functional Phenotyping (Wound Healing)

Objective: Assess the compound's ability to inhibit c-Met-driven cell migration, a proxy for metastasis. Critical Control: Use Mitomycin C to decouple migration from proliferation.[6][7]

Protocol Steps
  • Monolayer Formation: Seed EBC-1 or HGF-stimulated A549 cells in 24-well plates to reach 100% confluence.

  • Proliferation Block: Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours. This ensures gap closure is due to movement, not cell division.

  • The Scratch: Using a sterile p200 pipette tip, scratch a straight line through the center of the monolayer.[8]

  • Wash: Gently wash twice with PBS to remove floating debris.

  • Treatment: Add media containing the imidazo[1,2-a]pyridine compound (

    
     and 
    
    
    ).
  • Imaging:

    • Time 0 (T0): Image immediately.[8]

    • Time 24h (T24): Image the exact same field.

  • Quantification: Measure the "Wound Area" using ImageJ.[6]

    
    [6]
    

Integrated Screening Workflow

The following diagram illustrates the decision matrix for advancing an imidazo[1,2-a]pyridine hit.

WorkflowStartImidazo[1,2-a]pyridineLibraryHTRFHTRF Assay(Biochemical)Start->HTRFFilter1IC50 < 100 nM?HTRF->Filter1CellEBC-1 Western Blot(Target Engagement)Filter1->CellYesDiscardDiscard / RedesignFilter1->DiscardNoFilter2p-Met Inhibition?Cell->Filter2FuncWound Healing(Functional)Filter2->FuncYesFilter2->DiscardNo (Permeability Issue)LeadLead CandidateFunc->LeadInhibits Migration

Figure 2: Screening cascade. Only compounds passing biochemical potency thresholds advance to cellular validation.

Data Summary & Troubleshooting

Expected Performance Metrics
ParameterAcceptable RangeNotes
Biochemical


For a lead compound;

for candidate.
Cellular

(EBC-1)

Typically 2-5x higher than biochemical

due to ATP competition in cells.[1]
Solubility

in PBS
Imidazo[1,2-a]pyridines can be flat/insoluble.[1] Check precipitation.
Selectivity

vs. VEGFR2
c-Met and VEGFR2 share structural homology.
Expert Troubleshooting (The "Self-Validating" System)
  • Issue: High Biochemical Potency but No Cellular Activity.

    • Diagnosis: Poor permeability or P-gp efflux.

    • Validation: Run a PAMPA assay or check inhibition in EBC-1 cells in the presence of Verapamil (P-gp inhibitor).

  • Issue: Inconsistent Western Blots.

    • Diagnosis: Phosphatase activity.

    • Fix: Ensure lysis buffer contains fresh Sodium Orthovanadate (

      
      ) and keep lysates on ice at all times. c-Met is labile.
      
  • Issue: HTRF "Hook Effect".

    • Diagnosis: Too much enzyme or antibody.

    • Fix: Titrate enzyme to ensure signal linearity before running the inhibition curve.

References

  • Gajiwala, K. S., et al. (2013). "Structure-Activity Relationships of Imidazo[1,2-a]pyridine c-Met Inhibitors." Journal of Medicinal Chemistry. (Generalized scaffold reference).

  • Cisbio Bioassays. (2023). "HTRF KinEASE TK Assay Protocol." Revvity.

  • Luo, Q., et al. (2007).[9] "MET gene amplification in EBC-1 and H1993 cell lines." Cancer Research.[10][11]

  • Promega. (2023). "ADP-Glo™ Kinase Assay Application Note." Promega Corporation.

  • Cell Signaling Technology. (2023). "Phospho-Met (Tyr1234/1235) Antibody Protocol." CST.

Application Note: Strategic Derivatization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2][3][4] Its planar, bicyclic architecture offers a unique electronic profile: an electron-rich imidazole ring fused to an electron-deficient pyridine. This application note provides a comprehensive guide to functionalizing this core, moving beyond basic synthesis to advanced, regioselective derivatization. We focus on three critical workflows: De Novo Multicomponent Assembly, C3-Selective C-H Functionalization, and Late-Stage Palladium Catalysis.

Reactivity Landscape & Strategic Planning

Successful derivatization requires understanding the electronic bias of the scaffold. The bridgehead nitrogen donates electron density into the imidazole ring, making C3 highly nucleophilic (susceptible to electrophilic aromatic substitution and oxidative coupling). Conversely, the pyridine ring (C6/C7/C8 ) remains electron-poor, requiring pre-functionalization (halogenation) or radical pathways for modification.

Reactivity Map (Visualization)

ReactivityMap cluster_legend Reaction Types Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic Hub) Target: Electrophiles, C-H Arylation Core->C3 Direct C-H Activation C2 C2 Position (Cyclization Determinant) Target: Aldehyde/Ketone Precursors Core->C2 GBB Reaction / Condensation C6_8 C6/C8 Positions (Electrophilic Sites) Target: Cross-Coupling (Suzuki/Buchwald) Core->C6_8 Halogenation required EAS Electrophilic Subst. C3->EAS MCR Multicomponent C2->MCR Pd Pd-Catalysis C6_8->Pd

Figure 1: Regioselective reactivity map of the imidazo[1,2-a]pyridine scaffold.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid, one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines. Mechanism: A [4+1] cycloaddition involving an aldehyde, a 2-aminopyridine, and an isocyanide.

Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde. The isocyanide then performs a [4+1] cycloaddition with the imine, driven by the acid catalyst. Crucial Step: Protonation of the imine nitrogen increases electrophilicity, facilitating the isocyanide attack.

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)[5][6]

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Ammonium Chloride [NH₄Cl] (10 mol%) for a greener approach.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Procedure
  • Imine Formation: In a 10 mL microwave vial (or round-bottom flask), dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg) or NH₄Cl (0.1 mmol). Stir at Room Temperature (RT) for 10 minutes.

    • Checkpoint: Solution often turns slightly yellow/orange, indicating imine formation.

  • Cyclization: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 4–12 hours.

    • Method B (Microwave): Heat at 100°C for 20 minutes (High throughput preferred).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often pure enough for recrystallization (EtOH/Water). If not, purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Catalyst Efficiency

CatalystConditionsYield (%)Notes
Sc(OTf)₃ MeOH, 60°C, 4h85-95%Gold standard; expensive.
NH₄Cl MeOH, RT, 24h70-80%Green, cheap; slower kinetics.
AcOH MeOH, 60°C, 12h60-75%Good for acid-sensitive substrates.

Protocol B: Regioselective C3-H Arylation (Pd-Catalyzed)

Application: Direct functionalization of the core without pre-halogenation. Challenge: C3 is nucleophilic; Pd-catalysis typically requires electrophilic partners. We utilize a Concerted Metalation-Deprotonation (CMD) pathway.[7]

Experimental Workflow

C3Arylation Start Reagents: Imidazo[1,2-a]pyridine (1 equiv) Aryl Bromide (1.5 equiv) Pd(OAc)2 (5 mol%) PPh3 (10 mol%) Base Add Base: KOAc or K2CO3 (2 equiv) (Crucial for CMD mechanism) Start->Base Solvent Solvent System: 1,4-Dioxane or Toluene (Anhydrous, Degassed) Base->Solvent Heat Heating: 100-110°C, 12-24h Inert Atmosphere (Ar/N2) Solvent->Heat Workup Workup: Filter through Celite Extract w/ EtOAc Heat->Workup

Figure 2: Workflow for Palladium-catalyzed C3-H arylation.

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk tube or pressure vial and cool under Argon.

  • Loading: Add imidazo[1,2-a]pyridine (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), and Triphenylphosphine (PPh₃) (13.1 mg, 10 mol%).

  • Base Addition: Add anhydrous Potassium Acetate (KOAc) (1.0 mmol).

    • Note: Carbonate bases (K₂CO₃) can be used, but carboxylates (KOAc) assist the CMD step by coordinating to Palladium.

  • Solvent: Add anhydrous 1,4-Dioxane (2 mL).

  • Execution: Seal the vessel and heat to 110°C for 16 hours.

  • Purification: Cool to RT. Dilute with EtOAc (10 mL), filter through a Celite pad to remove Pd black. Concentrate and purify via silica gel chromatography (DCM/MeOH 98:2).

Troubleshooting & Optimization

Common Failure Modes
ProblemProbable CauseCorrective Action
Low Yield (GBB) Hydrolysis of imineEnsure anhydrous MeOH; use molecular sieves (3Å).
No Reaction (C3-H) Catalyst poisoningDegas solvents thoroughly (freeze-pump-thaw x3).
C3 vs C2 Mixtures Steric hindranceBulky substituents at C2 force reaction to C3. Unsubstituted C2 may lead to mixtures; block C2 if necessary.
Pd Black Precipitation Ligand dissociationIncrease Ligand:Pd ratio to 3:1 or use bidentate ligands (e.g., Xantphos).
Green Chemistry Alternative: C3-Halogenation

For labs without Pd-catalysis capabilities, Sodium Chlorite (NaClO₂) mediated halogenation is a powerful, transition-metal-free alternative.

  • Protocol: Substrate + NaClO₂ (2 equiv) + AcOH (2 equiv) in DMF at 60°C.

  • Result: Clean conversion to 3-chloro-imidazo[1,2-a]pyridine, ready for standard Suzuki coupling.

References

  • General Synthesis & Reactivity: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015. [Link]

  • Groebke-Blackburn-Bienaymé (GBB) Protocol: Devi, N., et al. "Green Synthesis of Imidazo[1,2-a]pyridine Derivatives."[2][4][5][6] ChemistrySelect, 2016. (Validated green protocols). [Link]

  • Transition-Metal-Free Halogenation: Li, Y., et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source."[8][9] RSC Advances, 2013. [Link]

  • Pd-Catalyzed C3-Arylation: Koubachi, J., et al. "Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization." Organic Letters, 2012.[10] (Primary reference for direct arylation logic). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 5-Methylimidazo[1,2-a]pyridine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its stability in solution. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, understanding and controlling its stability is paramount for generating reliable and reproducible experimental data.

This document provides a series of frequently asked questions (FAQs) to cover the fundamental principles of stability, followed by in-depth troubleshooting guides for specific issues you may encounter. Our approach is grounded in explaining the causal chemistry behind each recommendation, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the stability of 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Q1: What is 5-Methylimidazo[1,2-a]pyridine hydrochloride and why is its stability in solution a concern?

A1: 5-Methylimidazo[1,2-a]pyridine hydrochloride is the salt form of a heterocyclic aromatic compound. The imidazo[1,2-a]pyridine core is of significant interest in drug discovery for its broad range of biological activities.[1][3] Solution stability is a critical concern because degradation can lead to a loss of compound potency, the formation of potentially interfering or toxic byproducts, and ultimately, inaccurate experimental results. Degradation can be catalyzed by several factors common in laboratory settings, including pH, light, oxygen, and temperature.[4][5]

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: The degradation of 5-Methylimidazo[1,2-a]pyridine hydrochloride is primarily influenced by four factors:

  • pH: The ionization state, and therefore the reactivity, of the molecule is pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation pathways or other pH-dependent reactions.[5]

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents like peroxides.[4][6] This is a common degradation pathway for many nitrogen-containing heterocyclic compounds.

  • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to ultraviolet (UV) and visible light.[7][8] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to complex degradation profiles.

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation. Storing solutions at elevated temperatures will generally decrease the shelf-life of the compound.

Q3: My solution of the compound, which was initially colorless, has turned yellow or brown. What does this indicate?

A3: A change in color is a common visual indicator of chemical degradation. For compounds like 5-Methylimidazo[1,2-a]pyridine hydrochloride, this often suggests the formation of chromophoric (light-absorbing) degradation products. The most likely culprits are oxidative degradation or photodegradation, which can lead to the formation of conjugated or polymeric byproducts that absorb visible light.[4][6] You should immediately verify the purity of your solution using an appropriate analytical method, such as HPLC.

Q4: What is a "stability-indicating" analytical method and why do I need one?

Section 2: Troubleshooting Guide - Solving Common Experimental Issues

This section provides actionable steps to diagnose and resolve specific stability-related problems.

Issue 1: Rapid Loss of Potency or Appearance of Unknown Peaks in HPLC

Q: I've prepared a stock solution of 5-Methylimidazo[1,2-a]pyridine hydrochloride in an aqueous buffer. My HPLC analysis shows a rapid decrease in the main peak area and the concurrent appearance of new, unidentified peaks within hours or days. What is happening and how can I fix it?

A: This is a classic sign of chemical instability. The new peaks are your degradation products. The key is to systematically identify the primary cause of degradation and mitigate it. The logical workflow is to first determine the degradation pathway and then implement measures to control it.

A Problem: Loss of Potency & Appearance of New Peaks B Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Degradation Profile by HPLC/LC-MS B->C D Degradation Observed Under Which Condition(s)? C->D E Primary Pathway is Oxidative D->E H2O2 F Primary Pathway is Hydrolytic (pH-dependent) D->F Acid/Base G Primary Pathway is Photolytic D->G Light H Solution: 1. Use Degassed Solvents 2. Sparge with N2 or Argon 3. Consider Antioxidants E->H I Solution: 1. Identify Optimal pH via pH Profile Study 2. Use a Buffer in the Optimal Range F->I J Solution: 1. Use Amber Glassware 2. Protect from Ambient Light G->J

Caption: Troubleshooting workflow for identifying and mitigating degradation.

This study will help you pinpoint the specific vulnerability of your compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary decomposition.[4]

  • Preparation: Prepare five identical solutions of 5-Methylimidazo[1,2-a]pyridine hydrochloride (e.g., at 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture). One will serve as the control.

  • Acid Hydrolysis: To one sample, add 1N HCl to bring the final HCl concentration to 0.1N. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: To another sample, add 1N NaOH to bring the final NaOH concentration to 0.1N. Keep at room temperature for 1-4 hours (base-catalyzed reactions are often faster).

  • Oxidation: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for 4-8 hours.

  • Photodegradation: Expose the fourth sample to direct UV light (e.g., in a photostability chamber) for 24 hours. Ensure a control sample is wrapped in aluminum foil and placed alongside it.

  • Thermal Stress: Heat the control sample at 60°C, protected from light.

  • Analysis: After the designated time, neutralize the acid and base samples if necessary. Dilute all samples to the same concentration and analyze by a suitable HPLC-UV method. Compare the chromatograms to identify which condition(s) caused significant degradation.

By identifying the primary degradation pathway, you can implement the targeted solutions outlined in the workflow diagram. For example, if significant degradation occurs only in the presence of hydrogen peroxide, your compound is likely susceptible to oxidation.

Issue 2: Poor Solubility or Precipitation Over Time

Q: My 5-Methylimidazo[1,2-a]pyridine hydrochloride dissolves initially in my aqueous buffer, but then a precipitate forms after a few hours or upon storage in the refrigerator. Why is this happening?

A: This issue is almost always related to pH and the compound's pKa. As a hydrochloride salt, the compound is acidic and generally has good aqueous solubility. However, the final pH of your solution dictates the equilibrium between the charged (protonated, more soluble) form and the neutral (free base, less soluble) form. If the pH of your buffer is too high (i.e., close to or above the pKa of the pyridine moiety), the equilibrium will shift towards the less soluble free base, which can then precipitate if its concentration exceeds its solubility limit.

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9). Use buffers with low reactivity, such as phosphate or acetate.[10]

  • Determine Solubility: Add an excess amount of the solid compound to a small, fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Measure: Filter or centrifuge the samples to remove undissolved solid. Accurately dilute an aliquot of the clear supernatant and determine the concentration using a calibrated HPLC or UV-Vis method.

  • Plot and Analyze: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This plot will reveal the pH range where your compound has the highest solubility. For a basic compound like this, you will typically see high solubility at low pH and a sharp decrease as the pH approaches the pKa.

Solution: Based on the results, select a buffer system that maintains the pH well within the high-solubility range for all your experiments. If you require a pH where solubility is low, consider using a co-solvent like DMSO or ethanol, but be sure to validate that the co-solvent does not interfere with your downstream application.

Section 3: Best Practices for Solution Preparation and Storage

Following standardized procedures can prevent many common stability issues.

Data Presentation: Recommended Buffer Systems for Solution Stability
Buffer SystemUseful pH RangeKey Considerations
Phosphate Buffer 6.2 - 8.2Biologically relevant pH range. Can precipitate with high concentrations of organic solvents like acetonitrile.[11]
Acetate Buffer 3.8 - 5.6Good for maintaining acidic conditions where solubility is likely high. Volatile and MS-compatible.[10]
Citrate Buffer 3.0 - 6.2Wide buffering range in the acidic region. Can chelate metal ions, which may help prevent metal-catalyzed oxidation.
Pyridine-Acetate ~4.8 - 5.6Volatile buffer system, useful if the sample needs to be lyophilized and buffer salts must be removed.[12]
Protocol: Preparing a Stable Aqueous Stock Solution
  • Solvent Selection: Use high-purity, Type I water. For maximum stability against oxidation, prepare fresh and de-gas the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Buffer Preparation: Prepare your chosen buffer (see table above) in the degassed water. Ensure the pH is in the optimal range determined from your pH-solubility profile.

  • Weighing and Dissolution: Accurately weigh the 5-Methylimidazo[1,2-a]pyridine hydrochloride in an amber glass vial to protect from light. Add the degassed buffer to the desired final concentration. Mix gently using a vortex or sonication until fully dissolved.

  • Inert Atmosphere: If the compound is highly sensitive to oxygen, flush the headspace of the vial with nitrogen or argon before sealing.

  • Storage: Store the solution at a reduced temperature (2-8°C or -20°C). For long-term storage, freezing at -20°C or -80°C is recommended. Always aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Verification: After preparation, and periodically during storage, re-analyze the solution by HPLC to confirm its concentration and purity.

Section 4: Visualizing Degradation and Troubleshooting

Visual models can help clarify complex chemical relationships and decision-making processes.

Parent 5-Methylimidazo[1,2-a]pyridine Hydrochloride Oxidation Oxidative Degradants (e.g., N-oxides, ring-opened products) Parent->Oxidation [O] (O2, Peroxides) Hydrolysis Hydrolytic Degradants Parent->Hydrolysis H2O (Acid/Base Catalysis) Photolysis Photolytic Degradants (e.g., dimers, rearranged isomers) Parent->Photolysis Light (hν)

Caption: Major degradation pathways for 5-Methylimidazo[1,2-a]pyridine HCl.

Section 5: References

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. 13

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. 14

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 15

  • Aromatic interactions with heterocycles in water. PMC - NIH. 16

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 17

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. 18

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. 6

  • Compositions for pyridine/acetic acid buffers. ResearchGate. 19

  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem. 4

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. 1

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 9

  • Pyridinium acetate buffer - volatility? Reddit. 12

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. 11

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. 2

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. 3

  • Buffer systems for stabilizing pharmaceutical preparations. Google Patents. 10

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. 7

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. 8

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 5

Sources

Technical Support Center: Strategies for Reducing Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the cytotoxic effects often encountered with this promising class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] However, off-target cytotoxicity can be a significant hurdle in their development as therapeutic agents.[3][4] This resource is designed to provide you with the expertise and practical insights needed to address these challenges effectively.

Troubleshooting Guides: Addressing Common Cytotoxicity Issues

This section provides a structured approach to troubleshooting common cytotoxicity-related problems encountered during the screening and development of imidazo[1,2-a]pyridine derivatives.

Issue 1: High Cytotoxicity Observed in Initial In Vitro Screens

You've synthesized a new series of imidazo[1,2-a]pyridine derivatives and the initial cell viability assays show potent, but non-selective, cytotoxicity against both cancer and normal cell lines.

Causality Behind the Issue

High initial cytotoxicity can stem from several factors inherent to the imidazo[1,2-a]pyridine scaffold and the specific substitutions made. These can include:

  • General Membrane Disruption: Certain lipophilic characteristics can lead to non-specific interactions with cell membranes, causing loss of integrity.

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, a common mechanism of off-target toxicity.[5]

  • Metabolic Activation: The compound might be metabolized by cellular enzymes (e.g., cytochrome P450s) into reactive, toxic byproducts.

  • Inhibition of Essential Cellular Processes: The molecule could be inhibiting key survival pathways, such as the PI3K/Akt/mTOR pathway, in a non-selective manner.[6][7]

Troubleshooting Workflow

Caption: Workflow for troubleshooting high initial cytotoxicity.

Step-by-Step Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised membrane integrity.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a concentration range of your imidazo[1,2-a]pyridine derivative and a positive control (e.g., Triton X-100) for 24-48 hours.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Protocol 2: MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

Issue 2: Promising Lead Candidate Shows In Vivo Toxicity

An imidazo[1,2-a]pyridine derivative with good in vitro selectivity and potency demonstrates unacceptable toxicity in animal models.

Causality Behind the Issue

In vivo toxicity can arise from factors not apparent in simple cell culture models:

  • Pharmacokinetics (PK): Poor PK properties, such as a high peak plasma concentration (Cmax), can lead to off-target effects.[10]

  • Metabolism: The liver and other organs may metabolize the compound into toxic species not formed in cell lines.

  • Tissue Accumulation: The compound may accumulate in specific organs, leading to localized toxicity.

Troubleshooting Workflow

Caption: Workflow for addressing in vivo toxicity.

Mitigation Strategies

Strategy 1: Formulation Approaches to Modulate Pharmacokinetics

Modifying the drug's formulation can alter its pharmacokinetic profile to reduce toxicity.[10]

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can control its release and distribution, potentially lowering Cmax and reducing off-target effects.[11]

  • Nanoparticle-based Delivery: Polymeric nanoparticles can be used to target the drug to specific tissues, minimizing exposure to healthy organs.[12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the oral bioavailability of poorly soluble drugs and provide a more controlled release profile.[13]

Strategy 2: Bioisosteric Replacement to Block Metabolic Activation

If reactive metabolites are identified, bioisosteric replacement can be a powerful strategy to block the metabolic "hotspot" without losing desired activity.[14]

  • Hydrogen to Deuterium Replacement: Replacing a hydrogen atom at a site of metabolic oxidation with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[14]

  • Fluorine Substitution: Introducing a fluorine atom can block metabolic oxidation and alter the electronic properties of the molecule to reduce off-target interactions.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of imidazo[1,2-a]pyridines that are commonly associated with cytotoxicity?

A1: While a definitive structure-toxicity relationship is complex and compound-specific, some general trends have been observed. For instance, the presence of certain halogen groups, particularly at the ortho position of an attached aromatic ring, has been shown to be important for activity, which can sometimes correlate with cytotoxicity.[15] Additionally, highly lipophilic substituents can contribute to non-specific membrane interactions and subsequent toxicity.

Q2: How can I rationally design imidazo[1,2-a]pyridine derivatives with a better therapeutic index?

A2: A key strategy is to focus on improving selectivity for the intended biological target over off-targets. This can be achieved through:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematically modify different positions of the imidazo[1,2-a]pyridine core and analyze the impact on both efficacy and cytotoxicity.[16][17][18]

  • Computational Modeling: Utilize molecular docking and in silico toxicity prediction tools to guide the design of new analogs with improved safety profiles.[19][20]

  • Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce off-target hydrophobic interactions and improve the pharmacokinetic profile.

Q3: What are the most common mechanisms of action for the anticancer effects of imidazo[1,2-a]pyridines?

A3: Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of key signaling pathways like PI3K/Akt/mTOR.[6][7]

  • Induction of apoptosis (programmed cell death).[3][4][6]

  • Cell cycle arrest.[3][4][6]

  • Inhibition of tubulin polymerization.[2]

Understanding the on-target mechanism is crucial for differentiating desired pharmacological effects from off-target cytotoxicity.

Q4: Are there any specific cell-based assays that are particularly useful for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives?

A4: A panel of orthogonal assays is recommended to obtain a comprehensive cytotoxicity profile.[5][8][9][21][22]

Assay TypePrincipleInformation Gained
MTT/XTT/WST-1 Measures metabolic activity via mitochondrial dehydrogenase function.[8][9][21]Overall cell viability and proliferation.
LDH Release Quantifies the release of lactate dehydrogenase from damaged cells.[8]Plasma membrane integrity.
Annexin V/Propidium Iodide Staining Differentiates between viable, apoptotic, and necrotic cells.[6]Mechanism of cell death.
Caspase Activity Assays Measures the activity of caspases, key mediators of apoptosis.[3][4]Involvement of apoptotic pathways.
Mitochondrial Membrane Potential Dyes (e.g., JC-1) Assesses the integrity of the mitochondrial membrane.[5]Mitochondrial dysfunction.

References

  • Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • Cytotoxicity Assays. Creative Bioarray. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC - PubMed Central. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]

  • Structures of some biologically active imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

Sources

dealing with regioisomer formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on controlling the formation of regioisomers, a frequent hurdle in achieving desired synthetic outcomes.

Introduction: The Challenge of Regioisomers

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its synthesis, most commonly through the condensation of a 2-aminopyridine with an α-halocarbonyl compound or via multicomponent reactions, can sometimes lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the target molecule.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Tackling Regioisomer Formation

Problem 1: My reaction is producing a mixture of 5- and 7-substituted imidazo[1,2-a]pyridines. How can I control the regioselectivity?

Answer: The formation of 5- versus 7-substituted imidazo[1,2-a]pyridines is a classic regioselectivity challenge that arises from the initial nucleophilic attack of the substituted 2-aminopyridine. The key is to understand and manipulate the electronic and steric factors that govern which nitrogen atom of the 2-aminopyridine attacks the electrophile.

Causality: The regiochemical outcome is determined by the relative nucleophilicity of the endocyclic (N1) versus the exocyclic (NH2) nitrogen of the 2-aminopyridine.

  • Attack at N1 (Endocyclic): This is generally favored and leads to the "normal" imidazo[1,2-a]pyridine product.

  • Attack at the Exocyclic NH2: This can occur, particularly with certain substitution patterns on the pyridine ring, leading to the formation of the isomeric imidazo[1,5-a]pyridine scaffold, which can be misidentified. However, the more common issue is the reaction of a substituted 2-aminopyridine leading to different positional isomers on the final product (e.g., 5-methyl vs. 7-methyl).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Regioisomer Formation start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance on 2-Aminopyridine start->sterics Step 1 electronics Evaluate Electronic Effects of Substituents sterics->electronics Step 2 conditions Modify Reaction Conditions electronics->conditions Step 3 reagents Consider Alternative Reagents conditions->reagents Step 4 outcome1 Increased Selectivity for Desired Isomer reagents->outcome1

Figure 1: A stepwise workflow for troubleshooting regioisomer formation in imidazo[1,2-a]pyridine synthesis.

Solutions & Rationale:

  • Leverage Steric Hindrance:

    • Principle: A bulky substituent adjacent to the endocyclic nitrogen (at the 6-position of 2-aminopyridine) will sterically hinder its attack, potentially favoring the formation of the isomer resulting from attack at the less hindered nitrogen. Conversely, a substituent at the 3-position can hinder the approach to the exocyclic amino group.

    • Actionable Advice: If you are aiming for a 7-substituted product and are getting the 5-substituted isomer, consider using a 2-amino-6-substituted pyridine. The substituent at the 6-position will direct the cyclization to favor the formation of the 5-substituted imidazo[1,2-a]pyridine.

  • Exploit Electronic Effects:

    • Principle: The electronic nature of the substituents on the 2-aminopyridine ring significantly influences the relative nucleophilicity of the two nitrogen atoms.

      • Electron-donating groups (EDGs) like -CH3 or -OCH3 increase the electron density of the pyridine ring, enhancing the nucleophilicity of the endocyclic nitrogen (N1).

      • Electron-withdrawing groups (EWGs) such as -NO2 or -Cl decrease the electron density of the ring, making the endocyclic nitrogen less nucleophilic and potentially allowing the exocyclic amino group to compete more effectively in the initial attack.[6]

    • Actionable Advice: To favor the "normal" cyclization product, the presence of an EDG on the pyridine ring is generally beneficial. If you are struggling with the formation of byproducts arising from the attack of the exocyclic amine, ensure your reaction conditions are not overly harsh, as this can sometimes overcome the intrinsic nucleophilicity difference.

  • Optimize Reaction Conditions:

    • Solvent Polarity: The choice of solvent can influence the reaction pathway. In some cases, a less polar solvent may favor one regioisomer over another by altering the solvation of the transition states.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy. Microwave-assisted synthesis has been shown to be effective in driving reactions to completion quickly, which can sometimes minimize the formation of side products.[7][8][9]

    • Catalyst: The choice of catalyst can be crucial. For multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, the Lewis or Brønsted acid catalyst can influence the regiochemical outcome.[10] Some protocols have been developed that are catalyst-free.[10][11]

Problem 2: I am attempting a three-component synthesis (e.g., A3 coupling type reaction) and observing poor regioselectivity.

Answer: Multicomponent reactions (MCRs) for imidazo[1,2-a]pyridine synthesis, while highly efficient, can also present regioselectivity challenges.[10][12] The order of bond formation and the stability of key intermediates are critical.

Mechanism Insight: In a typical three-component reaction involving a 2-aminopyridine, an aldehyde, and an alkyne (an A3 coupling type reaction), an imine is first formed between the 2-aminopyridine and the aldehyde.[13][14] The subsequent nucleophilic attack and cyclization determine the final product.

G cluster_1 Key Steps in A3-Type Synthesis reagents 2-Aminopyridine + Aldehyde + Alkyne imine Imine Formation reagents->imine attack Nucleophilic Attack of Alkyne imine->attack cyclization Intramolecular Cyclization attack->cyclization product Imidazo[1,2-a]pyridine cyclization->product

Figure 2: Simplified reaction pathway for the A3-type synthesis of imidazo[1,2-a]pyridines.

Solutions & Rationale:

  • Catalyst Choice is Key: The metal catalyst in A3 coupling not only activates the alkyne but can also influence the geometry of the intermediates.[15]

    • Actionable Advice: Screen different metal catalysts. Copper and gold catalysts are common, but silver and iron have also been used.[11][15][16] The ligand on the metal can also play a significant role in controlling stereochemistry and, in some cases, regiochemistry.[17]

  • Substituent Effects on Aldehyde and Alkyne:

    • Principle: The electronic nature of the substituents on the aldehyde and alkyne can affect the rate of the reaction and the stability of the intermediates. An electron-withdrawing group on the aldehyde can make the imine more electrophilic and accelerate the reaction.[3]

    • Actionable Advice: If you are observing side reactions, consider using a more reactive aldehyde or alkyne to drive the desired reaction forward more efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A1: The most widely accepted mechanism involves a two-step process:

  • SN2 Reaction: The endocyclic nitrogen (N1) of the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.[6]

Q2: Can I synthesize 3-substituted imidazo[1,2-a]pyridines directly?

A2: Yes, several methods allow for the direct introduction of a substituent at the 3-position.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful three-component reaction using a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[10][12]

  • Reaction with β-dicarbonyl compounds: Some protocols utilize 1,3-dicarbonyl compounds which can lead to 3-acyl imidazo[1,2-a]pyridines.[10]

  • Direct C-H Functionalization: For pre-formed imidazo[1,2-a]pyridines, direct C-H functionalization at the C3 position is a well-established strategy.[18]

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Absolutely. There is a significant research effort towards developing more sustainable synthetic routes.

  • Catalyst-free reactions: Many protocols have been developed that proceed efficiently without a metal catalyst, often under microwave irradiation or using water as a solvent.[9][10][11]

  • Use of Iodine as a Catalyst: Molecular iodine has been used as an environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[19][20]

  • Multicomponent Reactions: MCRs are inherently green as they increase atom economy and reduce the number of synthetic steps and purification stages.[10][12]

Q4: How can I confirm the regiochemistry of my product?

A4: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • 1H NMR: The chemical shifts and coupling constants of the protons on the pyridine ring are diagnostic.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments (like NOESY or ROESY) are particularly powerful for unambiguously determining the spatial proximity of protons. For example, an NOE between a substituent at the 5-position and the proton at the C8 position would confirm that regioisomer.[4]

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides an unambiguous structural determination.

Experimental Protocol: Regioselective Synthesis of a 7-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is a general guideline. Please refer to the specific literature for precise quantities and reaction conditions.

Materials:

  • 2-amino-4-methylpyridine

  • α-bromoacetophenone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 2-amino-4-methylpyridine (1.0 eq) and ethanol.

  • Add sodium bicarbonate (2.0 eq).

  • To this suspension, add a solution of α-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 7-methyl-2-phenylimidazo[1,2-a]pyridine.

Rationale for Regioselectivity: The methyl group at the 4-position of the 2-aminopyridine is an electron-donating group, which increases the nucleophilicity of the endocyclic nitrogen, favoring the desired cyclization pathway.

Quantitative Data Summary

2-Aminopyridine SubstituentReaction ConditionsMajor RegioisomerRatio (Major:Minor)Reference
4-MethylReflux in Ethanol7-Methyl>95:5General Knowledge
5-MethylReflux in Ethanol6-Methyl>95:5General Knowledge
6-MethylReflux in Ethanol5-Methyl>95:5General Knowledge
4-Nitro (EWG)VariesMixture may occurDependent on conditions[6]
5-Chloro (EWG)VariesMixture may occurDependent on conditions[6]

Table 1: Influence of substituent position on the regiochemical outcome of imidazo[1,2-a]pyridine synthesis. The ratios are illustrative and can vary based on specific substrates and conditions.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available from: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available from: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. Available from: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Available from: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available from: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • A3 Coupling Reaction. Chemistry LibreTexts. Available from: [Link]

  • A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available from: [Link]

  • Unexpected observation in A3-coupling reactions. ResearchGate. Available from: [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. Available from: [Link]

  • Development of and recent advances in asymmetric A3 coupling. RSC Publishing. Available from: [Link]

Sources

refining analytical methods for complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Bioanalytical Method Refinement. As a Senior Application Scientist, I've designed this guide to function as a direct line to field-proven insights. We will move beyond simple procedural lists to explore the causality behind common analytical challenges. This center is structured to help you diagnose issues, understand their root causes, and implement robust solutions for analyzing complex biological matrices like plasma, urine, and tissue homogenates.

Section 1: Troubleshooting Sample Preparation

Effective sample preparation is the cornerstone of reliable bioanalysis. It aims to remove interfering matrix components while ensuring maximum recovery of the analyte of interest. When issues arise, they typically manifest as low recovery, poor reproducibility, or instrument contamination.

Frequently Asked Questions: Protein Precipitation (PPT)

Question: My protein precipitation is incomplete. After centrifugation, the supernatant remains cloudy or contains fine particulates. Why is this happening and how can I fix it?

Answer: This is a common issue that can lead to column clogging and system contamination. The primary causes are usually an insufficient precipitant-to-sample ratio, inadequate mixing, or the choice of precipitating agent.

  • Causality: Proteins are kept in solution by hydration layers. Organic solvents like acetonitrile (ACN) or acids like trichloroacetic acid (TCA) disrupt these layers, causing proteins to denature and aggregate.[1] If the concentration of the precipitant is too low, this process is inefficient. Similarly, poor vortexing fails to achieve the micro-level mixing required for complete denaturation.

  • Troubleshooting Steps:

    • Increase Solvent Ratio: A 2:1 ratio of ACN to plasma is often a starting point, but for some matrices, a 3:1 or even 4:1 ratio is necessary to achieve complete precipitation.[1][2]

    • Optimize Mixing: Ensure vigorous vortexing for at least 30-60 seconds. The homogeneity of the mixture right after adding the solvent is critical.[3]

    • Consider Temperature: Performing the precipitation at a lower temperature (e.g., 4°C) can sometimes improve the compactness of the protein pellet upon centrifugation.

    • Change the Precipitant: While ACN is most common, methanol can be used. However, methanol is less efficient at precipitating proteins, which can result in finer precipitates that are harder to pellet.[3] Acids like 20% TCA can also be effective, particularly for removing protein-bound analytes.[2]

    • Increase Centrifugation Force/Time: Increase the g-force or the duration of your centrifugation step to ensure all precipitated proteins form a tight pellet.

Self-Validating System: A properly optimized PPT method will consistently yield a clear supernatant across multiple lots of the biological matrix. As a simple check, re-centrifuging the collected supernatant should not produce any additional pellet.

Frequently Asked Questions: Solid-Phase Extraction (SPE)

Question: My analyte recovery from Solid-Phase Extraction (SPE) is low and inconsistent. What should I troubleshoot first?

Answer: Low and variable SPE recovery is one of the most frequent challenges in bioanalysis. The issue can originate from several steps in the SPE workflow: sorbent choice, conditioning, loading, washing, or elution.[4][5][6] A systematic approach is required to pinpoint the analyte loss.

  • Causality: SPE relies on partitioning the analyte between the liquid sample and a solid sorbent. Each step is critical to ensure the analyte is retained during loading and washing, and then fully released during elution. An error at any stage breaks this chain of controlled interactions. For instance, if the sorbent bed dries out after conditioning, the hydrophobic chains of a C18 sorbent can collapse, preventing effective interaction with the analyte upon loading.[5]

  • Troubleshooting Workflow: The first step is to determine where the analyte is being lost. Process a known standard through the entire SPE procedure, but collect the effluent from each step (load, wash 1, wash 2, elution) in separate tubes. Analyze each fraction to locate the loss.

SPE_Troubleshooting start Start: Low/Inconsistent SPE Recovery check_fractions Analyze Fractions: Load, Wash, Elution start->check_fractions analyte_in_load Analyte found in Load/Wash Fractions? check_fractions->analyte_in_load analyte_on_cartridge Analyte retained on cartridge (not in elution fraction)? analyte_in_load->analyte_on_cartridge No cause_breakthrough Cause: Breakthrough (Poor Retention) analyte_in_load->cause_breakthrough Yes cause_incomplete_elution Cause: Incomplete Elution analyte_on_cartridge->cause_incomplete_elution Yes other_issues Other Issues: Analyte Instability, Protein Binding analyte_on_cartridge->other_issues No solution_breakthrough Solutions: 1. Check Sorbent Choice (Polarity Mismatch) 2. Ensure Proper Conditioning/Equilibration 3. Reduce Sample Load Flow Rate 4. Check Sample pH/Solvent Strength cause_breakthrough->solution_breakthrough solution_elution Solutions: 1. Increase Elution Solvent Strength 2. Increase Elution Volume 3. Address Secondary Interactions (pH mod.) 4. 'Soak' sorbent with elution solvent cause_incomplete_elution->solution_elution

Caption: A systematic workflow for diagnosing the root cause of low recovery in SPE.

Key Troubleshooting Points:

  • Sorbent Mismatch: Using a nonpolar (e.g., C18) sorbent for a very polar analyte will result in poor retention. The analyte will simply pass through during the loading step.[5][7]

  • Improper Conditioning: Failing to condition (e.g., with methanol) and equilibrate (e.g., with water/buffer) a silica-based reversed-phase sorbent will lead to low retention and breakthrough.[8]

  • Wash Solvent Too Strong: The wash step is designed to remove interferences that are less strongly retained than your analyte. If your wash solvent is too aggressive (e.g., too high a percentage of organic solvent), it can prematurely elute your analyte.[5][6]

  • Insufficient Elution Solvent Strength: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. If recovery is low but no analyte is found in the load/wash fractions, the issue is almost certainly poor elution.[4] Try increasing the organic content or changing the pH to neutralize an ionizable analyte, which will reduce its retention on an ion-exchange sorbent.[5]

Section 2: Troubleshooting Chromatography

The analytical column is where the separation happens. Issues here directly impact data quality, leading to poor resolution, inaccurate integration, and failed system suitability tests.

Frequently Asked Questions: Peak Shape Problems

Question: All the peaks in my chromatogram are tailing or splitting. What is the most likely cause?

Answer: When all peaks are affected uniformly, the problem is typically physical or mechanical and located at the head of the column or before it.[9][10]

  • Causality: A uniform peak distortion suggests that the entire sample band is being disturbed as it enters the column. A common cause is a void or "dead volume" at the column inlet, which allows the sample band to spread before it encounters the stationary phase. A partially blocked inlet frit can also create a non-uniform flow path, leading to peak splitting.[10]

  • Troubleshooting Steps:

    • Check for Voids/Blockage: Disconnect the column and inspect the inlet frit for discoloration, which can indicate contamination from sample matrix or seal wear.

    • Reverse Flush the Column: If your column manufacturer permits it, reversing the flow direction (at a low flow rate) can sometimes dislodge particulates from the inlet frit.

    • Replace the Column: Often, the most reliable solution for a physical problem at the column head is to replace the column.[9]

    • Check Tubing and Fittings: Ensure that the tubing connecting the injector to the column is properly seated and that there are no gaps in the connection, as this can introduce dead volume.

Question: Only one of my analytes, a basic compound, shows significant peak tailing. What does this suggest?

Answer: When only specific peaks are affected, the cause is more likely chemical in nature, related to undesirable secondary interactions between that analyte and the stationary phase.[9]

  • Causality: For basic analytes in reversed-phase chromatography, a primary cause of tailing is interaction with acidic silanol groups on the silica stationary phase surface. These sites can protonate the basic analyte, leading to strong, non-specific ionic interactions that delay a portion of the analyte molecules, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, "masking" them and preventing them from interacting with your basic analyte.

    • Use a Buffered Mobile Phase: Ensure the mobile phase pH is stable and at least 2 pH units away from the analyte's pKa to maintain a consistent ionization state.

    • Switch to a Different Column: Consider a column with advanced end-capping (to shield silanols) or a different stationary phase chemistry (e.g., a hybrid particle column) that is less prone to these secondary interactions.

Section 3: Mass Spectrometry Detection and Matrix Effects

The mass spectrometer provides selectivity and sensitivity, but it is highly susceptible to interference from co-eluting matrix components.

Frequently Asked Questions: Ion Suppression & Enhancement

Question: My analyte's signal is significantly lower in matrix samples compared to a neat solution, leading to poor sensitivity and accuracy. What is happening?

Answer: This is the classic presentation of ion suppression , a form of matrix effect.[11] It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte in the MS source, reducing the number of analyte ions that reach the detector.[12][13][14] Less commonly, ion enhancement can also occur.[15]

  • Causality (Electrospray Ionization - ESI): In ESI, the analyte must be ionized in the liquid phase and then liberated into the gas phase. Matrix components interfere with this process by:

    • Competition for Charge: Co-eluting compounds compete with the analyte for the limited number of available protons or charge sites on the ESI droplet surface.[15]

    • Changes in Droplet Properties: Non-volatile matrix components (like phospholipids or salts) can change the surface tension and viscosity of the ESI droplets.[13][14] This impairs the efficiency of solvent evaporation and subsequent release of gas-phase analyte ions, leading to a suppressed signal.[14]

Ion_Suppression cluster_0 LC Eluent cluster_1 ESI Source lc_output Analyte + Co-eluting Matrix esi_needle ESI Needle (High Voltage) lc_output->esi_needle droplet_formation Charged Droplet Formation esi_needle->droplet_formation solvent_evaporation Solvent Evaporation & Droplet Shrinkage droplet_formation->solvent_evaporation gas_phase_ions Gas-Phase Analyte Ions solvent_evaporation->gas_phase_ions ms_inlet To Mass Analyzer gas_phase_ions->ms_inlet interference Interference Point: - Competition for charge - Impaired evaporation interference->droplet_formation interference->solvent_evaporation

Caption: How co-eluting matrix components disrupt analyte ionization in an ESI source.

Solutions to Mitigate Ion Suppression:

  • Improve Sample Preparation: The most effective strategy is to remove the interfering components before they reach the MS source.[11] Transitioning from a simple PPT to a more selective SPE or LLE method can significantly reduce matrix effects.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the regions of ion suppression.[16] A common source of suppression in plasma is phospholipids, which often elute in the middle of a typical C18 gradient. Increasing the separation resolution can move the analyte peak away from these interferences.

  • Dilute the Sample: A simple but effective approach is to dilute the sample extract.[11][16] This reduces the concentration of interfering matrix components, though it may not be feasible if the analyte concentration is already low.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of suppression or enhancement.[11][17] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by the matrix effect is normalized.[18]

Protocol: Post-Column Infusion for Diagnosing Matrix Effects

This experiment helps visualize the regions of ion suppression in your chromatogram.

  • Setup: Use a T-junction to connect the output of your LC column and a syringe pump to the MS inlet.

  • Analyte Infusion: Infuse a standard solution of your analyte at a constant, low flow rate (e.g., 10 µL/min) directly into the MS using the syringe pump. This will generate a stable, continuous signal (a high baseline) for your analyte's mass transition.[11]

  • Matrix Injection: While the analyte is infusing, inject a blank, extracted biological matrix sample onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the analyte signal from the syringe pump. Where the signal remains stable, there is no matrix effect. Where the signal drops, you are seeing ion suppression caused by components eluting from the column at that time. Where the signal rises, you are seeing ion enhancement. This "suppression profile" shows you where you need to move your analyte peak to avoid interference.

Section 4: Data Quality and Reproducibility

Frequently Asked Questions: Internal Standards (IS)

Question: How do I select the most appropriate internal standard for my LC-MS assay?

Answer: The choice of internal standard is critical for achieving accuracy and precision. The ideal IS compensates for variability throughout the entire analytical process, from sample preparation to detection.[19]

  • Causality: An IS is a compound of known concentration added to every sample, calibrator, and QC.[17] By calculating the peak area ratio of the analyte to the IS, you can correct for variations in extraction recovery, injection volume, and ionization efficiency.[18] For this to work, the IS must behave as similarly to the analyte as possible.

  • Hierarchy of Internal Standards:

    • Stable Isotope-Labeled (SIL) IS (Gold Standard): A SIL-IS (e.g., with ¹³C or ²H labels) has nearly identical physicochemical properties to the analyte.[18] It will co-elute and experience the same matrix effects, providing the most accurate correction.[11] A mass difference of at least 4-5 Da is recommended to prevent isotopic crosstalk.[18]

    • Structural Analog IS: If a SIL-IS is unavailable, a structural analog can be used. This compound should have similar functionality and extraction behavior but be chromatographically resolved from the analyte. Its ability to perfectly correct for matrix effects is limited because it does not co-elute.

    • Deuterated Analog IS: While a type of SIL-IS, heavily deuterated standards can sometimes exhibit slightly different retention times than the native analyte, which may cause them to experience differential matrix effects.[18] Carbon-13 or Nitrogen-15 labeled standards are often preferred for this reason.[18]

Self-Validating System: During method validation, the response of the IS should be monitored across the entire batch. A consistent IS response (e.g., within ±50% of the mean response) in all samples, calibrators, and QCs indicates a stable and well-controlled analytical process.[20] Significant drift or erratic IS response can signal problems with sample extraction, instrument stability, or severe, non-uniform matrix effects.[20]

Summary Table: Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Denaturation and aggregation of proteins using organic solvent or acid.Fast, simple, inexpensive, high-throughput.Non-selective (leaves phospholipids, salts), requires sample dilution.[1]Rapid screening, high-concentration analytes.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on polarity.Cleaner extracts than PPT, can concentrate analyte.Labor-intensive, uses large solvent volumes, prone to emulsions.[21][22]Removing highly polar/nonpolar interferences.
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid phase.Highly selective, provides very clean extracts, high concentration factor, automatable.More complex method development, higher cost per sample.[5]Low-concentration analytes, demanding assays requiring minimal matrix effects.

This guide provides a foundational framework for troubleshooting common issues in the analysis of complex biological samples. Regulatory bodies like the FDA and international councils (ICH) provide detailed guidance on method validation that should be consulted to ensure your methods are robust and compliant.[23][24][25][26] The key to success is a systematic, evidence-based approach that combines a strong understanding of analytical principles with rigorous experimental verification.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved February 12, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved February 12, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved February 12, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. Retrieved February 12, 2026, from [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. (2023, February 24). Hawach Scientific. Retrieved February 12, 2026, from [Link]

  • Ion Suppression in Mass Spectrometry - Ovid. (2003). Clinical Chemistry, 49(7), 1041-1044. Retrieved February 12, 2026, from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials. Retrieved February 12, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]

  • 7 Horrible Mistakes You're Making with Solid Phase Extraction - Biotage. (2023, January 18). Biotage. Retrieved February 12, 2026, from [Link]

  • The Most Common Mistakes in Solid-Phase Extraction - LCGC International. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

  • Ion suppression in mass spectrometry. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Three Common SPE Problems | LCGC International. (2017, January 1). LCGC International. Retrieved February 12, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). FDA. Retrieved February 12, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2022, November). FDA. Retrieved February 12, 2026, from [Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved February 12, 2026, from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Publications. (2019, June 26). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (n.d.). HHS. Retrieved February 12, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). BioPharma Services. Retrieved February 12, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). YouTube. Retrieved February 12, 2026, from [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1). LCGC International. Retrieved February 12, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). LCGC International. Retrieved February 12, 2026, from [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Understanding the Bioanalytical Method Development Process: A Comprehensive Guide - Infinix Bio. (2026, February 5). Infinix Bio. Retrieved February 12, 2026, from [Link]

  • Common challenges in bioanalytical method development | Simbec-Orion. (2023, April 6). Simbec-Orion. Retrieved February 12, 2026, from [Link]

  • Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). LCGC International. Retrieved February 12, 2026, from [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. (n.d.). CHROMacademy. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Method Development: A Comprehensive Guide - ResolveMass Laboratories Inc. (2024, December 12). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine | Journal of Chemical Education - ACS Publications. (2025, May 2). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]

  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC. (2015, February 5). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. (2024, February 27). AAPS. Retrieved February 12, 2026, from [Link]

  • Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum. (2013, January 11). Chromatography Forum. Retrieved February 12, 2026, from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). ICH. Retrieved February 12, 2026, from [Link]

  • Challenges with Sample Preparation - Feb 17 2020 - Helpdesk - Chromatography Today. (2020, February 17). Chromatography Today. Retrieved February 12, 2026, from [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - MDPI. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Troubleshooting Sample Preparation | LCGC International. (2016, February 1). LCGC International. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of drug resistance. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower your research. This guide is structured to help you anticipate, identify, and overcome resistance mechanisms encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding resistance to imidazo[1,2-a]pyridine-based drugs.

Q1: What are the primary mechanisms of action for imidazo[1,2-a]pyridine-based anticancer agents?

A1: Imidazo[1,2-a]pyridines are a versatile class of heterocyclic compounds with a broad range of biological activities. In oncology, they primarily function as inhibitors of various protein kinases that are crucial for cancer cell growth, proliferation, and survival.[1] Key signaling pathways targeted by different imidazo[1,2-a]pyridine derivatives include:

  • PI3K/Akt/mTOR Pathway: Many imidazo[1,2-a]pyridine compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K) or downstream kinases like Akt and mTOR, which are hyperactivated in many cancers.[2][3]

  • Receptor Tyrosine Kinases (RTKs): Specific derivatives have been developed to target RTKs such as the insulin-like growth factor-1 receptor (IGF-1R) and c-Met, which are implicated in tumor progression and metastasis.[4][5][6]

  • Other Kinases: This scaffold has also been utilized to develop inhibitors for other kinases like apoptosis signal-regulating kinase 1 (ASK1).[7]

  • Covalent Inhibition: Some imidazo[1,2-a]pyridines have been designed as covalent inhibitors, forming an irreversible bond with a specific amino acid residue (often cysteine) in the target protein's active site. This can lead to a more sustained and potent inhibition.[8]

Q2: What are the expected mechanisms of acquired resistance to imidazo[1,2-a]pyridine-based kinase inhibitors?

A2: Based on their mechanisms of action, resistance to imidazo[1,2-a]pyridine-based kinase inhibitors can be anticipated to arise through several well-established mechanisms observed with other kinase inhibitors:

  • On-Target Modifications:

    • Gatekeeper Mutations: Alterations in the amino acid sequence of the target kinase can prevent the drug from binding effectively while preserving the kinase's activity.

    • Mutations in the Covalent Binding Site: For covalent inhibitors, mutations in the targeted cysteine residue can abrogate the irreversible binding, rendering the drug less effective.[8]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibited pathway, thereby maintaining cell survival and proliferation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove the drug from the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Drug Inactivation: Cancer cells may develop mechanisms to metabolize and inactivate the drug.

Q3: Are there specific imidazo[1,2-a]pyridine compounds that have shown efficacy against already resistant cancer models?

A3: Yes, the versatility of the imidazo[1,2-a]pyridine scaffold has been exploited to design compounds with activity against resistant phenotypes. For example, some derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[9][10] In the context of cancer, certain imidazo[1,2-a]pyridines have demonstrated cytotoxicity against melanoma cell lines, a cancer type known for its resistance to conventional chemotherapy.[2] This suggests that this class of compounds may have inherent properties that can circumvent some common resistance mechanisms.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Troubleshooting Guide 1: Developing a Resistant Cell Line

Q: I am trying to generate a cell line resistant to my imidazo[1,2-a]pyridine compound, but the cells are not surviving the selection process. What could be the issue and how can I resolve it?

A: Potential Causes and Solutions:

  • Initial Drug Concentration is Too High: Starting with a concentration that is too far above the half-maximal inhibitory concentration (IC50) can lead to widespread cell death with no surviving clones.

    • Solution: Begin the selection process with a drug concentration at or slightly below the IC50 value of the parental cell line. The goal is to inhibit proliferation without causing complete cell death, thus allowing for the selection of resistant sub-populations.[11]

  • Inappropriate Dosing Schedule: Continuous high-dose exposure might not be optimal for selecting for certain resistance mechanisms.

    • Solution: Consider a dose-escalation or pulsed-dosing strategy.[12]

      • Dose-Escalation: Start with a low concentration (e.g., 0.5x IC50) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[11] This method is advantageous for establishing a series of cell lines with increasing levels of resistance.[11]

      • Pulsed Dosing: Treat the cells with a higher concentration for a shorter period (e.g., 24-48 hours), then remove the drug and allow the surviving cells to recover before the next treatment cycle. This can mimic clinical dosing regimens and select for different resistance mechanisms.

  • Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance or may do so over a much longer timeframe.

    • Solution: Ensure you have accurately determined the IC50 for your specific cell line and compound. If progress is slow, consider using a different parental cell line that is known to be more genetically unstable or has a higher propensity for developing drug resistance.

Experimental Protocol: Generating a Resistant Cell Line via Dose Escalation

  • Determine the IC50: Accurately determine the IC50 of your imidazo[1,2-a]pyridine compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Initiate Selection: Culture the parental cells in a medium containing the imidazo[1,2-a]pyridine compound at a starting concentration of 0.5x to 1x the IC50 value.

  • Monitor and Maintain: Replace the drug-containing medium every 3-4 days. Monitor the cell culture for signs of recovery and proliferation. Initially, you may observe significant cell death.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the drug, increase the concentration by 1.5- to 2-fold.[11]

  • Repeat: Continue this process of adaptation and dose escalation until the cells can proliferate in a concentration that is significantly higher (e.g., 5- to 10-fold or more) than the parental IC50.[11]

  • Characterize the Resistant Phenotype: Regularly assess the IC50 of the resistant cell population to quantify the level of resistance. Once a stable resistant cell line is established, it can be used for further characterization.

Data Presentation: Tracking Resistance Development

Cell Line StageDrug ConcentrationPassage NumberIC50 (µM)Fold Resistance (IC50 Resistant / IC50 Parental)
Parental0 µMN/A0.51
Resistant Stage 10.5 µM51.22.4
Resistant Stage 21.0 µM123.57
Resistant Stage 32.0 µM208.116.2
Troubleshooting Guide 2: Investigating the Mechanism of Resistance

Q: I have successfully generated a cell line with acquired resistance to an imidazo[1,2-a]pyridine-based PI3K inhibitor. How do I determine the underlying mechanism of resistance?

A: Potential Mechanisms and Investigative Approaches:

  • On-Target Mutation: A mutation in the PI3K catalytic subunit could be preventing drug binding.

    • Experimental Approach:

      • Sanger Sequencing: Sequence the coding region of the PI3K catalytic subunit genes (e.g., PIK3CA) in both the parental and resistant cell lines to identify any acquired mutations.

      • Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify mutations not only in the primary target but also in other relevant genes.[13]

  • Bypass Pathway Activation: The cells may have upregulated a parallel signaling pathway to compensate for PI3K inhibition.

    • Experimental Approach:

      • Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for changes in the phosphorylation status of a wide range of kinases between the parental and resistant cells. This can provide a global view of altered signaling networks.

      • Western Blotting: Based on the array results or known bypass pathways, perform western blots to confirm the increased phosphorylation of specific kinases (e.g., p-ERK, p-STAT3) and their downstream effectors.

  • Increased Drug Efflux: The resistant cells might be pumping the drug out more efficiently.

    • Experimental Approach:

      • Quantitative PCR (qPCR) and Western Blotting: Analyze the mRNA and protein expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) in parental versus resistant cells.

      • Efflux Pump Inhibition Assay: Treat the resistant cells with your imidazo[1,2-a]pyridine compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, cyclosporin A). A significant decrease in the IC50 in the presence of the inhibitor suggests that drug efflux is a contributing mechanism.

Experimental Workflow: Characterizing Resistance Mechanisms

G cluster_0 Resistant Cell Line Generated cluster_1 Hypothesis 1: On-Target Alteration cluster_2 Hypothesis 2: Bypass Pathway Activation cluster_3 Hypothesis 3: Increased Drug Efflux Resistant_Line Resistant Cell Line (High IC50) Sequencing DNA/RNA Extraction & Sequencing (Sanger/NGS) Resistant_Line->Sequencing Lysate_Prep Prepare Protein Lysates Resistant_Line->Lysate_Prep RNA_Protein RNA/Protein Extraction Resistant_Line->RNA_Protein Efflux_Assay Efflux Pump Inhibition Assay Resistant_Line->Efflux_Assay Mutation_Analysis Compare sequences to parental line Sequencing->Mutation_Analysis Target_Mutation Identify mutations in target kinase Mutation_Analysis->Target_Mutation PK_Array Phospho-Kinase Array Lysate_Prep->PK_Array WB_Validation Western Blot Validation PK_Array->WB_Validation Bypass_Pathway Identify upregulated signaling pathway WB_Validation->Bypass_Pathway qPCR_WB qPCR & Western Blot for ABC Transporters RNA_Protein->qPCR_WB Efflux_Mechanism Confirm role of specific efflux pumps qPCR_WB->Efflux_Mechanism Efflux_Assay->Efflux_Mechanism

Caption: Workflow for elucidating resistance mechanisms.

Part 3: Signaling Pathways and Logical Relationships

This section provides visual representations of key concepts discussed in this guide.

Signaling Pathway: Common Resistance Mechanisms to Kinase Inhibitors

G cluster_0 Drug Action & Resistance Drug Imidazo[1,2-a]pyridine Kinase Inhibitor Target Target Kinase (e.g., PI3K, c-Met) Drug->Target Binds to Inhibition Inhibition of Kinase Activity Target->Inhibition Proliferation Decreased Cell Proliferation & Survival Inhibition->Proliferation Mutation Target Mutation (Drug cannot bind) Mutation->Target Alters Bypass Bypass Pathway Activation (e.g., MAPK, STAT) Bypass->Proliferation Restores Efflux Drug Efflux Pump (e.g., ABCB1) Efflux->Drug Removes from cell

Caption: Key mechanisms of resistance to kinase inhibitors.

References

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from Crown Bioscience Blog. [Link]

  • Crystal, A. S., et al. (2015, December 9). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]

  • Azam, M. (n.d.). An In Vitro Screening to Identify Drug-Resistant Mutations for Target-Directed Chemotherapeutic Agents. Springer Nature Experiments. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Wozniak, A., et al. (2022). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. MDPI. [Link]

  • Gao, H., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Oh, Y., et al. (2012). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Link]

  • Jo, Y., et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • Bouyahya, A., et al. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Link]

  • Schwieter, J. A., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • van der Meulen, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Gao, H., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. [Link]

  • Mallinger, A., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [Link]

  • Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

Sources

Validation & Comparative

confirming the biological target of 5-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Focus: Target Deconvolution, Validation Protocols, and Performance Benchmarking

Executive Summary: The "Privileged Scaffold" Paradox

5-Methylimidazo[1,2-a]pyridine hydrochloride is not merely a single-target drug; it is a privileged scaffold in medicinal chemistry. Its core structure—the fused bicyclic imidazo[1,2-a]pyridine ring—mimics the purine bases of DNA and ATP, allowing it to interact with a diverse array of biological targets depending on its specific substitution pattern.

For researchers working with this compound, "confirming the biological target" is rarely a single-step process. It requires distinguishing between three primary mechanistic classes:

  • Gastric H+/K+-ATPase Inhibition (P-CABs): The most historically significant target (e.g., Sch 28080 analogs).

  • GABA-A Receptor Modulation: The mechanism behind sedative-hypnotics like Zolpidem.

  • Kinase/Enzyme Inhibition: Emerging activities in oncology (PI3K, Tubulin) and infectious disease (QcrB).

This guide compares the most robust methodologies for validating the target of 5-Methylimidazo[1,2-a]pyridine derivatives, with a specific focus on distinguishing P-CAB activity (Potassium-Competitive Acid Blockade) from off-target effects.

The Target Landscape: One Scaffold, Multiple Fates

Before selecting an assay, you must map the potential biological space. The 5-methyl substitution specifically alters the steric profile of the binding pocket, often shifting selectivity compared to the 2-methyl (Sch 28080) or 6-methyl (Zolpidem) analogs.

TargetLandscape Compound 5-Methylimidazo[1,2-a]pyridine (Scaffold) ATPase H+/K+-ATPase (Gastric Proton Pump) Compound->ATPase Primary Suspect (Sch 28080 Class) GABA GABA-A Receptor (Benzodiazepine Site) Compound->GABA Secondary Suspect Kinase Kinases / Tubulin (Oncology Targets) Compound->Kinase Emerging Suspect PCAB K+ Competition (Reversible) ATPase->PCAB Allosteric Allosteric Modulation (Sedation) GABA->Allosteric ATP_Comp ATP Competition (Cell Cycle Arrest) Kinase->ATP_Comp

Figure 1: Mechanistic divergence of the imidazo[1,2-a]pyridine scaffold. Validation strategies must differentiate between ion transport (ATPase), neurotransmission (GABA), and cell signaling (Kinase) pathways.

Comparative Analysis of Validation Methods

To confirm the target, you must choose an assay that balances physiological relevance with mechanistic resolution . Below is a comparison of the three industry-standard approaches for this scaffold.

Method A: Biochemical H+/K+-ATPase Assay (The Gold Standard)
  • Best For: Confirming P-CAB activity (Acid suppression).

  • Mechanism: Measures the inhibition of ATP hydrolysis in isolated gastric vesicles.

  • Pros: Direct measurement of function; distinguishes K+-competitive vs. irreversible inhibition.

  • Cons: Requires isolation of gastric vesicles (low throughput).

Method B: Cellular Thermal Shift Assay (CETSA)
  • Best For: Confirming physical binding in live cells (Target Engagement).

  • Mechanism: Ligand binding stabilizes the protein, preventing thermal denaturation.

  • Pros: Label-free; works in intact cells; validates target engagement in a physiological environment.

  • Cons: Does not determine functional effect (agonist vs. antagonist).

Method C: Radioligand Binding (Competition)
  • Best For: Determining affinity (Ki) relative to standards.

  • Mechanism: Displaces a known radiolabeled probe (e.g., [³H]-Sch 28080 or [³H]-Flumazenil).

  • Pros: High precision for affinity constants.

  • Cons: Requires radioactive handling; limited by probe availability.

Performance Comparison Matrix
FeatureBiochemical ATPase Assay CETSA (Thermal Shift) Radioligand Binding
Primary Output IC50 (Functional Potency)T_agg (Melting Temp Shift)Ki (Binding Affinity)
Throughput Medium (96-well)High (384-well)Low/Medium
Reversibility Check Yes (Washout capable)NoYes
Cost

$ (Enzyme prep)

(Antibodies)

(Isotopes)
Recommendation Primary Choice for P-CABsSecondary Choice for DeconvolutionTertiary Choice for SAR

Detailed Protocol: Validating H+/K+-ATPase Inhibition

Given the structural homology to Sch 28080 , the most logical first step is to validate the compound as a reversible Potassium-Competitive Acid Blocker (P-CAB). This protocol distinguishes it from irreversible PPIs (like Omeprazole) and confirms the target.

Experimental Workflow

ProtocolWorkflow Step1 Step 1: Enzyme Preparation Isolate Gastric Vesicles (Hog/Rabbit) Step2 Step 2: Pre-Incubation Enzyme + 5-Methylimidazo... (Various Conc.) (pH 6.0 vs pH 7.4) Step1->Step2 Step3 Step 3: Reaction Initiation Add ATP + KCl Step2->Step3 Step4 Step 4: Phosphate Detection Malachite Green Colorimetric Assay Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Mode of Inhibition Step4->Step5

Figure 2: Step-by-step workflow for the biochemical H+/K+-ATPase inhibition assay.

Step-by-Step Methodology

1. Enzyme Source: Lyophilized gastric vesicles derived from hog or rabbit stomach are preferred due to high H+/K+-ATPase homology with humans.

2. Reaction Setup:

  • Buffer: 40 mM Tris-HCl (pH 7.4) containing 2 mM MgCl₂.

  • K+ Competition Check: Run the assay at two KCl concentrations:

    • Low K+ (2 mM): P-CABs show higher potency (IC50 decreases).

    • High K+ (20 mM): P-CABs show lower potency (IC50 increases).

    • Note: This "K+ shift" is the definitive signature of a P-CAB target interaction.

3. Incubation:

  • Add 5-Methylimidazo[1,2-a]pyridine HCl (0.01 µM to 100 µM).

  • Incubate for 30 minutes at 37°C.

  • Control 1 (Negative): DMSO vehicle.

  • Control 2 (Positive): Sch 28080 (Reference P-CAB) or Vonoprazan .

4. Detection:

  • Initiate reaction with 2 mM ATP.

  • Stop reaction after 30 mins using Malachite Green reagent.

  • Read Absorbance at 620 nm (measures released inorganic phosphate, Pi).

5. Interpretation:

  • Confirmed Target: If the compound inhibits phosphate release in a dose-dependent manner AND the inhibition is overcome by high K+ concentrations.

  • Off-Target: If inhibition is independent of K+ concentration (suggests non-specific ATPase toxicity).

Benchmarking: Product vs. Alternatives

When publishing or validating your compound, compare its performance against these established standards.

CompoundClassTarget Binding ModeKey Performance Characteristic
5-Methylimidazo[1,2-a]pyridine Candidate Reversible (K+ Competitive) Rapid Onset / Rapid Offset
Sch 28080 Reference StdReversible (K+ Competitive)High affinity, but hepatotoxicity issues in history.
Vonoprazan Clinical DrugReversible (K+ Competitive)Ultra-high affinity; acid-stable.
Omeprazole PPI AlternativeIrreversible (Covalent)Requires acid activation; slow onset.

Why this matters: If your compound (5-Methyl...) shows reversible inhibition without the need for acid activation (unlike Omeprazole), you have confirmed it is a P-CAB . This is a superior profile for rapid acid suppression.

References

  • Imidazo[1,2-a]pyridine Scaffold Review Title: Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry. Source:Journal of Medicinal Chemistry (General Reference for Scaffold Utility). Context: Defines the broad biological applicability of the core structure.
  • P-CAB Mechanism of Action

    • Title: Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Establishes the link between the imidazo[1,2-a]pyridine structure and H+/K+-
  • Sch 28080 Characteriz

    • Title: Inhibition of Vascular Smooth Muscle Tone by the H+, K+-ATPase Inhibitor SCH 28080.[1]

    • Source:Journal of Pharmacy and Pharmacology.
    • URL:[Link]

    • Relevance: Provides protocols for valid
  • Emerging Targets (Kinases)

    • Title: Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives.[2]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

    • Relevance: Demonstrates the off-target potential (PI3K inhibition)

Sources

Comparative Guide: 5-Methylimidazo[1,2-a]pyridine Analogs in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 5-Methylimidazo[1,2-a]pyridine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (hypnotic), Olprinone (PDE3 inhibitor), and Soraprazan (P-CAB).[1] However, the specific introduction of a methyl group at the C-5 position (5-methylimidazo[1,2-a]pyridine) creates a distinct subclass of analogs with unique steric and electronic properties.

This guide objectively compares 5-methyl-substituted analogs against their des-methyl (unsubstituted) counterparts and standard-of-care agents (e.g., Cisplatin, Ethambutol). Analysis focuses on recent high-impact applications in anticancer (c-Met/tubulin inhibition) and anti-tubercular domains, demonstrating how the C-5 substituent often acts as a "magic methyl" to modulate metabolic stability and binding conformation.

Part 1: The "Magic Methyl" Effect – Structural Rationale

In the imidazo[1,2-a]pyridine bicyclic system, the C-5 position is peri- to the bridgehead nitrogen (N-4). Functionalization here induces significant steric stress.

Key SAR Drivers at the C-5 Position:
  • Conformational Locking: A 5-methyl group forces substituents at the C-3 or C-6 positions to twist out of planarity due to steric clash. This is critical for targeting hydrophobic pockets in kinases (e.g., c-Met, PI3K) where flat molecules may bind non-selectively.

  • Metabolic Blocking: The C-5 position is a potential site for oxidative metabolism. Methylation blocks this soft spot, often extending half-life (

    
    ).
    
  • Electronic Push: The electron-donating nature (+I effect) of the methyl group increases the basicity of the bridgehead nitrogen, potentially strengthening H-bond interactions with target residues (e.g., Serine or Threonine in active sites).

Visualization: SAR Logic Tree

SAR_Logic Core 5-Methylimidazo[1,2-a]pyridine Core Scaffold C5_Me C-5 Methyl Group (The 'Magic Methyl') Core->C5_Me Effect1 Steric Hindrance C5_Me->Effect1 Effect2 Electronic (+I) C5_Me->Effect2 Outcome1 Twisted Conformation (Selectivity) Effect1->Outcome1 Outcome2 Metabolic Block (Stability) Effect1->Outcome2 Outcome3 Increased Basicity (H-Bonding) Effect2->Outcome3

Figure 1: Mechanistic impact of C-5 methylation on the pharmacophore's physicochemical properties.

Part 2: Comparative Performance Analysis

The following data focuses on a recent series of 5-methylimidazo[1,2-a]pyridine-linked 1,2,3-triazoles evaluated for anticancer activity against HeLa (Cervical) and MCF-7 (Breast) cancer cell lines.

Benchmark: 5-Methyl Analog vs. Standard of Care (Cisplatin)

Data Source: Derived from recent synthesis and biological evaluation studies (Reference 1).

Compound IDStructure DescriptionHeLa IC

(µM)
MCF-7 IC

(µM)
SAR Insight
Compound 9d 5-Me-Imidazo[1,2-a]pyridine coupled to 4-phenyl-1,2,3-triazole10.89 2.35 Superior Potency: The 5-methyl group likely orients the triazole tail to maximize pi-stacking in the binding pocket.
Cisplatin Standard Chemotherapy Agent14.204.50Benchmark: The 5-Me analog 9d outperforms Cisplatin in both cell lines, showing reduced toxicity to normal cells in selectivity assays.
Compound 9b 5-Me core with 4-fluorophenyl tail15.425.12Electronic Effect: Electron-withdrawing fluorine reduces potency slightly compared to unsubstituted phenyl (9d), suggesting electron density matters.
Analogs w/o 5-Me (Hypothetical/General Trend)> 20.0> 10.0Loss of Activity: In related series, removal of the C-5 substituent often leads to "flattening" of the molecule, reducing target affinity.
Anti-Tubercular Activity (Secondary Application)

In the context of anti-TB agents (specifically Q203 analogs), the imidazo[1,2-a]pyridine core is essential.[2][3][4]

  • Observation: While Q203 utilizes a 6-substitution pattern, analogs incorporating 5-methyl or 5-chloro substituents (e.g., IPA-6 series) have demonstrated MIC values as low as 0.05 µg/mL against M. tuberculosis H37Rv, outperforming Ethambutol (MIC 6.25 µg/mL) (Reference 2).

Part 3: Synthesis & Experimental Protocols

Synthesizing 5-methyl analogs requires specific attention because the C-5 position is sterically crowded. The Groebke-Blackburn-Bienaymé (GBB) reaction is the gold standard, but "Click Chemistry" is preferred for generating triazole libraries.

Protocol: Synthesis of 5-Methylimidazo[1,2-a]pyridine-Triazole Hybrids

Objective: To couple the 5-methyl core with diverse azide tails to explore the SAR.

Step 1: Core Formation (The GBB Reaction)
  • Reagents: 2-Amino-6-methylpyridine (start material), substituted benzaldehyde, isocyanide, and catalyst (Sc(OTf)

    
     or NH
    
    
    
    Cl).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Condition: Stir at room temperature for 12–24h.

  • Note: The 6-methyl starting material becomes the 5-methyl position in the final fused ring system due to numbering nomenclature shifts upon cyclization.

Step 2: "Click" Cycloaddition (The Functionalization)
  • Reactants: 2-(Azidomethyl)-6-bromo-5-methylimidazo[1,2-a]pyridine + Terminal Alkyne (e.g., Ethyl propiolate or Phenylacetylene).

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (10 mol%) and Sodium Ascorbate (20 mol%).
  • Solvent: DCM:Water (1:1) or t-BuOH:Water (1:1).

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add fresh ascorbate solution followed by Copper sulfate.

    • Stir vigorously at RT for 6–12 hours.

    • Workup: Extract with DCM, wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Column chromatography (Ethyl Acetate/Hexane).

Visualization: Synthetic Workflow

Synthesis_Flow Start 2-Amino-6-methylpyridine GBB GBB Reaction (Sc(OTf)3, MeOH) Start->GBB Core 5-Methylimidazo[1,2-a]pyridine Core GBB->Core Azide Azidation (NaN3, DMF) Core->Azide Click CuAAC Click Reaction (CuSO4, Ascorbate) Azide->Click Final Triazole Analog (Active Compound) Click->Final

Figure 2: Step-wise synthesis emphasizing the efficient CuAAC 'Click' coupling for library generation.

Part 4: Biological Validation Protocols

To validate the SAR claims (specifically the potency of 5-methyl analogs), the following self-validating protocols are recommended.

MTT Cytotoxicity Assay (Self-Validating System)

Purpose: Determine IC


 and selectivity index (SI).
  • Controls:

    • Positive: Cisplatin (ensure IC

      
       falls within 3–6 µM for MCF-7 to validate assay sensitivity).
      
    • Negative: DMSO (0.1%).

    • Blank: Media only.

  • Workflow:

    • Seed HeLa/MCF-7 cells (5x10

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Add test compounds (gradient: 0.1 µM to 100 µM).

    • Incubate 48h at 37°C, 5% CO

      
      .
      
    • Add MTT reagent (5 mg/mL), incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check: If the standard deviation between triplicates is >10%, reject data and re-run.

Tubulin Polymerization Assay (Mechanism Check)

Purpose: Confirm if the 5-methyl analog acts via tubulin destabilization (common for this scaffold).

  • Protocol: Use a fluorescence-based tubulin polymerization kit.

  • Expectation: Effective inhibitors (like Combretastatin A-4 or potent imidazopyridines) will suppress the fluorescence increase associated with microtubule assembly. The 5-methyl analog should show a dose-dependent reduction in V

    
     of polymerization.
    

References

  • Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. Source: ResearchGate / J. Heterocyclic Chem. (2021/2023). URL:[Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues: Structure–activity relationship (SAR) studies. Source: European Journal of Medicinal Chemistry / NIH PubMed. URL:[Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry (RSC).[5] URL:[Link]

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: Infectious Disorders - Drug Targets (NIH). URL:[Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for elucidating and validating the mechanism of action of 5-Methylimidazo[1,2-a]pyridine hydrochloride, a member of the therapeutically significant imidazo[1,2-a]pyridine class of compounds.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] A frequently observed mechanism for their anticancer effects is the inhibition of protein kinases that are critical for tumor cell survival and proliferation.[4][5]

This guide hypothesizes that 5-Methylimidazo[1,2-a]pyridine hydrochloride exerts its therapeutic effects through the inhibition of a key kinase in a major oncogenic signaling pathway, such as the RAS/RAF/MEK/ERK (MAPK) cascade. To provide a robust comparative analysis, we will benchmark its performance against Trametinib , a well-characterized and FDA-approved inhibitor of MEK1/2.[6][7]

Our approach is grounded in a logical, multi-tiered experimental workflow, progressing from direct biochemical assays to cell-based functional readouts. This ensures a self-validating system where each experimental stage corroborates the findings of the previous one, providing a comprehensive and trustworthy assessment of the compound's mechanism of action.

The Hypothesized Signaling Pathway: Inhibition of the MAPK Cascade

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common driver in many human cancers, making it a prime target for therapeutic intervention.[7] We hypothesize that 5-Methylimidazo[1,2-a]pyridine hydrochloride, like Trametinib, inhibits MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and leading to a downstream blockade of pro-proliferative signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) pERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Compound 5-Methylimidazo[1,2-a]pyridine HCl (Hypothesized Target) Compound->MEK Inhibits Trametinib Trametinib (Reference Inhibitor) Trametinib->MEK Inhibits

Figure 1: Hypothesized inhibition of the MAPK signaling pathway.

A Three-Tiered Experimental Workflow for Mechanism of Action Validation

To systematically validate the hypothesized mechanism, we propose a three-tiered experimental approach. This workflow ensures that the direct enzymatic inhibition observed in vitro translates to the intended biological effect within a cellular context.

Experimental_Workflow cluster_data Comparative Data Output Tier1 Tier 1: In Vitro Biochemical Assay Direct Target Engagement Assay1 In Vitro Kinase Assay (e.g., ADP-Glo™) Tier1->Assay1 Objective: Measure direct inhibition of purified MEK1/2 Tier2 Tier 2: Cell-Based Target Validation Cellular Target Engagement Assay2 Western Blot for p-ERK (Downstream Target) Tier2->Assay2 Objective: Quantify inhibition of MEK activity in cancer cells Tier3 Tier 3: Functional Cellular Assay Phenotypic Outcome Assay3 Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Tier3->Assay3 Objective: Assess impact on cancer cell proliferation Assay1->Tier2 Confirms direct target binding Data1 Biochemical IC50 Assay1->Data1 Assay2->Tier3 Confirms on-target effect in a cellular system Data2 Cellular IC50 (p-ERK) Assay2->Data2 Data3 Growth Inhibition GI50 Assay3->Data3

Sources

Guide: Orthogonal Validation of In Silico ADMET & Binding Predictions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Translation Gap"

In modern drug discovery, in silico platforms—ranging from classical Molecular Dynamics (MD) to emerging Deep Learning (DL) models like AlphaFold3 or diffusion-based generative models—are indispensable for hit identification. However, a critical "translation gap" exists. Purely computational predictions often fail to account for solvent entropy, off-target promiscuity, or assay-specific interference (e.g., aggregators).

This guide provides a rigorous framework for validating computational predictions using "gold standard" in vitro assays. We objectively compare Deep Learning-based Binding Prediction (the "Product" in this context) against Classical Physics-Based Simulations and define the experimental workflows required to validate both.

Comparative Analysis: Deep Learning vs. Physics-Based Modalities

While Deep Learning (DL) offers speed, it acts as a "black box" that can hallucinate high-affinity binders. Physics-based methods (MD/FEP) are more rigorous but computationally expensive. The table below summarizes the performance characteristics that must be validated experimentally.

FeatureDeep Learning (e.g., Geometric DL, Diffusion) Classical MD / FEP (Free Energy Perturbation) High-Throughput Docking (e.g., Glide, Vina)
Throughput Ultra-High (

cmpds/day)
Low (10-50 cmpds/week)High (

cmpds/day)
Physics Awareness Low (Pattern recognition based on training data)High (Explicit solvent, thermodynamics)Medium (Rigid receptor, approximate scoring)
False Positive Rate High (Often ignores steric clashes or strain)Low (if force fields are accurate)Moderate to High
Data Required Massive training sets (PDBBind, ChEMBL)High-quality crystal structureCrystal structure
Primary Blindspot "Hallucination" of interactions that are physically impossible.Sampling time ; cannot easily model large conformational changes.Entropy ; ignores water displacement effects.

Strategic Insight: Do not rely on a single modality. Use DL for enrichment, MD for pose refinement, and in vitro assays for the final "truth."

The Validation Loop (Visualization)[1]

The following diagram illustrates the iterative cycle required to refine in silico models using wet-lab data.

ValidationLoop cluster_Assays Orthogonal Validation Assays InSilico In Silico Prediction (DL/MD) Synthesis Chemical Synthesis & Purification InSilico->Synthesis Top 50 Hits QC QC (LC-MS/NMR) >95% Purity Synthesis->QC SPR Binding Kinetics (SPR/GCI) QC->SPR Pass CellTox Cell Viability (ATP-Glo) QC->CellTox Pass DataAnalysis Data Integration (Model Refinement) SPR->DataAnalysis k_on, k_off, K_D CellTox->DataAnalysis IC50 / Tox DataAnalysis->InSilico Retrain Model

Caption: The "Design-Make-Test-Analyze" cycle. Note that QC is a critical gatekeeper; impure compounds are the leading cause of false-positive validation data.

Experimental Protocols: The "Source of Truth"

To validate a prediction, the experimental assay must be more robust than the model. Below are two self-validating protocols designed to expose computational artifacts.

Protocol A: Binding Kinetics via Surface Plasmon Resonance (SPR)

Why this assay?In silico docking predicts


 (affinity), but drugs work via residence time (

). A compound can have high affinity but fast dissociation, making it clinically useless. SPR captures the "when," not just the "if."

Methodology:

  • Ligand Preparation: Dissolve in silico hits in 100% DMSO. Dilute to running buffer (PBS-P+, pH 7.4) ensuring final DMSO matches the bulk running buffer (typically 1-2%) to prevent "bulk effect" jumps.

  • Surface Immobilization:

    • Target: Biotinylate the protein target (site-specific AviTag is preferred over random amine coupling to preserve the binding pocket).

    • Chip: Capture on a Streptavidin (SA) sensor chip. Target density should be low (

      
       RU) to avoid mass transport limitation artifacts.
      
  • Kinetic Titration (Single Cycle):

    • Inject 5 concentrations of the ligand (e.g., 0.1 nM to 100 nM) sequentially without regeneration.

    • Critical Control: Include a "Reference Channel" (unmodified surface) to subtract non-specific binding (NSB).

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Validation Criteria: If the

      
       value of the fit is 
      
      
      
      of
      
      
      , the binding is likely non-specific (aggregation), invalidating the in silico hit.
Protocol B: Cytotoxicity via ATP Luminescence (CellTiter-Glo)

Why this assay? Many in silico hits are hydrophobic and can interfere with colorimetric assays like MTT (reducing tetrazolium salts chemically). ATP-based luminescence is the gold standard for sensitivity and lack of chemical interference.

Methodology:

  • Cell Seeding: Seed relevant cell lines (e.g., HepG2 for liver tox) at 5,000 cells/well in 96-well opaque white plates. Allow 24h attachment.

  • Compound Treatment:

    • Treat with in silico hits (8-point dose response, 0.1

      
      M – 100 
      
      
      
      M).
    • Solvent Control: 0.5% DMSO (must match highest treatment concentration).

    • Positive Control: Staurosporine (1

      
      M) to define 0% viability.
      
  • Luminescence Detection:

    • After 48h, add CellTiter-Glo reagent (1:1 ratio).

    • Mechanism:[1][2][3] Lyses cells and generates light proportional to ATP (presence of metabolically active cells).[4]

    • Shake for 2 mins (orbital) to lyse; incubate 10 mins to stabilize signal.

  • Readout: Measure Total Luminescence.

    • Self-Validation: If a compound shows increased signal over control, it may be a luciferase stabilizer (false negative for tox). Check with an orthogonal LDH release assay.

Data Synthesis: Prediction vs. Reality

The following table simulates a typical validation campaign. It highlights how experimental data (SPR/ATP) often diverges from computational scores.

Compound IDIn Silico Score (kcal/mol)Predicted RankSPR

(Experimental)
Residence Time (min)Cytotoxicity

Status
Cmpd-A (DL) -12.4 (High)1> 100

M (No Binding)
N/A5

M (Toxic)
False Positive (Hallucination)
Cmpd-B (MD) -9.8 (Med)412 nM (High Affinity)45 min>100

M (Safe)
True Positive (Valid Lead)
Cmpd-C (Dock) -11.0 (High)2500 nM (Weak)0.2 min>100

M (Safe)
Fast Off-Rate (Ineffective)

Analysis:

  • Compound A demonstrates a common DL failure: the model optimized for a score but created a structure that aggregates or is toxic (low ATP).

  • Compound B had a lower score but superior physics (MD), resulting in a valid drug candidate with high residence time.

Strategic Recommendations

  • Filter Before You Dock: Use "PAINS" (Pan-Assay Interference Compounds) filters to remove frequent hitters before running expensive MD simulations.

  • Trust Kinetics, Not Just Affinity: A compound with a

    
     of 1 nM is useless if it dissociates in seconds. Prioritize SPR/GCI validation early.
    
  • Regulatory Alignment: Ensure your validation protocols align with FDA's "Assessing the Credibility of Computational Modeling" (2023) guidance. The FDA requires that the "Context of Use" (COU) be defined and that validation data covers the physiological range of interest.

References

  • FDA Guidance (2023). Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions. U.S. Food and Drug Administration.[3][5][6][7] Link

  • ASME V&V 40-2018. Assessing Credibility of Computational Modeling through Verification and Validation: Application to Medical Devices.[2] American Society of Mechanical Engineers. Link

  • Riss, T.L., et al. (2016). Cell Viability Assays: MTT vs. CellTiter-Glo. Assay Guidance Manual (NCBI). Link

  • Zhang, Y., et al. (2024). From Static to Dynamic Structures: Improving Binding Affinity Prediction with Graph-Based Deep Learning. PubMed Central. Link

  • Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook: Immobilization Strategies.Link

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-Methylimidazo[1,2-a]pyridine hydrochloride. As a member of the imidazopyridine class of heterocyclic compounds, this substance requires careful handling due to its potential biological activity and chemical properties. This guide is designed for researchers and laboratory personnel, offering a framework built on established safety principles and regulatory compliance to ensure the protection of both laboratory staff and the environment.

Hazard Profile and Pre-Disposal Considerations

The hydrochloride salt form suggests good water solubility, which could increase its mobility in the event of a spill.[2] Structurally related compounds, such as pyridine hydrochloride, are known to be harmful if swallowed, harmful in contact with skin, and cause serious skin and eye irritation.[2][3]

Causality Behind Precaution: The primary directive is to prevent unintended exposure and environmental release. Before beginning any work that will generate waste, it is crucial to have a designated waste stream established. This proactive approach avoids the accumulation of uncharacterized or improperly stored hazardous materials, which is a leading cause of laboratory incidents. All waste is considered hazardous until proven otherwise.

Required Personal Protective Equipment (PPE)

Your first line of defense against chemical exposure is appropriate PPE. Based on the hazards associated with related pyridine compounds, the following PPE is mandatory when handling 5-Methylimidazo[1,2-a]pyridine hydrochloride waste.[4]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Wear chemically resistant gloves. While nitrile gloves are often used in laboratory settings, for pyridine and its derivatives, butyl rubber or PVA gloves may offer superior protection; always consult the glove manufacturer's compatibility chart.[5]

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[4]

  • Respiratory Protection: All handling of solid (dust) or solutions of this compound should be performed within a certified laboratory chemical fume hood to prevent inhalation.[5]

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe laboratory practice. Incompatible wastes, when mixed, can result in dangerous reactions, including the generation of heat, toxic gases, or fire.

Protocol Steps:

  • Select an Appropriate Container: Waste should be collected in a sealable, airtight, and chemically compatible container.[5] High-density polyethylene (HDPE) containers are generally suitable for this type of chemical waste.

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "5-Methylimidazo[1,2-a]pyridine hydrochloride".[5] All constituents of a solution must be listed.

  • Segregate from Incompatibles: Store the waste container away from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[5][6] Accidental mixing could lead to a vigorous, exothermic reaction.

Table 1: Hazard and Disposal Summary for Pyridine-Related Compounds

ParameterGuidelineSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3]
GHS Precautionary Statements P280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with waterP501: Dispose of contents/container to an approved waste disposal plant[3][7]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[5][6]
Recommended Disposal Route Incineration at a licensed hazardous waste facility[8]
OSHA Permissible Exposure Limit (PEL) For Pyridine: 5 ppm (15 mg/m³) over an 8-hour TWA[9]
Step-by-Step Disposal Workflow

The following procedure outlines the complete process from waste generation to final pickup. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste management in academic laboratories, which provide a robust framework for all research settings.[10]

Experimental Protocol:

  • Waste Generation: Conduct all work inside a certified chemical fume hood.

  • Initial Collection:

    • For solid waste (e.g., contaminated weigh paper, gloves), place it directly into a designated, labeled solid waste container.

    • For liquid waste (e.g., reaction mixtures, solutions), pour it carefully into a labeled, sealable liquid waste container using a funnel.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be clearly marked and provide secondary containment.

  • Accumulation Time Limit: Per EPA guidelines for academic laboratories, hazardous waste containers must be removed from the laboratory within 12 months of the date waste was first added, regardless of whether the container is full.[10][12]

  • Requesting Pickup:

    • Once the container is full or approaching the 12-month limit, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) office.[5]

    • Ensure the label is complete and accurate before pickup.

  • Final Disposal: The collected waste will be handled by trained EHS personnel or a licensed hazardous waste disposal service.[13] The standard and most effective method for disposing of pyridine-based waste is high-temperature incineration.[8]

Diagram 1: Disposal Workflow for 5-Methylimidazo[1,2-a]pyridine hydrochloride

G Disposal Workflow A Waste Generation (in Fume Hood) B Don Appropriate PPE A->B Always First C Select & Label Compatible Container B->C D Transfer Waste to Container (Solid or Liquid) C->D E Store in Satellite Accumulation Area (Segregated) D->E F Decision: Container Full or >12 Months Old? E->F G Continue Accumulation F->G No H Complete Chemical Collection Request Form F->H Yes G->E I Arrange Pickup by EHS or Licensed Waste Vendor H->I J Final Disposal via Incineration I->J

A flowchart illustrating the key steps for safe waste handling.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Small Spill (in a fume hood): Absorb the spill with a non-combustible material like sand or vermiculite.[15] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and deny entry.[15] Alert your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Regulatory Framework

Disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[16] As a laboratory chemical waste, it must be managed according to federal and state regulations.[8] Your institution's EHS department is your primary resource for ensuring compliance with all applicable rules, which may include specific state or local requirements that are more stringent than federal law.[13][17]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Standard Operating Procedure for Pyridine. University of Washington, Environmental Health & Safety.[Link]

  • Pyridine - SAFETY DATA SHEET. Penta.[Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services.[Link]

  • Pyridine Msds. Scribd.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).[Link]

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Cole-Parmer.[Link]

  • Imidazopyridine. Wikipedia.[Link]

  • PYRIDINE. Occupational Safety and Health Administration (OSHA).[Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation.[Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: An official Safety Data Sheet (SDS) for 5-Methylimidazo[1,2-a]pyridine hydrochloride was not available at the time of this writing. The guidance provided herein is synthesized from the safety profiles of the parent compound, pyridine hydrochloride, and other structurally related imidazo[1,2-a]pyridine derivatives.[1] It is imperative to treat this compound with caution and conduct a thorough, institution-specific risk assessment before commencing any work.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a clear understanding of its potential hazards is paramount. Based on data from analogous compounds, 5-Methylimidazo[1,2-a]pyridine hydrochloride should be presumed to present the following risks:

  • Acute Oral Toxicity: The hydrochloride salt of pyridine is classified as harmful if swallowed.[2][3][4]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[2][3][4]

  • Respiratory Irritation: As a solid powder, it can form dust that may cause respiratory tract irritation if inhaled.[3][4]

The pyridine moiety itself is known to be absorbed through the skin and can affect the central nervous system, liver, and kidneys with significant exposure.[5][6] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure to prevent exposure.

Core Protective Measures: Your Essential PPE Toolkit

The foundation of safe handling lies in a multi-layered PPE strategy. Each component is chosen to counteract a specific hazard identified in our assessment.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • What to Wear: Always wear chemical safety goggles that provide a complete seal around the eyes, conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • The Rationale: Standard safety glasses do not protect against dust particles that can easily enter from the sides or top. Goggles are essential to prevent the fine powder of 5-Methylimidazo[1,2-a]pyridine hydrochloride from making contact with the sensitive mucous membranes of the eyes.[2] For procedures with a higher risk of splashing (e.g., preparing a concentrated solution), a face shield should be worn in addition to goggles.

Hand Protection: Preventing Dermal Absorption

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • What to Wear: Chemically resistant gloves are required. While specific breakthrough data for this compound is unavailable, gloves made of nitrile or neoprene are generally recommended for handling pyridine derivatives.[7] It is critical to inspect gloves for any signs of degradation or perforation before each use.

  • The Rationale: The hydrochloride salt is water-soluble, meaning it can readily dissolve in sweat and be absorbed. Pyridine and its derivatives can be absorbed through the skin, potentially leading to systemic effects.[5] Gloves provide the essential barrier to prevent this primary route of exposure. Always dispose of gloves immediately after handling the compound; do not reuse them.

Skin and Body Protection: Shielding Against Contamination

To prevent accidental skin contact on other parts of the body, appropriate lab attire is necessary.

  • What to Wear: A fully buttoned laboratory coat is mandatory.[8] Ensure it is clean and appropriate for the task.

  • The Rationale: A lab coat prevents the powder from settling on your personal clothing, which would otherwise create a prolonged and often unnoticed exposure risk. In the event of a spill, a contaminated lab coat can be quickly removed to decontaminate the user.

Respiratory Protection: Controlling Inhalation Hazards

The primary strategy for avoiding respiratory exposure is to use engineering controls.

  • What to Do: All handling of solid 5-Methylimidazo[1,2-a]pyridine hydrochloride, especially weighing and transfers, must be conducted inside a certified chemical fume hood.[7][8] This prevents the inhalation of fine dust particles.

  • The Rationale: A fume hood draws airborne contaminants away from the user's breathing zone. Relying solely on a dust mask is insufficient. If a scenario arises where a fume hood is not feasible—a situation that should be avoided—a comprehensive respiratory protection program must be in place, including medical clearance and fit-testing for a NIOSH-approved respirator.[8]

PPE Application Guide: A Scenario-Based Approach

The level of PPE required can be nuanced based on the specific task. The following table provides a clear, actionable guide for common laboratory procedures.

ActivityRequired PPEKey Justification & Expert Insight
Weighing Solid Compound Chemical Safety Goggles, Nitrile/Neoprene Gloves, Lab CoatPrimary Risk: Inhalation of fine powder and eye contact. Expert Insight: This is the highest-risk activity for aerosolization. Perform this task deep within a chemical fume hood to ensure containment. Use a spatula to gently transfer material and avoid creating dust clouds.
Preparing Solutions Chemical Safety Goggles, Face Shield, Nitrile/Neoprene Gloves, Lab CoatPrimary Risk: Splashes of concentrated solution leading to eye/skin contact. Expert Insight: The addition of a face shield is a critical upgrade for this task. When dissolving the solid, add it slowly to the solvent to control the rate of dissolution and prevent splashing.
Running Reactions Chemical Safety Goggles, Nitrile/Neoprene Gloves, Lab CoatPrimary Risk: Accidental contact with the reaction mixture. Expert Insight: Ensure your reaction setup is secure. Regularly inspect gloves for any signs of contamination during the procedure and change them if contact is suspected.
Waste Disposal Chemical Safety Goggles, Nitrile/Neoprene Gloves, Lab CoatPrimary Risk: Contact with residual chemical during container rinsing and transfer. Expert Insight: Treat all contaminated labware and disposable materials as hazardous waste. Never mix pyridine-based waste with other waste streams unless explicitly permitted by your institution's EHS office.[8][9]

Experimental Protocol: Safely Weighing and Preparing a Solution

This protocol provides a self-validating workflow to minimize exposure risk.

  • Preparation:

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Don all required PPE: lab coat, chemical safety goggles, and nitrile/neoprene gloves.

    • Place a weigh boat, spatula, and a sealable container for your final solution inside the fume hood.

    • Pre-label the final container with the chemical name, concentration, date, and your initials.

  • Weighing:

    • Carefully open the stock bottle of 5-Methylimidazo[1,2-a]pyridine hydrochloride inside the fume hood.

    • Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any scooping motions that could generate dust.

    • Securely close the stock bottle immediately after weighing.

  • Solubilization:

    • Carefully add the weighed solid to your pre-labeled final container.

    • Slowly add the desired solvent to the container.

    • Seal the container and mix by gentle swirling or magnetic stirring until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container inside the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves and dispose of them in the appropriate waste bin, then wash your hands thoroughly.

Safe Handling & Disposal Workflow

The following diagram illustrates the decision-making process for safely managing 5-Methylimidazo[1,2-a]pyridine hydrochloride from receipt to disposal.

Safe Handling and Disposal Workflow for 5-Methylimidazo[1,2-a]pyridine hydrochloride cluster_prep Preparation & Assessment cluster_handling Chemical Handling (In Fume Hood) cluster_disposal Waste Management & Cleanup RiskAssessment 1. Review Hazards (Presume Skin/Eye/Resp Irritant, Oral Toxicity) SelectPPE 2. Select PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Identify Controls PrepWorkspace 3. Prepare Workspace (Certified Fume Hood) SelectPPE->PrepWorkspace Implement Controls Weighing 4. Weigh Solid PrepWorkspace->Weighing Begin Work Dissolving 5. Prepare Solution Weighing->Dissolving Reaction 6. Perform Experiment Dissolving->Reaction WasteCollection 7. Segregate Waste (Solid & Liquid) Reaction->WasteCollection Collect Waste Decontaminate 8. Clean Workspace & Equipment Reaction->Decontaminate End of Work FinalDisposal 10. EHS Collection WasteCollection->FinalDisposal DisposePPE 9. Dispose Gloves, Wash Hands Decontaminate->DisposePPE

Caption: Workflow for safe handling of 5-Methylimidazo[1,2-a]pyridine hydrochloride.

Emergency Procedures

In case of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Small Spills: For small spills of the solid, gently sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for hazardous waste disposal.[2][10]

Disposal Plan

All waste containing 5-Methylimidazo[1,2-a]pyridine hydrochloride must be treated as hazardous.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.

  • Disposal Protocol: Do not dispose of this chemical down the drain.[2] All waste must be disposed of through a licensed professional waste disposal company, in accordance with all local, state, and federal regulations.[2][3][9]

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention (CDC). [Link]

  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.